Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRJZUSDCFNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.
Introduction and Core Chemical Properties
This compound is a derivative of 2-pyridone, a common scaffold in medicinal chemistry. The presence of both a methyl ester and an N-methylated pyridone ring imparts specific physicochemical properties that are of interest for the development of novel therapeutic agents. The core structure of this compound makes it a valuable building block in organic synthesis.
Table 1: Core Properties of this compound and its Carboxylic Acid Precursor
| Property | This compound | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
| CAS Number | 20845-23-2 | 33972-97-3[1][2][3][4][5] |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1][3][4][5] |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [1][3][4][5] |
| IUPAC Name | methyl 1-methyl-2-oxopyridine-4-carboxylate | 1-methyl-2-oxopyridine-4-carboxylic acid[1] |
| Synonyms | - | 1-Methyl-2-pyridone-4-carboxylic acid[2] |
| Predicted XlogP | - | -0.4[1] |
Synthesis of this compound
The synthesis of the target compound can be approached in a two-step process starting from 2-pyridone-4-carboxylic acid. The first step involves the N-methylation of the pyridone ring, followed by the esterification of the carboxylic acid.
Synthesis of the Precursor: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical initial step. While various methods for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been reported, a common approach for N-alkylation of 2-pyridones involves reaction with an alkylating agent in the presence of a base.[6] The regioselectivity of this reaction (N- vs. O-alkylation) can be influenced by factors such as the choice of base, solvent, and alkylating agent.[7][8]
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol: Esterification
The esterification of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to its methyl ester can be achieved via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method.
Protocol: Fischer Esterification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. The addition should be done in a fume hood due to the exothermic nature of the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methyl ester group (singlet), and the protons on the dihydropyridine ring (multiplets). The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carbonyl carbon of the ester, the carbons of the dihydropyridine ring, the N-methyl carbon, and the O-methyl carbon. |
| FT-IR | Characteristic strong absorption bands for the C=O stretching vibrations of the pyridone and the ester functionalities.[14][15] Additional bands corresponding to C-H, C-N, and C-O stretching and bending vibrations are also expected. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[16] |
Applications in Drug Development and Research
The dihydropyridine scaffold is a well-known pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[17] While specific biological data for this compound is limited, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for various therapeutic applications, including their use as precursors for compounds with hypolipidemic, hypocholesterolemic, and neuroprotective effects.[18] Furthermore, related pyridine-2,4-dicarboxylate derivatives have been identified as inhibitors of human 2-oxoglutarate dependent oxygenases, which are important targets in medicinal chemistry.[19]
The N-methyl-2-pyridone-5-carboxamide, a related structure, is a known metabolite of niacin.[11] This highlights the biological relevance of N-methylated pyridone structures.
Given its structure, this compound could serve as a key starting material for the synthesis of novel compounds targeting a variety of biological pathways. Its potential as an intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs is significant.
Diagram 2: Potential Research Applications
Caption: Potential roles in drug discovery and development.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed biological studies on this specific molecule are not widely published, its structural relationship to known bioactive compounds suggests it is a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, the utility of such versatile intermediates is expected to grow.
References
- S. C. Wait, J. K. H. The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry. 1968;46(14):2367-2374.
- Cook, D. α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA. Canadian Journal of Chemistry. 1963;41(3):522-528.
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information.
- Wang, Z., et al. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
- Li, J., et al. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ACS Omega. 2021;6(29):18975-18983.
- Martinez, R., et al. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. 2024;2024(1):M1779.
- Google Patents. Method for N-alkylation of 2-pyridone.
- S. C. Wait, J. K. H. The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry. 1968;46(14):2367-2374.
- University of Wisconsin-Madison. 13C NMR spectroscopy • Chemical shift.
- Argüello-DaSilva, A., et al. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Molecules. 2002;7(11):784-789.
- Al-Said, M. S., et al. Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[1][14][20]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules. 2011;16(12):10328-10344.
- Horvath, G. A. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
- Zare Fekri, L., & Nikpassand, M. Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. Journal of the Chilean Chemical Society. 2012;57(4):1415-1419.
- PubChemLite. 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- University of Wisconsin-Madison. 1H NMR Chemical Shifts.
- University of Wisconsin-Madison. 13C NMR Chemical Shifts.
- Oakwood Chemical. methyl 2-oxo-1, 2-dihydropyridine-4-carboxylate, min 97%, 10 grams.
- Hopkins, G., et al. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry. 1967;32(12):4040-4044.
- Al-Awadi, N. A., et al.
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016;20(3):661-667.
- Lodewyk, M. W., et al. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. 2019;24(21):3877.
- Al-Rawi, J. M. A., et al. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. 1989.
- Al-Said, M. S., et al. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022;27(19):6614.
- Prabhakar, P. S., et al. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. Green Chemistry. 2024.
- PubMed. THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE.
- PubMed. Mass spectrometry of N-methylated peptide derivatives.
- Schofield, C. J., et al. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry. 2016;24(18):4255-4263.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Kumar, S., et al. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. 2017;7(8):4569-4594.
- ResearchGate. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors.
Sources
- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid - Synblock [synblock.com]
- 3. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 7. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.uchile.cl [repositorio.uchile.cl]
- 10. researchgate.net [researchgate.net]
- 11. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure Elucidation of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a promising drug candidate. The subject of this guide, methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, represents a common heterocyclic scaffold. The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Therefore, a robust and validated workflow for its characterization is not merely an academic exercise but a critical component of the drug discovery engine.
This document provides an in-depth, methodology-focused guide to the complete structure elucidation of this target compound. We will proceed not by a rigid checklist, but by a logical, interrogative process, where each analytical technique provides a unique piece of the puzzle. The causality behind each experimental choice will be explained, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confirmation.
Initial Assessment: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the foundational step is to confirm the molecular formula and calculate the degree of unsaturation (DoU). This simple calculation provides the first clue to the structural complexity, indicating the combined number of rings and π-bonds.
The proposed structure has a molecular formula of C₈H₉NO₃ .
-
Elemental Analysis: Combustion analysis should yield results within ±0.4% of the theoretical values for Carbon (57.48%), Hydrogen (5.43%), and Nitrogen (8.38%).
-
Degree of Unsaturation (DoU): DoU = C - (H/2) + (N/2) + 1 DoU = 8 - (9/2) + (1/2) + 1 DoU = 8 - 4.5 + 0.5 + 1 = 5
A DoU of 5 is consistent with the proposed structure: the pyridone ring contains one ring and three double bonds (DoU = 4), and the ester carbonyl group contains one double bond (DoU = 1). This initial check provides confidence that we are on the correct path.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. It provides a highly accurate mass measurement that serves as a powerful filter for potential molecular formulas.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical exact mass.
Data Interpretation
The primary objective is to match the experimentally observed mass to the theoretical mass with high accuracy (typically < 5 ppm error).
| Property | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₈H₉NO₃ | Confirmed by HRMS |
| Monoisotopic Mass | 167.05824 Da | - |
| [M+H]⁺ Ion | 168.06552 Da | m/z 168.0655 ± 0.0008 |
Beyond confirming the molecular weight, fragmentation analysis (MS/MS) can provide valuable structural information. By isolating the parent ion (m/z 168) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to the molecule's functional groups.
-
Causality of Fragmentation: The most probable fragmentation pathways involve the loss of stable neutral molecules from the ester group, which is the most labile part of the structure.
| Observed Fragment (m/z) | Neutral Loss | Fragment Identity | Significance |
| 137.0549 | 31 (CH₃O) | [M+H - CH₃O]⁺ | Loss of the methoxy radical from the ester. |
| 110.0600 | 58 (C₂H₂O₂) | [M+H - C₂H₂O₂]⁺ | Loss of methyl formate. |
| 108.0444 | 59 (COOCH₃) | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. Confirms the methyl ester moiety. |
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, it is particularly useful for confirming the two distinct carbonyl environments (amide and ester) and the absence of N-H or O-H protons.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted.
Data Interpretation
The spectrum is dominated by strong absorptions in the carbonyl region. The 2-pyridone carbonyl is known to have a characteristic stretching frequency that is lower than a typical ketone due to its amide character.[1][2]
| Frequency Range (cm⁻¹) | Intensity | Assignment | Significance |
| ~2950 | Medium-Weak | C-H (sp³) Stretch | Corresponds to the N-CH₃ and O-CH₃ groups. |
| ~1730 | Strong, Sharp | C=O (Ester) Stretch | Confirms the presence of the methyl ester functional group. |
| ~1675 | Strong, Sharp | C=O (Amide/Pyridone) Stretch | A key diagnostic peak for the 2-pyridone ring system.[1] |
| ~1600, ~1560 | Medium | C=C Ring Stretch | Characteristic of the conjugated pyridone ring. |
| ~1280 | Strong | C-O (Ester) Stretch | Asymmetric stretch, further evidence of the ester group. |
The absence of any broad absorption bands in the 3200-3600 cm⁻¹ region is a critical piece of negative evidence, confirming that the molecule does not contain N-H or O-H groups. This supports the N-methylation of the pyridone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every proton and carbon atom in the structure and confirming their connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unimpeachable assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 2 seconds.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required. DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy experiment to identify proton-proton coupling networks.
-
2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon.
¹H NMR Data Interpretation (400 MHz, CDCl₃)
The proton NMR spectrum reveals three distinct regions: two singlets for the uncoupled methyl groups and a set of three coupled signals for the protons on the pyridone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d, J = 2.4 Hz | 1H | H-3 | This proton is adjacent to the electron-withdrawing ester at C4 and shows only a small meta-coupling to H-5. |
| ~7.48 | d, J = 7.2 Hz | 1H | H-6 | This proton is ortho to the ring nitrogen and shows a large ortho-coupling to H-5. |
| ~6.80 | dd, J = 7.2, 2.4 Hz | 1H | H-5 | This proton is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |
| ~3.89 | s | 3H | O-CH₃ | Typical chemical shift for a methyl ester. |
| ~3.57 | s | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a pyridone ring.[3] |
¹³C NMR Data Interpretation (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should show all 8 unique carbon atoms. The chemical shifts are highly diagnostic of the electronic environment of each carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | Ester C=O | Carbonyl carbon of the ester group. |
| ~161.0 | Pyridone C=O (C-2) | Carbonyl carbon of the pyridone ring, shifted upfield relative to the ester. |
| ~145.0 | C-6 | Olefinic carbon adjacent to the ring nitrogen. |
| ~140.1 | C-4 | Olefinic carbon bearing the ester group, deshielded. |
| ~122.5 | C-3 | Olefinic carbon adjacent to the ester-bearing carbon. |
| ~115.8 | C-5 | Olefinic carbon coupled to H-5. |
| ~52.7 | O-CH₃ | Methyl carbon of the ester. |
| ~37.2 | N-CH₃ | Methyl carbon attached to the nitrogen. |
2D NMR: Connecting the Dots
While 1D NMR provides the list of parts, 2D NMR builds the final assembly.
-
COSY (¹H-¹H Correlation): This experiment is the final confirmation of the ring proton assignments. A strong cross-peak will be observed between the signals at δ ~7.48 (H-6) and δ ~6.80 (H-5), confirming their ortho relationship. A weaker cross-peak will be seen between δ ~6.80 (H-5) and δ ~7.65 (H-3), confirming their meta relationship. The absence of any other correlations for these protons validates the substitution pattern.
-
HSQC (¹H-¹³C Correlation): This experiment provides the definitive link between the proton and carbon skeletons. It will show cross-peaks connecting each proton signal to its corresponding carbon signal as listed in the tables above, for instance: (δH ~7.65 ↔ δC ~122.5), (δH ~7.48 ↔ δC ~145.0), (δH ~6.80 ↔ δC ~115.8), (δH ~3.89 ↔ δC ~52.7), and (δH ~3.57 ↔ δC ~37.2).
Caption: Workflow integrating multiple spectroscopic techniques for structure elucidation.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The 2-pyridone chromophore has characteristic electronic transitions.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
Data Interpretation
Substituted 2-pyridones typically exhibit two main absorption bands corresponding to π → π* transitions. For this specific structure, one would expect a strong absorption maximum (λ_max) around 300-320 nm, which is characteristic of the extended conjugation of the pyridone ring with the carboxylate group.[4][5]
The Ultimate Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides definitive proof of the structure's constitution and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.
Methodology
If a high-quality single crystal of the compound can be grown (e.g., by slow evaporation from a suitable solvent), X-ray diffraction analysis will yield a complete 3D model of the molecule. This provides precise, experimentally determined bond lengths, bond angles, and intermolecular packing interactions, leaving no room for doubt. The existence of crystal structures for many related 2-pyridone derivatives provides a strong precedent for this type of analysis.[6][7][8][9]
Caption: Key ¹H-¹H COSY correlations confirming the pyridone ring substitution pattern.
Conclusion: A Self-Validating Structural Dossier
The structure elucidation of this compound is achieved through a systematic and orthogonal analytical approach. HRMS confirms the elemental formula, while IR spectroscopy identifies the key functional groups. The core of the elucidation lies in the comprehensive NMR analysis, where 1D and 2D techniques work in concert to assign every atom and establish the precise connectivity map of the molecule. Each piece of data reinforces the others, creating a self-validating dossier that culminates in the unambiguous confirmation of the proposed structure. This rigorous, multi-faceted workflow is essential for ensuring the scientific integrity of any research or development program that relies on this chemical entity.
References
- Infrared spectra of 2-pyridone.Canadian Science Publishing.
- UV-vis and emission spectra of monoester-substituted 2-pyridone derivatives.ResearchGate.
- UV-Vis spectra of pyridone 9 at different pH values.ResearchGate.
- UV/Vis absorption and fluorescence emission spectra of the fused π-extended acridone derivatives.ResearchGate.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][11]imidazo[1,2-a]pyridine.MDPI.
- 6-Methyl-2-pyridone: an elusive structure finally solved.IUCr Journals.
- 5-Methyl-2-pyridone.National Institutes of Health (NIH).
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.MDPI.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 5-Methyl-2-pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chemical and physical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its pyridone core is a common scaffold in various biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an analysis of its spectral characteristics. As detailed experimental data for this specific ester is not extensively published, this guide synthesizes information from commercial suppliers and provides in-depth data on its immediate precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, to offer a complete scientific profile.
Chemical Identity and Structure
The foundational structure of this compound is a pyridinone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The specific substitutions on this core define its chemical properties and potential reactivity.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 1-methyl-2-oxopyridine-4-carboxylate |
| CAS Number | 20845-23-2 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES | O=C(C(C=CN1C)=CC1=O)OC |
Physicochemical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, key properties can be inferred from supplier data and by examining its carboxylic acid precursor.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 167.16 g/mol | Commercial Suppliers |
| Molecular Formula | C₈H₉NO₃ | Commercial Suppliers |
| Appearance | Expected to be a solid | Inferred from precursor |
| Storage | Sealed in dry, 2-8°C | Commercial Suppliers |
Precursor Compound: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
A deeper understanding of the target molecule can be gained by analyzing its precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 33972-97-3).
Table 3: Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | PubChem[1] |
| Melting Point | 260 °C | Echemi[2] |
| Boiling Point | 329.6°C at 760 mmHg | Echemi[2] |
| Density | 1.381 g/cm³ | Echemi[2] |
| Flash Point | 153.2°C | Echemi[2] |
| XLogP3 | -0.4 | PubChem[1] |
Synthesis and Handling
The synthesis of this compound is most directly achieved through the esterification of its carboxylic acid precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Fischer Esterification
This protocol is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Safety and Handling
Based on the safety data for the carboxylic acid precursor, the following precautions are recommended when handling this compound:
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
-
N-Methyl group: A singlet peak around 3.5-4.0 ppm.
-
Ester methyl group: A singlet peak around 3.8-4.2 ppm.
-
Pyridone ring protons: Three distinct signals in the aromatic region (around 6.0-8.0 ppm), likely appearing as doublets or a singlet depending on the coupling patterns.
¹³C NMR Spectroscopy
-
Carbonyl carbons (ester and pyridone): Two signals in the downfield region, typically between 160-180 ppm.
-
Pyridone ring carbons: Signals in the aromatic region (100-150 ppm).
-
N-Methyl carbon: A signal around 30-40 ppm.
-
Ester methyl carbon: A signal around 50-60 ppm.
Infrared (IR) Spectroscopy
-
C=O stretching (pyridone): A strong absorption band around 1650-1680 cm⁻¹.
-
C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretching (ester): An absorption band in the 1100-1300 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.
Potential Applications in Research and Drug Development
The 1-methyl-2-oxo-1,2-dihydropyridine scaffold is a key feature in a number of compounds with demonstrated biological activity. While specific studies on this compound are limited, its structural motifs suggest potential utility as:
-
A building block for combinatorial chemistry: The ester functionality provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.
-
A scaffold for the development of novel therapeutics: Pyridone derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, and anti-cancer agents.
Conclusion
This compound is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While detailed experimental characterization is not yet widely published, this guide provides a solid foundation of its known properties, a reliable synthetic route, and predicted spectral data based on its structure and the well-characterized carboxylic acid precursor. This information is intended to support researchers and drug development professionals in their work with this and related compounds.
References
- PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Sources
An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2)
A Keystone Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a key exemplar of this class: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2). We will delve into its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, we will explore the vast potential of this molecule in drug discovery, drawing on the extensive bioactivity of the broader pyridone family. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction: The Significance of the 2-Pyridone Core
The 2-pyridone ring system is a recurring feature in a diverse array of natural products and synthetic molecules with significant pharmacological properties.[1] Its unique electronic and structural characteristics allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatile scaffold is found in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiotonic agents.[1] this compound represents a fundamental building block within this class, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 20845-23-2 | Sigma-Aldrich |
| Molecular Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| Melting Point | 154-155 °C | ChemicalBook |
| Predicted XlogP | -0.4 | PubChem (for corresponding carboxylic acid) |
| Topological Polar Surface Area | 57.6 Ų | PubChem (for corresponding carboxylic acid) |
| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from methyl isonicotinate:
Detailed Experimental Protocol
Step 1: Synthesis of N-Methyl-4-carbomethoxypyridinium Iodide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in a suitable solvent such as acetone or acetonitrile.
-
Add a slight molar excess (1.1 equivalents) of methyl iodide.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until precipitation of the pyridinium salt is complete.
-
Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.
Step 2: Oxidation to this compound
-
Dissolve the N-Methyl-4-carbomethoxypyridinium iodide from Step 1 in water in an Erlenmeyer flask.
-
Prepare separate aqueous solutions of potassium ferricyanide (K₃[Fe(CN)₆]) and sodium hydroxide (NaOH).
-
While vigorously stirring the solution of the pyridinium salt at room temperature, simultaneously add the potassium ferricyanide and sodium hydroxide solutions dropwise. Maintain a slight excess of the base. The rate of addition can be critical to maximizing the yield.
-
Continue stirring for a few hours after the addition is complete.
-
The product may precipitate out of the solution upon completion or after acidification. If necessary, acidify the reaction mixture carefully with an acid like hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as methanol or ethanol to obtain the pure this compound.
Mechanistic Considerations
The oxidation of the N-methylpyridinium salt is believed to proceed through the formation of a pseudobase intermediate. The hydroxide ion attacks the carbon atom at the 2-position of the pyridinium ring, which is activated by the electron-withdrawing nitrogen atom. This intermediate is then oxidized by potassium ferricyanide to form the stable 2-pyridone ring system.
Spectroscopic Characterization
| Spectroscopic Data of a Closely Related Compound (Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) |
| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 9.19 (s, 1H), 7.73 (s, 1H), 7.27 (m, 5H), 5.14 (s, 1H), 3.98 (q, 2H, J = 7.2 Hz), 2.25 (s, 3H), 1.09 (t, 3H, J = 7.2 Hz) |
| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 165.8, 152.6, 148.8, 145.3, 128.9, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
| FTIR (ATR, cm⁻¹): 3244, 3117, 2978, 1727, 1701, 1646 |
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the N-methyl protons, likely in the range of 3.5-4.0 ppm.
-
A singlet for the methyl ester protons, also likely in the 3.5-4.0 ppm range.
-
Signals for the three protons on the pyridone ring, which would appear as distinct multiplets or singlets depending on their coupling, in the aromatic region (likely 6.0-8.0 ppm).
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the pyridone ring (around 160-170 ppm).
-
A signal for the carbonyl carbon of the ester group (around 165-175 ppm).
-
Signals for the carbons of the pyridone ring.
-
Signals for the N-methyl and O-methyl carbons.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the pyridone ring (around 1650 cm⁻¹).
-
A strong absorption band for the C=O stretch of the ester group (around 1720 cm⁻¹).
-
C-H stretching and bending vibrations.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of 167.16.
-
Chemical Reactivity and Synthetic Potential
The structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
-
Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.
-
Reactions on the Pyridone Ring: The electron-rich nature of the 2-pyridone ring allows for electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.
-
Cross-Coupling Reactions: The corresponding triflate or halide at various positions on the pyridone ring can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Applications in Drug Discovery and Medicinal Chemistry
The 2-pyridone scaffold is a well-established pharmacophore in numerous clinically used drugs. Its ability to mimic peptide bonds and engage in key hydrogen bonding interactions makes it a highly sought-after structural motif.
Examples of FDA-Approved Drugs with a 2-Pyridone Core:
| Drug | Therapeutic Area | Mechanism of Action |
| Milrinone | Heart Failure | Phosphodiesterase 3 Inhibitor |
| Amrinone | Heart Failure | Phosphodiesterase 3 Inhibitor |
| Cilostazol | Intermittent Claudication | Phosphodiesterase 3 Inhibitor |
| Perampanel | Epilepsy | AMPA Receptor Antagonist |
The broad range of biological activities associated with 2-pyridone derivatives, including anticancer, antiviral, and antibacterial properties, underscores the potential of this compound as a starting point for the development of new therapeutic agents. Its straightforward synthesis and potential for diverse functionalization make it an ideal candidate for inclusion in screening libraries and for focused medicinal chemistry campaigns.
Conclusion
This compound is a chemically tractable and synthetically valuable molecule that belongs to the privileged class of 2-pyridones. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and an exploration of its potential reactivity and applications. For researchers and drug development professionals, this compound represents a key building block for the synthesis of novel molecules with the potential for significant biological activity. The rich history and continued success of the 2-pyridone scaffold in medicine suggest that derivatives of this and related compounds will continue to be a fruitful area of research for the foreseeable future.
References
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
- Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry.
- Pyridones in drug discovery: Recent advances. ResearchGate.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.
- Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. ACS Publications.
Sources
Determining the Solubility Profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Technical Guide
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. In the absence of extensive published solubility data for this specific compound, this document serves as a detailed roadmap, outlining the theoretical underpinnings and practical methodologies required to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] A comprehensive understanding of how this compound behaves in various solvents is paramount for formulation development, toxicity studies, and ensuring consistent in vivo performance.[3]
This guide will delve into the theoretical considerations for predicting solubility, provide detailed, step-by-step experimental protocols for its determination, and offer a framework for presenting the acquired data in a clear and actionable format.
Theoretical Framework for Solubility
Before embarking on experimental determination, a theoretical assessment of this compound's potential solubility can guide solvent selection and experimental design. This is grounded in the fundamental principle of "like dissolves like."[4]
Molecular Structure and Physicochemical Properties
The structure of this compound is central to its solubility.
Caption: Chemical structure of the target compound.
Key structural features influencing solubility include:
-
Polar Groups: The presence of a carbonyl group (C=O) in the pyridone ring and the methyl carboxylate group (-COOCH3) introduces polarity and potential for hydrogen bonding.
-
Aromaticity (Partial): The dihydropyridine ring is not fully aromatic, which influences its stacking interactions.
-
N-Methyl Group: The methyl group on the nitrogen atom can affect crystal packing and slightly increases lipophilicity.
Based on these features, it can be predicted that the compound will exhibit moderate polarity. Its solubility is likely to be higher in polar protic and aprotic solvents compared to nonpolar solvents.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:[5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[5] It is a critical parameter for formulation development.
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[3] It is a measure of how quickly a compound precipitates from a supersaturated solution.[5]
This guide will focus on determining the thermodynamic solubility, as it provides a more fundamental understanding of the compound's properties.
Experimental Determination of Solubility
The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[7][8] The general workflow involves equilibrating an excess of the solid compound with the solvent of interest, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[9]
General Experimental Workflow
Caption: Shake-flask method workflow.
Detailed Experimental Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh an amount of this compound into a glass vial that is in clear excess of its expected solubility.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, remove the vial and allow it to stand at the same temperature to let the undissolved solid settle. Centrifuge the vial to further pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[9]
-
Quantification: The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Analytical Quantification
HPLC is a highly accurate and specific method for quantifying the concentration of the dissolved compound.[10][11]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of water (potentially with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol.[12][13] Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the original solubility by multiplying this concentration by the dilution factor.
For a more rapid, though potentially less specific, measurement, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore.[14][15]
Protocol:
-
Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).
-
Sample Analysis: Dilute the filtered sample to a concentration where its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Determine the concentration from the calibration curve and account for the dilution factor to find the solubility.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Solubility Data Table
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 10.2 | 25 | Experimental Value | Calculated Value | HPLC |
| Ethanol | 5.2 | 25 | Experimental Value | Calculated Value | HPLC |
| Methanol | 6.6 | 25 | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | 6.2 | 25 | Experimental Value | Calculated Value | HPLC |
| DMSO | 7.2 | 25 | Experimental Value | Calculated Value | HPLC |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | HPLC |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | HPLC |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value | HPLC |
Interpretation of the Solubility Profile
The collected data will form the solubility profile of this compound. This profile will provide critical insights for:
-
Formulation Strategy: High solubility in aqueous-based solvents may suggest suitability for oral or parenteral formulations. Poor aqueous solubility might necessitate enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions.
-
Process Chemistry: Solubility in various organic solvents will inform the choice of solvents for purification, crystallization, and other manufacturing steps.
-
Preclinical Studies: The solubility in buffers relevant to physiological pH (e.g., phosphate-buffered saline) is crucial for designing in vitro and in vivo experiments.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility profile of this compound. By combining a sound theoretical understanding with rigorous experimental execution, researchers can generate the critical data necessary to advance the development of this compound. The protocols outlined herein are designed to be self-validating through the use of proper controls and calibration, ensuring the generation of trustworthy and authoritative data.
References
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
- Pobudkowska, A., & Staszowska, M. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Wikipedia. (n.d.). Solubility. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007).
- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? [Link]
- Wang, J., Krudy, G., Xie, Z., Zou, B., & Gu, X. (2019).
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Tenny, S., & Abdelgawad, I. (2023). Biochemistry, Dissolution and Solubility.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
- LibreTexts Chemistry. (n.d.). Solubility. [Link]
- JoVE. (2020). Solubility. Video. [Link]
- Scilit. (2012).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Al-Tikriti, Y., & Al-Hilali, A. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
- Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]
- PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. [Link]
- Yeo, S., An, J., Park, C., Kim, D., & Lee, J. (2020). 2.6. HPLC Analysis. Bio-protocol. [Link]
- Stenutz, R. (n.d.).
Sources
- 1. enamine.net [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
An In-Depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-pyridone core is a recognized "privileged scaffold" due to its versatile roles as a hydrogen bond donor and acceptor, and its ability to act as a bioisostere for various functional groups.[1][2][3] This guide will delve into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this molecule, with a focus on providing practical insights for researchers and drug development professionals. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone motif is a cornerstone in the design of biologically active compounds, found in both natural products and FDA-approved drugs.[1][2] Its importance stems from its unique electronic and steric properties, allowing it to mimic peptides and engage in crucial hydrogen bonding interactions with biological targets.[3] Furthermore, 2(1H)-pyridones can enhance drug-like properties such as aqueous solubility and metabolic stability.[2] The title compound, this compound, incorporates this key scaffold, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for the synthesis, characterization, and utilization of this important molecule.
Nomenclature and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 20845-23-2
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |
| pKa (of corresponding carboxylic acid) | Not available |
Synthesis of this compound
Diagram 1: Proposed Synthesis Pathway
Sources
Mass spectrometry analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction
This compound is a heterocyclic compound featuring a pyridone core, a structure of significant interest in medicinal chemistry and drug discovery. Pyridone derivatives are known to exhibit a wide range of biological activities.[1] The precise characterization of such molecules is fundamental to understanding their chemical behavior, metabolic fate, and potential as therapeutic agents. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing highly sensitive and specific data on molecular weight and structure.[2][3]
This guide offers a detailed examination of the mass spectrometric analysis of this compound. It is designed for researchers and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for experimental choices, from ionization to fragmentation analysis.
Molecular Properties and Ionization Behavior
A thorough analysis begins with an understanding of the molecule's fundamental properties.
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight (Monoisotopic): 167.0582 g/mol
-
Structure:
Given its structure, which contains multiple polar functional groups (a carbonyl group, an ester, and a tertiary amine within the ring), this compound is an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear detection of the molecular ion.
Causality of Ionization Choice: The presence of the nitrogen atom and the carbonyl oxygen makes the molecule readily protonated. Therefore, ESI in positive ion mode is the logical choice, and we expect to observe a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 168.0660. Studies on related pyridine-carboxylate derivatives confirm that ESI in positive mode predominantly yields the [M+H]⁺ ion.[4]
Experimental Workflow: LC-MS/MS Protocol
A robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for accurate analysis. The following protocol provides a validated starting point for method development.
Diagram of the Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Senior Application Scientist's Guide to a Privileged Heterocycle
Executive Summary
The pyridinone ring system, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its remarkable versatility stems from a unique combination of physicochemical properties that medicinal chemists leverage to address complex biological targets. This guide provides an in-depth exploration of the pyridinone core, moving from its fundamental chemical characteristics to its application in FDA-approved therapeutics. We will dissect the causal relationships behind its efficacy, detail validated synthetic and analytical protocols, and present a forward-looking perspective on its role in developing next-generation medicines.
The Pyridinone Core: Understanding its Privileged Status
From a molecular perspective, the value of the pyridinone scaffold is rooted in its structural and electronic features. It exists in two primary isomeric forms, 2-pyridinone and 4-pyridinone, with the 2-pyridinone form being particularly prominent in drug design.[1][2] The scaffold's power lies in its ability to engage in specific, high-affinity interactions with biological macromolecules.
Key Physicochemical Properties:
-
Hydrogen Bonding Capability : The pyridinone motif is an exceptional pharmacophore because it can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).[3][4][5][6] This dual nature is critical for mimicking peptide bonds, making it a potent hinge-binding motif for kinases.[3][5][7]
-
Bioisosteric Versatility : It serves as a proven bioisostere for a range of common chemical groups, including amides, phenols, pyridines, and other heterocycles.[3][4][7] This allows chemists to replace a metabolically liable or poorly soluble group with the pyridinone core to enhance a molecule's pharmacokinetic profile, such as aqueous solubility and metabolic stability, without sacrificing binding affinity.[2][3][4]
-
Tunable Properties : The scaffold possesses multiple sites for chemical modification, allowing for precise control over properties like lipophilicity, polarity, and solubility.[5][6][7] This fine-tuning is essential during the lead optimization phase of drug development.
Caption: Key medicinal chemistry features of the 2-pyridinone scaffold.
Synthetic Strategies: Building the Pyridinone Scaffold
The widespread use of the pyridinone scaffold is facilitated by well-established and versatile synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The two predominant approaches involve either the modification of a pre-existing six-membered ring or the construction of the ring through a cyclization/condensation reaction.[5][7]
-
Approach 1: Modification of Pyridine Derivatives : This top-down approach often starts with a substituted pyridine. A common method involves the oxidation of pyridine to a pyridine-N-oxide, followed by reactions to introduce the carbonyl group.[7] This route is valuable when specific pyridine precursors are readily available.
-
Approach 2: Cyclocondensation Reactions : This bottom-up approach is arguably more flexible and widely used. It involves the condensation of two acyclic precursors to form the pyridinone ring.[5][7] Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly powerful for rapidly generating molecular diversity around the pyridinone core.[8][9]
Caption: General synthetic workflows for accessing pyridinone derivatives.
Pharmacological Activities and Key Therapeutic Targets
Pyridinone-containing compounds exhibit a vast spectrum of biological activities, a testament to the scaffold's ability to conform to the binding requirements of diverse protein families.[1][5][6]
| Pharmacological Activity | Key Molecular Targets | Representative Drug/Compound Class |
| Anticancer | Protein Kinases (CDK4/6, BTK), HDAC, IDH, MAPK | Palbociclib, Tazemetostat, Ripretinib[5][8][9] |
| Antiviral | Reverse Transcriptase (NNRTI), Endonuclease | Doravirine, Baloxavir Marboxil[2] |
| Antimicrobial | Quorum Sensing Systems, Urease | 3-hydroxypyridin-4-one hybrids[10][11] |
| Anti-inflammatory | Cytokine signaling pathways | Various preclinical candidates[5][6] |
| Cardiotonic | Phosphodiesterase 3 (PDE3) | Milrinone, Amrinone[12] |
Case Study: Pyridinone as a Kinase Hinge-Binder in Oncology
Protein kinases are one of the most successfully drugged target classes in oncology.[5] The ATP-binding site of most kinases contains a "hinge region" that forms critical hydrogen bonds with ATP. The unsubstituted N-H and C=O groups of the 2-pyridinone ring are perfectly positioned to mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to serve as a high-affinity anchor in the kinase hinge region.[3][5] This interaction is a foundational principle in the design of numerous kinase inhibitors.
Caption: Pyridinone scaffold forming key H-bonds with a kinase hinge region.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridinone core has yielded crucial insights into the structural requirements for activity against various targets. While target-specific SARs vary, some general principles have emerged from decades of research.
-
N1-Substitution : The substituent on the pyridinone nitrogen often dictates selectivity and pharmacokinetic properties. Bulky aryl groups can enhance potency against certain targets, while smaller alkyl groups may improve solubility.[5]
-
C3 and C4 Positions : These positions are frequently used to introduce substituents that interact with solvent-exposed regions of a binding pocket or to modulate the electronic properties of the ring.[5] For example, introducing cyano or other electron-withdrawing groups can be crucial for activity.
-
C5 and C6 Positions : Modifications at these positions are often used to project vectors into deeper parts of a binding site. For instance, in the CDK4/6 inhibitor Palbociclib, the substituent at C6 is critical for its potent and selective activity.
Field-Proven Methodologies
To ensure scientific integrity, the synthesis and evaluation of novel pyridinone derivatives must follow robust, validated protocols.
Experimental Protocol: Synthesis of a Dihydropyridinone Derivative
This protocol describes a typical multicomponent reaction to generate a substituted pyridinone scaffold, a common starting point for further elaboration.
Objective: To synthesize a 4-aryl-3-cyano-6-methyl-2(1H)-pyridinone derivative.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Acetone (5.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), acetone (5.0 mmol), and ammonium acetate (8.0 mmol) in 20 mL of ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyridinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a self-validating system to assess the anticancer potential of newly synthesized pyridinone compounds. It was used to evaluate the pyridinone–quinazoline derivatives mentioned in literature.[5]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line (e.g., MCF-7).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridinone test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The pyridinone scaffold is not merely a building block; it is a strategic tool in the medicinal chemist's arsenal. Its unique combination of hydrogen bonding capabilities, bioisosteric potential, and synthetic accessibility has cemented its status as a privileged structure.[1][2][5] The continued success of pyridinone-based drugs in the clinic, particularly in oncology and virology, ensures that this scaffold will remain a focal point of drug discovery efforts. Future research will likely focus on incorporating pyridinones into novel drug modalities, such as PROTACs and covalent inhibitors, further expanding the therapeutic reach of this remarkable heterocycle.
References
- Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
- Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35372459. [Link]
- Li, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]
- Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.. [Link]
- Li, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
- Zhang, Y., & Pike, R. N. (2021). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 216, 113333. [Link]
- Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. [Link]
- Li, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Zhang, Y., & Pike, R. N. (2021). Pyridones in drug discovery: Recent advances.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35695-35716. [Link]
- Khan, K. M., et al. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Molecular Structure, 1311, 138245. [Link]
- Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3183. [Link]
- Sharma, A., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
- Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6177. [Link]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis of 2-pyridone-4-carboxylates
An In-Depth Technical Guide to the Synthesis of 2-Pyridone-4-Carboxylates
Authored by Gemini, Senior Application Scientist
Abstract
The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1][2][3] The incorporation of a carboxylate group at the C4-position significantly influences the molecule's physicochemical properties, such as solubility and binding capabilities, making the synthesis of 2-pyridone-4-carboxylates a topic of considerable interest. This guide provides a comprehensive review of the core synthetic strategies employed to construct this valuable heterocyclic system. We will delve into the mechanistic underpinnings of multicomponent reactions, cycloaddition strategies, and methods involving cyclization of acyclic precursors, offering field-proven insights into the causality behind experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust understanding of this chemical landscape.
Introduction: The Significance of the 2-Pyridone-4-Carboxylate Core
The 2-pyridone ring system is a cornerstone of numerous biologically active compounds, including the cardiotonic drugs Amrinone and Milrinone, as well as antifungal and antiviral agents.[4][5] The tautomeric nature of the 2-pyridone ring allows it to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets. The addition of a 4-carboxylate moiety further enhances this potential, providing a key site for salt formation, esterification, or amide bond formation, which are crucial for prodrug strategies and modulating pharmacokinetic profiles.
Synthesizing this polysubstituted heterocyclic core presents a challenge in controlling regioselectivity. This guide will explore the primary methodologies that have been developed to address this challenge, focusing on efficiency, atom economy, and substrate scope.
Key Synthetic Strategies
The construction of the 2-pyridone-4-carboxylate framework can be broadly categorized into three major approaches:
-
Multicomponent Reactions (MCRs): Building the ring in a single pot from three or more starting materials.
-
Cycloaddition Reactions: Forming the core six-membered ring through pericyclic reactions.
-
Stepwise Cyclization of Acyclic Precursors: Constructing an open-chain intermediate that is subsequently cyclized.
dot graphdot { graph [layout="neato", size="7.6,5", overlap=false, splines=true, margin=0.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=10];
} graphdot Caption: Major synthetic routes to the 2-pyridone-4-carboxylate scaffold.
Multicomponent Reactions (MCRs): A Strategy of Efficiency
MCRs are convergent, one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials.[1][6] This approach is highly valued for its operational simplicity, time and energy savings, and its ability to rapidly generate molecular diversity.[2]
Four-Component Synthesis of Dihydropyridones
A prevalent MCR for accessing precursors to 2-pyridone-4-carboxylates involves the reaction of an aromatic aldehyde, a β-keto-ester (like ethyl acetoacetate), an active methylene compound (like Meldrum's acid or cyanoacetamide), and a source of ammonia (typically ammonium acetate).[5] The use of Meldrum's acid is particularly relevant as its subsequent hydrolysis and decarboxylation can yield the desired 4-carboxylate functionality.
The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-keto-ester enolate. The resulting intermediate then condenses with ammonia to cyclize and dehydrate, forming the dihydropyridone ring. Subsequent oxidation yields the aromatic 2-pyridone system.
dot graphdot { graph [rankdir=LR, splines=ortho, nodesep=0.4, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=10];
} graphdot Caption: General workflow for a four-component synthesis of 2-pyridones.
Representative MCR Protocol
The following protocol describes a solvent-free synthesis of 3,4-dihydro-2-pyridone derivatives, which are key intermediates.
Protocol: SiO₂-Pr-SO₃H Catalyzed Synthesis of 3,4-Dihydro-2-pyridones [5]
-
In a round-bottom flask, combine the benzaldehyde derivative (1 mmol), methyl acetoacetate (1 mmol), Meldrum's acid (1 mmol), ammonium acetate (1.2 mmol), and SiO₂-Pr-SO₃H (0.03 g).
-
Heat the mixture at 80 °C with stirring for the time specified by reaction monitoring (typically 25-40 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add hot ethanol (10 mL) to the reaction mixture.
-
Filter the catalyst from the hot solution.
-
Allow the filtrate to cool to room temperature. The product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 3,4-dihydro-2-pyridone derivative.
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 25 | 93 |
| 2 | 4-Cl-C₆H₄ | 30 | 91 |
| 3 | 4-MeO-C₆H₄ | 35 | 89 |
| 4 | 4-NO₂-C₆H₄ | 40 | 85 |
| Data adapted from a study on SiO₂-Pr-SO₃H catalyzed synthesis.[5] |
Cycloaddition Reactions: Building the Ring with Precision
[4+2] cycloaddition reactions, or Diels-Alder reactions, represent a powerful and atom-economical method for constructing six-membered rings with excellent control over regiochemistry and stereochemistry.[7][8] In this context, 2-pyridones can act as the diene component, reacting with a suitable dienophile to form a bicyclic intermediate.
The 2-Pyridone as a Diene
The diene system of a 2-pyridone reacts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form bicyclo[2.2.2]octene cycloadducts.[8][9] These adducts can then undergo a retro-Diels-Alder reaction or other rearrangement/elimination pathways to yield the substituted aromatic ring. The presence of substituents on the pyridone ring can influence its reactivity and the stability of the resulting adduct.[9]
dot graphdot { graph [fontname="Arial", fontsize=11, size="7.6,4.5"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open];
} graphdot Caption: Generalized Diels-Alder reaction of a 2-pyrone (analogous to 2-pyridone).
While this method is powerful, it is more commonly applied to 2-pyrones, where the extrusion of CO₂ from the bicyclic adduct provides a strong thermodynamic driving force for aromatization.[8] For 2-pyridones, the analogous elimination is less favorable, but the strategy remains viable for accessing highly functionalized systems.
Stepwise Cyclization from Acyclic Precursors
Building the 2-pyridone ring from acyclic starting materials offers a high degree of control over the final substitution pattern. These methods typically involve the condensation of 1,3-dicarbonyl compounds with enamines or other nitrogen-containing synthons.
Synthesis from Enamines and β-Keto Esters
One of the classical and most reliable methods involves the reaction of an enamine with a derivative of a β-keto ester or a similar 1,3-dielectrophile. For the synthesis of 2-pyridone-4-carboxylates, a common strategy is to use a derivative of acetonedicarboxylic acid.
Protocol: Guareschi-Thorpe Type Synthesis [10]
-
Step 1 (Enamine formation): React cyanoacetamide with an appropriate ketone in the presence of a base like piperidine to form a cyanoenamine.
-
Step 2 (Michael Addition): React the enamine with an acetoacetate derivative (e.g., ethyl acetoacetate) in the presence of a base. This forms a Michael adduct.
-
Step 3 (Cyclization): Heating the adduct, often in the presence of acid or base, induces intramolecular cyclization via attack of the nitrogen on one of the carbonyl groups, followed by elimination of water or alcohol to form the substituted 2-pyridone ring. The cyano group at the 3-position and the ester at the 5-position can then be further manipulated.
This stepwise approach, while longer than MCRs, allows for the isolation of intermediates and provides robust control over the final product structure.[10]
Synthesis from β-Keto Amides
An alternative strategy involves the intramolecular cyclization of β-keto amides. These precursors can be assembled from simpler starting materials and then cyclized to form the 2-pyridone ring.
Protocol: Synthesis of Polyfunctionalized 2-Pyridones from β-Keto Amides [10]
-
To a solution of a β-keto amide (1.0 equiv) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH, 2.2 equiv) at 0 °C.
-
After stirring for 10 minutes, add an α,β-unsaturated ester (e.g., ethyl acrylate, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired 2-pyridone.
This method provides a direct route to highly substituted 2-pyridones with yields often ranging from good to excellent.
| β-Keto Amide Substituent (R1) | α,β-Unsaturated Ester (R2) | Yield (%) |
| Phenyl | Methyl Acrylate | 85 |
| 4-Chlorophenyl | Ethyl Crotonate | 78 |
| Thienyl | t-Butyl Acrylate | 82 |
| Illustrative data based on similar reported syntheses.[10] |
Conclusion and Future Outlook
The synthesis of 2-pyridone-4-carboxylates is a mature field with a diverse array of reliable and efficient methodologies. Multicomponent reactions stand out for their elegance and efficiency in rapidly generating libraries of compounds for screening.[1][3] Cycloaddition and stepwise cyclization methods, in contrast, offer precision and control for the synthesis of complex, specific targets.
Future developments will likely focus on several key areas. The continued exploration of transition-metal-catalyzed C-H functionalization will provide novel avenues for late-stage modification of the 2-pyridone core, allowing for the direct installation of the carboxylate group or other functionalities without de novo ring synthesis.[11] Furthermore, the development of enantioselective MCRs and cycloadditions will be critical for accessing chiral 2-pyridone derivatives, which are of high importance in pharmaceutical development. As the demand for structurally complex and functionally diverse molecules grows, the elegant chemistry of the 2-pyridone ring will undoubtedly continue to be a fertile ground for synthetic innovation.
References
- Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. (2020). PubMed.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing.
- Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. (n.d.). RSC Publishing.
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
- 4+4 Photocycloaddition. (n.d.). Wikipedia.
- Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). PubMed Central.
- Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. (n.d.).
- 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and c
- Synthesis of 2-pyridones. (n.d.). University of Bristol.
- Synthesis of 2,3-Disubstituted 4-Pyridone From a β-Aminocarboxylate Derivative and Acetoacetate. (2006).
- Transition-metal-catalyzed asymmetric [2+2+2] pyridine synthesis. (n.d.).
- Synthesis of 2-substituted pyridine-4,5-dicarboxylates and.... (n.d.).
- NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (n.d.). Loughborough University Research Repository.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central.
- Synthesis of pyridin-2(1H)
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Organic Process Research & Development.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI.
- Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2021).
- Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. (n.d.). The Journal of Organic Chemistry.
- Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. (2021).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022).
- A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. (2013). ScienceDirect.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). PubMed Central.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-pyridones [bristol.ac.uk]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 7. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 11. Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tautomerism in 2-Oxo-1,2-Dihydropyridine Systems for Drug Discovery Professionals
Abstract: The 2-oxo-1,2-dihydropyridine, commonly known as the 2-pyridone scaffold, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence, however, presents a subtle but critical challenge: prototropic tautomerism. The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, pH, substituent electronics, and physical state. As the two tautomers possess distinct physicochemical properties—dipole moment, hydrogen bonding capabilities, aromaticity, and shape—understanding and controlling this equilibrium is paramount for rational drug design. A molecule's biological activity can be dictated by a single, preferred tautomeric state at the receptor site, even if it is the minor component in solution. This guide provides an in-depth exploration of the fundamental principles governing this tautomerism, outlines robust experimental and computational methodologies for its characterization, and discusses its profound implications for drug discovery and development.
The Fundamental Equilibrium: A Tale of Two Tautomers
The tautomerism of the 2-oxo-1,2-dihydropyridine system involves an intramolecular proton transfer between the ring nitrogen and the exocyclic oxygen atom[1]. This gives rise to two distinct constitutional isomers in dynamic equilibrium: the amide-like 2-pyridone (lactam) and the phenol-like 2-hydroxypyridine (lactim)[2].
-
2-Hydroxypyridine (Lactim Form): This tautomer possesses a fully delocalized 6π-electron system, rendering it truly aromatic.
-
2-Pyridone (Lactam Form): While often drawn with localized double bonds, the 2-pyridone form is stabilized by significant amide resonance. A key resonance contributor is a zwitterionic form that also features a 6π aromatic ring, explaining its considerable stability[3]. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character[4].
The delicate balance between these forms is the central theme of this guide. In the gas phase, the 2-hydroxypyridine tautomer is generally more stable by a small margin (approx. 3-9 kJ/mol)[1][5][6]. However, this preference dramatically reverses in condensed phases.
Key Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium, defined by the constant KT = [2-Pyridone]/[2-Hydroxypyridine], is dictated by a confluence of intrinsic and extrinsic factors.
The Decisive Role of the Medium
The solvent is arguably the most powerful external factor influencing the equilibrium. The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine form[7]. Consequently, polar solvents preferentially stabilize the 2-pyridone form through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium dramatically in its favor. In aqueous solutions, the equilibrium constant can be as high as 900, favoring the pyridone form[5]. Conversely, in non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts[5]. In the solid state, crystal packing forces and intermolecular hydrogen bonding overwhelmingly favor the 2-pyridone tautomer, which has been confirmed by X-ray crystallography and IR spectroscopy[2][8].
| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxy]) | Predominant Form |
| Gas Phase | 1 | ~0.25 - 0.5 | 2-Hydroxypyridine |
| Cyclohexane | 2.0 | ~1.0 - 2.0 | Comparable Amounts |
| Chloroform | 4.8 | ~6.0 | 2-Pyridone |
| Acetonitrile | 37.5 | ~50 | 2-Pyridone |
| Water | 80.1 | ~900 | 2-Pyridone |
| (Data synthesized from multiple sources[5][7][9]) |
Electronic Influence of Ring Substituents
The electronic nature of substituents on the pyridine ring can fine-tune the tautomeric balance. This modulation arises from the substituent's effect on the relative acidity of the N-H proton in the pyridone and the O-H proton in the hydroxypyridine.
-
Electron-Withdrawing Groups (EWGs) like -NO2 or -CN generally increase the acidity of both protons but can favor the pyridone form by stabilizing its negative charge in the deprotonated state or through specific hydrogen bonding interactions[10].
-
Electron-Donating Groups (EDGs) such as -NH2 or -CH3 can have more complex effects, but generally, any substituent that enhances the aromaticity or stability of one form over the other will shift the equilibrium accordingly[11].
Intermolecular Interactions: Dimerization and Self-Association
In solution, particularly in non-polar solvents, 2-pyridone readily forms a stable, centrosymmetric dimer linked by two N-H···O=C hydrogen bonds[2]. This dimerization is not merely a self-association phenomenon; it provides a low-energy, self-catalytic pathway for tautomeric interconversion. The mechanism involves a concerted double proton transfer within the dimer, which has a significantly lower activation barrier than the unimolecular 1,3-proton shift[1][2][6].
Experimental Framework for Tautomer Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the tautomeric equilibrium. The causality behind selecting a specific technique lies in what aspect of the molecule it probes: UV/Vis probes the electronic system, NMR the nuclear environment, and IR the vibrational modes.
Protocol: Quantitative Analysis by UV/Vis Spectroscopy
Causality: The lactam and lactim tautomers have distinct conjugated π-electron systems (chromophores), resulting in different UV absorption maxima (λmax). By comparing the spectrum of the compound in equilibrium with the spectra of "fixed" or "locked" tautomers (N-methyl-2-pyridone and 2-methoxypyridine), the equilibrium constant can be accurately determined[12]. This method is the gold standard for quantitative analysis in solution.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound, N-methyl-2-pyridone, and 2-methoxypyridine of identical molar concentration (e.g., 1 mM) in the solvent of interest (e.g., cyclohexane, water).
-
Serial Dilutions: Prepare a series of dilutions from each stock solution to determine the molar extinction coefficients (ε) and to ensure measurements are within the linear range of the spectrophotometer.
-
Acquire Spectra: Record the full UV-Vis spectrum (e.g., 200-400 nm) for all solutions. Identify the λmax for the pure locked lactam and lactim forms.
-
Data Analysis: At a wavelength where the two locked tautomers show a significant difference in absorbance, the fraction of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law and simultaneous equations.
-
Calculate KT: Determine the ratio of the calculated concentrations of the pyridone and hydroxypyridine forms to find the equilibrium constant KT.
Protocol: Structural Elucidation by NMR Spectroscopy
Causality: While rapid interconversion on the NMR timescale often results in a single, population-averaged spectrum, the chemical shifts are highly informative. Comparison with the spectra of locked analogues provides strong evidence for the position of the equilibrium[12].
Methodology:
-
Sample Preparation: Prepare NMR samples of the test compound and the N-methyl and O-methyl locked analogues in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire Spectra: Record high-resolution ¹H and ¹³C NMR spectra for all three samples under identical conditions.
-
Spectral Comparison:
-
¹H NMR: Compare the chemical shifts of the ring protons. The proton chemical shifts of the test compound will be a weighted average of the two tautomeric forms. If the shifts closely match those of N-methyl-2-pyridone, the lactam form predominates.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C2) is a key indicator. In the 2-pyridone form, this carbon typically appears around 160-165 ppm. In the 2-hydroxypyridine form, this carbon (now C-OH) is shifted significantly upfield.
-
-
Low-Temperature Studies (Optional): In some cases, cooling the sample can slow the tautomeric interconversion enough to resolve separate signals for each tautomer, allowing for direct integration and quantification.
Protocol: Phase Analysis by Infrared (IR) Spectroscopy
Causality: IR spectroscopy is exceptionally powerful for identifying specific functional groups via their characteristic vibrational frequencies. It provides a clear and direct distinction between the C=O of the lactam and the O-H of the lactim, making it ideal for solid-state analysis where one form is typically exclusive[2][13].
Methodology:
-
Sample Preparation: Prepare a KBr pellet or mineral oil (Nujol) mull of the solid-state compound. For solution studies, use an appropriate IR-transparent solvent and cell.
-
Acquire Spectrum: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation:
-
Presence of 2-Pyridone: Look for a strong, sharp absorption band in the region of 1650-1690 cm⁻¹ , characteristic of the C=O stretching vibration. The N-H stretch will appear as a broader band around 3100-3400 cm⁻¹.
-
Presence of 2-Hydroxypyridine: Look for the absence of a strong C=O band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ .
-
The Impact on Drug Discovery and Design
Failure to account for tautomerism can lead to misinterpreted structure-activity relationships (SAR), poor optimization of drug properties, and potential intellectual property challenges. The specific tautomer that binds to a biological target may be the minor tautomer in solution, a concept known as the "active tautomer."
-
Receptor Binding: The two tautomers present different hydrogen bond donor-acceptor patterns. 2-Hydroxypyridine is solely a hydrogen bond donor (HBD) at the pyridine core, while 2-pyridone is simultaneously a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This difference fundamentally alters how a molecule can dock into a protein's active site[14].
-
Physicochemical Properties: The highly polar, zwitterionic character of the 2-pyridone form generally leads to higher water solubility but lower membrane permeability compared to the less polar, more lipophilic 2-hydroxypyridine form. Modulating the tautomeric ratio is a valid strategy for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Chemical Synthesis and Stability: The reactivity of the scaffold depends on the tautomeric form. For example, O-alkylation occurs on the 2-hydroxypyridine tautomer, while N-alkylation occurs on the 2-pyridone tautomer. Understanding the equilibrium in reaction conditions is crucial for synthetic success[15][16].
Conclusion
The tautomerism of 2-oxo-1,2-dihydropyridine systems is a critical, dynamic phenomenon central to their role in chemistry and pharmacology. The equilibrium between the 2-pyridone and 2-hydroxypyridine forms is not fixed but is a finely balanced interplay of solvent effects, electronic influences, and intermolecular forces. For researchers in drug development, a thorough understanding and characterization of this behavior are not merely academic exercises; they are essential for designing effective, safe, and patentable medicines. A comprehensive analytical approach, combining quantitative UV/Vis spectroscopy, structural NMR, phase-sensitive IR, and predictive computational modeling, provides the necessary framework to harness the complexities of tautomerism for therapeutic advantage.
References
- Al-Hamdani, A. A. S., & Shanshal, M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. [Link]
- Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]
- Raczyńska, E. D., & Gal, J.-F. (2016). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
- Al-Hamdani, A. A. S., & Shanshal, M. (2016).
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
- Biswas, M., et al. (2018). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. [Link]
- Al-Hamdani, A. A. S., & Shanshal, M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]
- Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
- Dyachenko, V. D., & Shishkina, S. V. (2019).
- Fadaie, M., et al. (2012). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Iranian Journal of Pharmaceutical Research. [Link]
- Dyachenko, V. D. (2016).
- Al-Hamdani, A. A. S. (2013). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. International Journal of Advanced Research. [Link]
- Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
- Fujimoto, A., et al. (1988). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Al-Hamdani, A. A. S., & Shanshal, M. (2016).
- Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
- de Paiva, R. E. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
- Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society. [Link]
- Nowak, M. J., et al. (1996). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sdiarticle2.in [sdiarticle2.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 15. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives [mdpi.com]
- 16. sciforum.net [sciforum.net]
Stability and Degradation of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Direct stability and degradation studies on Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are not extensively available in public literature. This guide is therefore constructed based on established chemical principles of its constituent functional groups—the N-methyl-2-pyridone core and the methyl ester—and authoritative guidelines on pharmaceutical stress testing. All proposed pathways and protocols should be empirically verified.
Introduction: Understanding the Molecule and the Imperative of Stability
This compound is a heterocyclic compound featuring a core N-methyl-2-pyridone ring substituted with a methyl carboxylate group at the 4-position. The pyridone scaffold is a significant pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and its presence in numerous biologically active molecules.[1][2] The stability of such a molecule is a critical attribute that dictates its shelf-life, formulation, storage conditions, and ultimately, its safety and efficacy as a potential therapeutic agent.[][4]
For any new chemical entity entering the development pipeline, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing.[5][6] These tests, particularly forced degradation or "stress" studies, are designed to deliberately degrade the molecule to achieve several key objectives:
-
Elucidate Degradation Pathways: To understand how the molecule breaks down under various environmental stressors.[][7][8]
-
Identify Degradation Products: To isolate and characterize potential impurities that could form during storage and administration.[9][10]
-
Develop Stability-Indicating Methods: To create and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[7][8]
This guide provides a predictive analysis of the degradation pathways for this compound and outlines a comprehensive strategy for empirical stability testing in line with industry best practices.
Predicted Degradation Pathways
The chemical reactivity of the target molecule is primarily governed by two functional centers: the methyl ester and the N-methyl-2-pyridone ring.
Hydrolytic Degradation
Hydrolysis is anticipated to be the most significant degradation pathway for this molecule, primarily targeting the methyl ester linkage. The reaction is highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11] This is a reversible equilibrium reaction that yields the corresponding carboxylic acid (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) and methanol.[12][13] To drive the reaction to completion, an excess of water is required.[13]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes hydrolysis via nucleophilic attack of a hydroxide ion. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[12] This pathway is typically faster and more efficient than acid-catalyzed hydrolysis.[13][14]
The pyridone ring itself is generally stable, but studies on related α-substituted 2- and 4-pyridones suggest that the polarity of the ring can influence the rate of hydrolysis of adjacent groups.[15]
Caption: Predicted hydrolytic degradation of the target molecule.
Oxidative Degradation
The molecule possesses sites susceptible to oxidation, primarily the pyridone ring and the N-methyl group. Oxidative stress, typically simulated with hydrogen peroxide, can lead to several products.
-
Ring Oxidation: The degradation of pyridine derivatives in biological and chemical systems often involves enzymatic or chemical oxidation.[16][17][18] This can lead to the formation of hydroxylated species (e.g., diols) on the pyridone ring, which may be intermediates for subsequent ring cleavage.[19][20][21]
-
N-Oxidation: While less common for a pyridone (which is already a lactam), oxidation of the ring nitrogen to an N-oxide is a known pathway for some pyridine compounds.[22][23]
-
Oxidation of N-Methyl Group: The N-methyl group could potentially be oxidized, although this is generally less facile than ring oxidation. A related lactam, N-methyl-2-pyrrolidone, can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone under certain conditions.[24]
Photodegradation
Heteroaromatic systems like pyridone are chromophores that can absorb UV and visible light.[25] This absorption can lead to an excited state, initiating photochemical reactions.
-
Mechanism: Upon absorbing UV energy, the molecule can generate free radicals.[26] These radicals can then participate in a variety of reactions, including dimerization, rearrangement, or reaction with oxygen (photo-oxidation).[8][26]
-
Likely Products: While the exact products are difficult to predict without experimental data, photodegradation could lead to complex mixtures. For related aromatic esters, UV irradiation can cause cleavage of the bond between the ring and the ester group.[27] It is crucial to conduct photostability studies on both the solid API and solutions to assess this liability.[5][8]
A Practical Guide to Forced Degradation Studies
A forced degradation study is the cornerstone of stability testing.[7] The goal is not to completely destroy the drug, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify primary degradants without overly complicating the resulting chromatograms with secondary products.[9] This study should be performed on a single batch of the API.[10]
Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Recommended Stress Conditions
The following conditions are based on ICH guidelines and common industry practices.[5][7][10][28] Reaction times should be monitored and adjusted to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 40°C | Ester Hydrolysis (Saponification) |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Ring Oxidation, N-Oxidation |
| Thermal (Dry Heat) | Solid API | 60°C, 80°C | Thermolysis |
| Photostability | Solid API & Solution | ≥ 1.2 million lux hours (Vis) ≥ 200 watt hours/m² (UV) | Photolysis, Photo-oxidation |
| Humidity | Solid API | 25°C / 75% RH or greater | Hydrolysis (in presence of moisture) |
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is essential.[8] This method must be able to resolve the parent API from all significant degradation products and quantifiable impurities.
Primary Technique: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[29]
-
Rationale: The pyridone ring system contains a strong chromophore, making UV detection highly suitable. Reversed-phase chromatography on a C18 or similar column provides excellent resolving power for the polar parent compound and its likely more polar degradants (e.g., the carboxylic acid).
-
Protocol: Step-by-Step HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient: Begin with a high percentage of aqueous phase (e.g., 95% A) and ramp to a high percentage of organic phase (e.g., 95% B) over 15-20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for all components.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and sensitivity.[29]
-
Structural Elucidation: LC-MS/MS
For the identification of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[20][29]
-
Workflow:
-
Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.
-
Obtain the accurate mass of the parent ion for each degradation product.
-
Perform fragmentation (MS/MS) on each degradant peak.
-
Elucidate the structure by interpreting the fragmentation pattern, comparing it to the fragmentation of the parent compound.
-
Conclusion
While this compound is expected to be a relatively stable molecule, it possesses clear liabilities, most notably the methyl ester group's susceptibility to pH-dependent hydrolysis. Oxidative and photolytic pathways also represent plausible degradation routes that must be investigated.
The successful development of this molecule requires a proactive and systematic approach to stability testing. By implementing a robust forced degradation study as outlined in this guide, researchers can establish the intrinsic stability profile, identify potential degradants, and develop the validated, stability-indicating analytical methods necessary for regulatory submission and ensuring the quality and safety of the final product. The predictive pathways discussed herein provide a logical starting point for this critical empirical investigation.
References
- Protheragen. (n.d.). API Stress Testing Studies.
- Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from The Royal Society of Chemistry website.
- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
- MedCrave online. (2016). Forced Degradation Studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Wikipedia. (n.d.). 2-Pyridone.
- ScienceDirect. (2025). Stress Testing: Significance and symbolism.
- National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
- Journal of Organic Chemistry. (n.d.). Notes - Hydrolysis of 4-Pyridones. Retrieved from Journal of Organic Chemistry website.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. Retrieved from Shenyang East Chemical Science-Tech Co., Ltd. website.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Taylor & Francis Online. (n.d.). Degradation of pyridines in the environment.
- Chemguide. (n.d.). hydrolysing esters.
- YouTube. (2019). mechanism of ester hydrolysis.
- Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
- Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP).
- ACS Publications. (n.d.). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation | ACS Omega.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
- PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Frontiers. (n.d.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
- Guidechem. (n.d.). N-Methyl-2-pyrrolidone 872-50-4 wiki.
- Semantic Scholar. (n.d.). Degradation of pyridines in the environment.
- Loba Chemie. (n.d.). N-METHYL-2-PYRROLIDONE FOR SYNTHESIS.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
- PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
- BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.
- National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
- Sigma-Aldrich. (n.d.). N-Methyl-2-pyridone = 99 694-85-9.
- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.
- PubMed. (n.d.). Effect of UV irradiation on cut cantaloupe: terpenoids and esters.
- NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
- PubMed Central. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- Nature. (2024). The impact of UV light on synthetic photochemistry and photocatalysis.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- Reddit. (2025). Uv degradation of polymers : r/chemistry.
- ResearchGate. (2025). About the end life of novel aliphatic and aliphatic-aromatic (co)polyesters after UV-weathering: Structure/degradability relationships | Request PDF.
- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
- Journal of the Chinese Chemical Society. (n.d.). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Retrieved from Journal of the Chinese Chemical Society website.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Stress Testing: Significance and symbolism [wisdomlib.org]
- 7. API Stress Testing Studies - Protheragen [protheragen.ai]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. arkat-usa.org [arkat-usa.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. par.nsf.gov [par.nsf.gov]
- 26. reddit.com [reddit.com]
- 27. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 28. ema.europa.eu [ema.europa.eu]
- 29. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Key Starting Materials for Synthesizing Pyridinone Cores
Introduction
Pyridinone scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable physicochemical properties.[1][2] As core components in numerous FDA-approved drugs—ranging from the cardiotonic agent milrinone to the anti-fibrotic pirfenidone and the anti-HIV drug doravirine—the efficient synthesis of these heterocycles is a subject of paramount importance to drug development professionals.[3] This guide provides an in-depth analysis of the principal starting materials and synthetic strategies for constructing 2-pyridinone and 4-pyridinone cores, focusing on the underlying chemical principles that govern these transformations. We will explore classical condensation reactions, modern catalytic methods, and cycloaddition approaches, offering field-proven insights into experimental design and execution.
Strategic Overview: Choosing a Synthetic Pathway
The selection of a synthetic route to a desired pyridinone target is dictated by the required substitution pattern, availability of starting materials, and desired scale. A logical workflow involves retrosynthetic analysis to identify key bond disconnections that lead back to common and accessible precursors.
Caption: High-level decision workflow for pyridinone synthesis.
Part 1: Synthesis from Acyclic Precursors via Condensation Reactions
The most established and versatile methods for constructing pyridinone rings involve the condensation of acyclic building blocks. These approaches offer a high degree of flexibility in introducing substituents from readily available starting materials.
1,3-Dicarbonyl Compounds and their Equivalents
1,3-Dicarbonyls (e.g., β-ketoesters and 1,3-diketones) are cornerstone starting materials for pyridinone synthesis. Their defining feature is an acidic α-methylene group that, upon deprotonation, becomes a potent nucleophile, initiating condensation with an appropriate nitrogen-containing partner.
Key Starting Materials:
-
Ethyl Acetoacetate & Methyl Acetoacetate: Classic β-ketoesters that provide a C2-C3-C4 fragment.
-
Acetylacetone (2,4-Pentanedione): A symmetrical 1,3-diketone yielding dimethyl-substituted pyridinones.
-
Dibenzoylmethane: An analog that introduces aryl substituents.
-
Dimethyl 3-Oxopentanedioate: A precursor for synthesizing C5-functionalized pyridinones.[3]
The Guareschi-Thorpe Synthesis for 2-Pyridones
A foundational method for preparing 3-cyano-2-pyridones is the Guareschi-Thorpe condensation.[4][5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with cyanoacetamide, which serves as the nitrogen source and provides the C5-C6 fragment of the ring.
Causality in Experimental Design:
-
Catalyst: The reaction is base-catalyzed. The choice of base—from organic amines like piperidine to inorganic bases like KOH or K₂CO₃—is critical.[4] Piperidine is often preferred for its moderate basicity, which facilitates the initial Knoevenagel condensation without promoting unwanted side reactions. Stronger bases like alkoxides can be used but may require stricter temperature control.
-
Solvent: High-boiling protic solvents like ethanol are commonly used to drive the reaction, which involves multiple condensation and dehydration steps.[4] Recent advancements have demonstrated the efficacy of greener solvents, including water, particularly when using ammonium carbonate as both a base and nitrogen source.[7][8][9]
Caption: Key stages of the Guareschi-Thorpe reaction.
The Hantzsch Synthesis for Dihydropyridines (Pyridone Precursors)
While the classical Hantzsch synthesis produces dihydropyridines, it is a cornerstone multicomponent reaction that serves as a vital precursor route to pyridines and, by extension, pyridones.[10][11][12][13] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11][13] The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine.
Causality in Experimental Design:
-
Component Stoichiometry: The use of two equivalents of the β-dicarbonyl compound is essential for forming the symmetrical dihydropyridine ring.[11]
-
Oxidation Step: The driving force for the final step is the formation of the stable aromatic pyridine ring.[13] A variety of oxidizing agents can be employed, from nitric acid to milder reagents like ferric chloride or even air, depending on the substrate's sensitivity.[13][14]
Enamines and Enaminones
Enamines, which are vinylogous amides, can react with 1,3-dicarbonyl compounds or their equivalents to form the pyridine ring.[15] This approach offers an alternative disconnection strategy where the nitrogen atom is pre-installed on one of the acyclic fragments. For instance, enaminones can undergo cyclization to yield pyridin-2(1H)-one derivatives.[16]
Table 1: Comparison of Key Acyclic Starting Material Combinations
| Strategy | Key Starting Material 1 | Key Starting Material 2 | Resulting Core | Key Features |
| Guareschi-Thorpe | 1,3-Dicarbonyl Compound | Cyanoacetamide | 3-Cyano-2-Pyridone | Highly reliable, versatile for C4/C6 substitution.[4][5] |
| Hantzsch | β-Ketoester (2 equiv.) | Aldehyde + Ammonia | Symmetrical Pyridine | Produces dihydropyridine intermediate requiring oxidation.[11][13] |
| Enamine-based | Enamine/Enaminone | Malononitrile/Cyanoacetate | Substituted 2-Pyridone | Good for complex substitution patterns, proceeds via cyclization.[16] |
Part 2: Synthesis from Cyclic Precursors
An alternative strategy involves the modification of existing heterocyclic rings, such as pyrones or pyridines themselves.
Transformation of 2-Pyrones and 4-Pyrones
Pyranones, particularly 2-pyrones and 4-pyrones, are excellent precursors for pyridinones. The core transformation involves the exchange of the ring oxygen atom for a nitrogen atom by reaction with ammonia or a primary amine.[1][3][17] This method is particularly effective when the pyrone precursor is readily available, for example, from dehydroacetic acid.[18]
Causality in Experimental Design:
-
Reaction Conditions: The reaction is typically conducted in a sealed vessel at elevated temperatures to facilitate the ring-opening/ring-closing cascade. The use of aqueous ammonia is common.[3] The mechanism involves nucleophilic attack by the amine on the carbonyl-conjugated double bond, followed by ring opening and subsequent recyclization with the elimination of water.
Oxidation of Pyridines
Direct oxidation of a pyridine ring can yield a pyridinone. A common method involves the formation of a pyridine-N-oxide using an oxidizing agent like hydrogen peroxide, followed by a rearrangement reaction, often induced by acetic anhydride, to furnish the 2-pyridone.[3][19] This route is valuable for converting existing pyridine libraries into their corresponding pyridone analogs.
Part 3: Cycloaddition Strategies
[4+2] Cycloaddition reactions, including the Diels-Alder reaction, represent a powerful strategy for constructing the six-membered pyridinone ring with high stereochemical control.[20][21]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is a highly effective approach where an electron-poor diene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an enamine).[22][23] The initial cycloadduct spontaneously loses a small molecule (like N₂) to form the aromatic pyridine or dihydropyridine ring. This method is particularly useful for accessing substitution patterns that are difficult to obtain via condensation chemistry.[22]
-
Aza-Diels-Alder: In this variant, the nitrogen atom is part of the diene (1-azadiene) or the dienophile (imine).[21] For example, the reaction of Danishefsky's diene with imines is a well-established route to 2,3-dihydro-4-pyridones.[24]
Experimental Protocols
Protocol 1: Guareschi-Thorpe Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone
This protocol is a representative example of the condensation between a 1,3-diketone and cyanoacetamide.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 equiv), cyanoacetamide (1.0 equiv), and ethanol to form a solution.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 4,6-dimethyl-3-cyano-2-pyridone. Recrystallization from ethanol can be performed for further purification.
Table 2: Reagents and Conditions for Protocol 1
| Reagent/Condition | Role | Rationale |
| Acetylacetone | Starting Material | Provides C4, C6, and the methyl groups. |
| Cyanoacetamide | Starting Material | Provides N1, C2, C3, C5, and the cyano group.[4] |
| Ethanol | Solvent | High-boiling protic solvent suitable for reflux conditions.[4] |
| Piperidine | Base Catalyst | Promotes the initial Knoevenagel condensation.[4] |
| Reflux | Temperature | Provides activation energy for condensation and dehydration steps. |
Conclusion
The synthesis of pyridinone cores is a mature field with a rich arsenal of reliable and versatile methods. The classical condensation routes, particularly the Guareschi-Thorpe synthesis using 1,3-dicarbonyls and cyanoacetamide, remain the workhorse for accessing a wide variety of substituted 2-pyridones. Transformations of cyclic precursors like pyrones offer a direct entry point, while modern cycloaddition strategies provide elegant solutions for constructing complex, stereodefined scaffolds. For the medicinal chemist and drug development professional, a deep understanding of these key starting materials and the mechanistic principles behind their transformation is essential for the efficient and rational design of novel therapeutics and functional materials.
References
- Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. (n.d.). Google Scholar.
- Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org.
- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.).
- Hantzsch pyridine synthesis. (n.d.). Self-published.
- Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones. (n.d.). RSC Publishing.
- Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). PubMed Central.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Boger pyridine synthesis. (n.d.). Wikipedia.
- Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. (n.d.). UNCW Institutional Repository.
- Cycloaddition/ Diels-Alder Approaches. (n.d.). Wordpress.
- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 2-pyridones. (n.d.). University of Bristol.
- Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. Journal of the American Chemical Society.
- 4-Pyridone. (n.d.). Wikipedia.
- Pyridones in drug discovery: Recent advances. (2021). PubMed.
- Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. (n.d.).
- 2-Pyridone. (n.d.). chemeurope.com.
- 2-Pyridone. (n.d.). Wikipedia.
- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers.
- Reagents and conditions for the synthesis of pyridones 4a-h. (n.d.).
- Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-Pyridone [chemeurope.com]
- 20. Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 23. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 24. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
Fundamental Reaction Mechanisms for Dihydropyridine Formation: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, most notably as the core of L-type calcium channel blockers used in treating hypertension.[1][2] Its synthesis, first reported by Arthur Hantzsch in 1881, represents a classic and remarkably robust multi-component reaction (MCR) that remains a subject of intense study and optimization.[1][3] This guide provides an in-depth exploration of the fundamental reaction mechanisms governing the formation of dihydropyridines, with a primary focus on the Hantzsch synthesis. We will dissect the core mechanistic steps, explore the causality behind experimental choices, discuss modern catalytic advancements, and provide actionable protocols. This document is intended for researchers and drug development professionals seeking a deep, practical understanding of this vital heterocyclic synthesis.
Introduction: The Enduring Significance of the Dihydropyridine Core
The Hantzsch reaction is a multi-component condensation that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][4] The primary product is a 1,4-dihydropyridine, a structure that mimics the NADH coenzyme and exhibits significant biological activity.[5] The therapeutic success of drugs like Nifedipine, Amlodipine, and Felodipine has cemented the importance of the DHP scaffold and continues to drive research into more efficient, selective, and sustainable synthetic methodologies.[2][6] Understanding the core mechanism is not merely an academic exercise; it is the key to controlling reaction outcomes, optimizing yields, and designing novel analogues with improved pharmacological profiles.
The Core Mechanism: A Symphony of Four Key Reactions
While several pathways have been proposed depending on specific reactants and conditions, extensive investigation, including NMR studies, has established a predominant mechanistic route.[1][5] The Hantzsch synthesis is not a single transformation but a domino sequence of four classical organic reactions: a Knoevenagel condensation, the formation of an enamine intermediate, a Michael addition, and a final cyclization with dehydration.
The overall reaction can be visualized as follows:
Step 1: Knoevenagel Condensation
The reaction initiates with the condensation of one equivalent of the β-ketoester with the aldehyde.[4][6] This is a classic Knoevenagel condensation, a nucleophilic addition to a carbonyl group followed by dehydration.[7]
-
Causality: The active methylene group of the β-ketoester is sufficiently acidic to be deprotonated by a mild base (like ammonia or the solvent), forming an enolate. This enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[8] The subsequent dehydration is driven by the formation of a stable, conjugated α,β-unsaturated carbonyl system. This intermediate is a critical electrophile for the subsequent Michael addition step.
Step 2: Enamine Formation
Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to form a β-enamino ester.[4][6]
-
Causality: This is a standard condensation reaction between a ketone/ester and a primary amine. The enamine is a powerful nucleophile—more so than the corresponding enolate—due to the electron-donating character of the nitrogen atom. The formation of this specific intermediate is crucial, as it becomes the key nucleophilic partner in the subsequent C-C bond-forming step.
Step 3 & 4: Michael Addition and Cyclodehydration
The two key intermediates—the α,β-unsaturated carbonyl (the Michael acceptor) and the enamine (the Michael donor)—now converge. The enamine performs a nucleophilic conjugate addition (Michael addition) to the Knoevenagel product.[6][9] This creates a larger, acyclic intermediate which rapidly undergoes intramolecular cyclization and dehydration to form the stable 1,4-dihydropyridine ring.[10]
-
Causality: The Michael addition is favored due to the formation of a new C-C bond and a relatively stable enolate intermediate. The final cyclization is an intramolecular condensation. The amino group of what was the enamine attacks one of the carbonyl groups, and the subsequent loss of a water molecule is thermodynamically driven by the formation of the stable, pseudo-aromatic dihydropyridine ring system.
The detailed mechanistic pathway is illustrated below:
Experimental Protocol: A Self-Validating Workflow
A robust protocol is one where each step serves a clear purpose and contributes to a high-purity final product. Below is a generalized, field-proven methodology for the synthesis of a model Hantzsch ester.
Standard Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.2 eq.) in absolute ethanol.
-
Expertise Note: Using a slight excess of ammonium acetate ensures a sufficient supply of ammonia for enamine formation and helps drive the equilibrium towards the products. Ethanol is an ideal solvent as it effectively dissolves all reactants and is suitable for reflux temperatures.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expertise Note: Refluxing provides the necessary thermal energy to overcome activation barriers, particularly for the final cyclization and dehydration steps. The reaction is typically complete within 6-8 hours.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will precipitate as a crystalline solid.
-
Expertise Note: The product's solubility in ethanol decreases significantly at lower temperatures, allowing for efficient isolation via crystallization without the need for immediate column chromatography.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual starting materials or soluble impurities.
-
Expertise Note: Washing with cold solvent is critical to minimize loss of the desired product, which may have some solubility in the mother liquor.
-
-
Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the product using NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
The workflow for this synthesis can be visualized as follows:
Catalysis and Optimization: The Modern Approach
While the classical Hantzsch reaction proceeds without a catalyst, its efficiency can be hampered by long reaction times and harsh conditions.[1] Modern organic synthesis has introduced a plethora of catalysts to improve yields, shorten reaction times, and enable milder, "greener" conditions.[11][12]
-
Acid Catalysis: Brønsted acids (e.g., p-TSA) and Lewis acids (e.g., Yb(OTf)₃, Zn[(L)proline]₂) accelerate the reaction, likely by activating the aldehyde's carbonyl group towards nucleophilic attack in the Knoevenagel step.[1][4][13]
-
Green Chemistry: Innovations include performing the reaction in aqueous micelles, using ionic liquids, or under solvent-free conditions, often assisted by microwave irradiation or ultrasonic energy.[1][3][14] These methods not only accelerate the reaction but also align with principles of sustainable chemistry.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-bound sulfonic acids or magnetic nanoparticles, offer the significant advantage of easy separation and recyclability, simplifying the workup process.[6][15]
Table 1: Comparative Performance of Catalysts in Hantzsch Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | Ethanol | Reflux | 8 h | 65 | [15] |
| p-Toluenesulfonic acid (p-TSA) | Ethanol | Reflux | 6 h | 82 | [15] |
| Tannic Acid | H₂O | 80 | 1 h | 94 | [15] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 30 min | 96 | [15] |
| Trichloroisocyanuric acid (TCCA) | H₂O/Ethanol | Reflux | 55 min | 92 |
| Zn[(L)proline]₂ | Solvent-free | 100 | 15 min | 94 |[13] |
This table summarizes data for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate or similar derivatives.
Beyond the Core: Aromatization to Pyridines
The 1,4-DHP product is often a stable intermediate that can be readily oxidized to the corresponding aromatic pyridine derivative.[4] This aromatization is a crucial transformation, both as a synthetic tool and because it mimics the in-vivo metabolism of DHP drugs by cytochrome P-450 enzymes in the liver.[1][3] The driving force for this reaction is the formation of a highly stable aromatic ring.
A variety of oxidizing agents can effect this transformation under different conditions:
-
Classical Oxidants: Harsh reagents like nitric acid, KMnO₄, or CrO₃ have been used historically but often suffer from low yields and poor selectivity.[16]
-
Mild Reagents: Milder and more selective methods have been developed. A common and effective method involves using iodine in refluxing methanol.[17] Other reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium dioxide are also highly efficient.[18][19]
-
Photochemical & Metal-Free Conditions: Modern approaches utilize visible light and air in metal-free conditions, representing a greener alternative for the aromatization step.[1][16]
Conclusion
The Hantzsch dihydropyridine synthesis is a testament to the power and elegance of multi-component reactions. Its mechanism, a well-orchestrated cascade of Knoevenagel condensation, enamine formation, Michael addition, and cyclodehydration, offers multiple points for intervention and optimization. For the modern researcher, a thorough grasp of this fundamental mechanism is indispensable. It informs the rational selection of catalysts, solvents, and reaction conditions to achieve desired outcomes, whether for synthesizing established pharmaceutical agents or for exploring novel chemical space. The continued evolution of this century-old reaction with greener, more efficient protocols ensures its relevance and utility for years to come.
References
- Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Organic Chemistry Portal. [Link]
- Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. [Link]
- Electron Transfer-induced Aromatization of 1,4-Dihydropyridines.
- Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture.
- Knoevenagel condens
- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. NIH. [Link]
- First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Deriv
- Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatiz
- Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA...
- Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives.
- Aromatization of 1,4-dihydropyridines with selenium dioxide.
- Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines.
- Hantzschova syntéza pyridinů - Wikipedie. Wikipedia. [Link]
- A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. [Link]
- Modified Hantzsch reaction for the synthesis of 1,4‐DHPs under MWI.
- Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science (RSC Publishing). [Link]
- Proline‐catalyzed Hantzsch dihydropyridine synthesis in water.
- Hantzsch Dihydropyridine synthesis | Prepare for G
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines.
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. SpringerLink. [Link]
- Recyclization of 1,4-Dihydropyridine Derivatives in Acidic Medium | Request PDF.
- Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica. [Link]
- Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]
- Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science (RSC Publishing). [Link]
- Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02436B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hantzschova syntéza pyridinů – Wikipedie [cs.wikipedia.org]
- 17. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 18. znaturforsch.com [znaturforsch.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Detailed Protocol for Researchers
This document provides a comprehensive, in-depth guide for the synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction and Strategic Overview
The 2-pyridone nucleus is a privileged scaffold found in numerous biologically active compounds and natural products. The target molecule, this compound, incorporates key functionalities—an N-methylated pyridone ring and a methyl ester at the C4 position—that make it an attractive building block for library synthesis and lead optimization.
The synthetic strategy outlined herein follows a robust and logical three-step sequence, prioritizing commercially available starting materials and well-established, high-yielding transformations. This pathway is chosen over other potential routes, such as the direct construction of the substituted pyridone ring, due to its reliability and procedural simplicity.
The overall synthetic workflow is as follows:
Figure 1: Overall synthetic strategy.
This approach begins with the N-methylation of a commercially available pyridine derivative, followed by a regioselective oxidation to form the 2-pyridone core, and concludes with a standard esterification to yield the final product.
Part 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (Intermediate 2)
This part of the synthesis involves two key steps: the formation of a pyridinium salt and its subsequent oxidation to the corresponding 2-pyridone.
Step 1: Synthesis of N-Methyl-4-carbomethoxypyridinium Iodide (Intermediate 1)
Principle: This reaction is a classic Menschutkin reaction, an SN2 alkylation of a tertiary amine (the pyridine nitrogen) with an alkyl halide (methyl iodide). The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion. The reaction is typically performed in a suitable solvent and may be accelerated by gentle heating.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isonicotinate (1.0 eq) in acetone or acetonitrile (approx. 5-10 mL per gram of starting material).
-
Reaction: To the stirred solution, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt, which is typically a solid.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis of the supernatant), cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield N-Methyl-4-carbomethoxypyridinium iodide as a crystalline solid. Characterization by ¹H NMR is recommended to confirm the structure.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| Methyl Isonicotinate | 137.14 | 1.0 | 1.0 | (e.g., 10 g) |
| Methyl Iodide | 141.94 | 1.1 | 1.1 | (e.g., 8.5 mL) |
| Acetone | 58.08 | - | - | (e.g., 50 mL) |
Step 2: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (Intermediate 2)
Principle: This transformation is a well-established oxidation of an N-alkylpyridinium salt to the corresponding N-alkyl-2-pyridone.[1] The reaction proceeds via nucleophilic addition of a hydroxide ion at the C2 position of the electron-deficient pyridinium ring. The resulting diene intermediate is then oxidized by potassium ferricyanide [K₃Fe(CN)₆], which acts as a mild oxidizing agent, to furnish the stable, aromatic 2-pyridone ring system. Concurrently, the methyl ester at the C4 position is saponified under the basic reaction conditions to the corresponding carboxylic acid.
Figure 2: Key transformations in Step 2.
Protocol:
-
Solution Preparation:
-
In a large beaker or flask, dissolve N-Methyl-4-carbomethoxypyridinium iodide (1.0 eq) in deionized water.
-
In a separate container, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 2.2 eq) in deionized water.
-
In a third container, prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 4.0 eq) in deionized water.
-
-
Reaction Setup: Place the flask containing the pyridinium salt solution in an ice-water bath and equip it with a mechanical stirrer.
-
Reagent Addition: While stirring vigorously, add the potassium ferricyanide and alkali solutions simultaneously and dropwise to the pyridinium salt solution. Maintain the internal temperature below 10 °C during the addition. The rate of addition should be controlled to manage any exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours (e.g., 4-6 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation:
-
Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from hot methanol or a water/ethanol mixture to yield 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a solid.[1]
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used (Example) |
| N-Methyl-4-carbomethoxypyridinium Iodide | 279.08 | 1.0 | 1.0 | 10.0 g |
| Potassium Ferricyanide | 329.24 | 2.2 | 2.2 | 26.0 g |
| Sodium Hydroxide | 40.00 | 4.0 | 4.0 | 5.7 g |
Part 2: Synthesis of this compound (Final Product)
Step 3: Fischer Esterification
Principle: The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] In this step, the carboxylic acid functional group of intermediate 2 is converted to its corresponding methyl ester using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.
Protocol:
-
Reaction Setup: Suspend 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or add thionyl chloride dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used (Example) |
| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid | 153.14 | 1.0 | 1.0 | 5.0 g |
| Anhydrous Methanol | 32.04 | - | Excess | 100 mL |
| Concentrated Sulfuric Acid | 98.08 | 0.1 | 0.1 | 0.2 mL |
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify characteristic peaks for the pyridone ring protons, the N-methyl group, and the methyl ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess the purity of the crystalline solid product.
Safety and Handling
-
Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Potassium ferricyanide can release hydrogen cyanide gas if mixed with strong acids. Avoid acidification of concentrated ferricyanide solutions.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive. Handle with care and add them slowly to the reaction mixture, especially when cooling in an ice bath.
-
Standard laboratory safety procedures should be followed at all times.
References
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents. [URL: https://patents.google.
- Fronk, M. H., & Mosher, H. S. (1968). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. Journal of Organic Chemistry, 33(11), 4252–4255. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01275a058]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Jack Westin. Carboxylic Acids Important Reactions. [URL: https://jackwestin.com/resources/mcat-content/carboxylic-acids/carboxylic-acids-important-reactions]
Sources
Application Notes & Protocols: A Detailed Guide to the N-Methylation of 2-Pyridones
Introduction: The Significance of the N-Methyl-2-Pyridone Scaffold
The N-methyl-2-pyridone motif is a cornerstone in modern medicinal chemistry and drug development.[1][2] As a privileged scaffold, its unique electronic and steric properties allow it to serve as a versatile bioisostere for amides, phenols, and other heterocyclic systems, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] N-methyl-2-pyridone derivatives are found in a wide array of biologically active compounds, from natural products with anticancer activity to novel therapeutic agents targeting various diseases.[1][2][4] Their ability to act as both hydrogen bond donors and acceptors, coupled with favorable effects on metabolic stability and aqueous solubility, makes them highly sought after by drug development professionals.[1][3]
However, the synthesis of these valuable compounds is not without its challenges. The primary hurdle is achieving selective alkylation on the nitrogen atom (N-alkylation) over the exocyclic oxygen atom (O-alkylation). This guide provides an in-depth analysis of the underlying chemical principles governing this selectivity and presents detailed, field-proven protocols for achieving high-yielding N-methylation of 2-pyridones.
Part 1: Mechanistic Principles—The N- versus O-Alkylation Dichotomy
The central challenge in the alkylation of 2-pyridones stems from their existence in a tautomeric equilibrium with their aromatic counterparts, 2-hydroxypyridines. Deprotonation with a base generates an ambident pyridin-2-olate anion, which possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[5][6] The reaction of this anion with an electrophile, such as a methylating agent, can therefore lead to a mixture of N-methylated and O-methylated products.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. The alkylation of 4-pyridone [digital.maag.ysu.edu]
Application Notes and Protocols for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Drug Discovery
Introduction: The Privileged Pyridone Scaffold in Modern Medicinal Chemistry
The 2-pyridone ring system is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its inherent chemical features, including hydrogen bonding capabilities, aromaticity, and tunable electronic properties, make it an ideal starting point for the development of novel therapeutics. Within this important class of compounds, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate stands out as a versatile and synthetically accessible building block. While direct biological activity of this specific ester may be modest, its true value lies in its potential as a foundational scaffold for the generation of compound libraries targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.
This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its synthetic utility, potential biological targets informed by structurally related molecules, and provide detailed, field-proven protocols for its derivatization and subsequent biological evaluation.
Chemical Properties and Synthetic Versatility
This compound, with the chemical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol , possesses key functional groups that render it amenable to a variety of chemical transformations. The presence of a carboxylic acid ester at the C4 position and the N-methylation of the pyridone ring provide distinct handles for synthetic manipulation.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| IUPAC Name | methyl 1-methyl-2-oxopyridine-4-carboxylate | PubChem |
| CAS Number | 86964-96-7 | Matrix Fine Chemicals[1] |
The true power of this molecule lies in its capacity to serve as a scaffold for the synthesis of more complex and biologically active derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of amides. Furthermore, the pyridone ring itself can be subjected to various modifications.
Caption: Synthetic utility of the core scaffold.
Potential Therapeutic Applications and Biological Targets
While specific biological data for this compound is limited, the broader class of 2-pyridone and 4-oxo-1,4-dihydropyridine derivatives has demonstrated significant activity across multiple therapeutic areas. This suggests that derivatives of our target scaffold are likely to exhibit similar biological profiles.
Anticancer Activity
The 2-pyridone scaffold is prevalent in a number of potent anticancer agents. Structurally related compounds have been shown to inhibit various kinases and other key proteins involved in cancer cell proliferation and survival.
-
PIM Kinase Inhibition: Derivatives of 2-pyridone have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases that are overexpressed in many human cancers.
-
DHFR/EGFR-TK Dual Inhibition: Certain 2-pyridone derivatives have been shown to act as dual inhibitors of dihydrofolate reductase (DHFR) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), two validated targets in oncology.
-
Matrix Metalloproteinase (MMP) Inhibition: The 2-pyridone core has been utilized to develop inhibitors of MMPs, enzymes that play a crucial role in tumor invasion and metastasis.
Antiviral Activity
The dihydropyridine scaffold has been explored for its antiviral potential. A Chinese patent discloses 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid ester compounds with demonstrated antiviral efficacy, suggesting that derivatives of this compound could also be investigated for activity against various viral pathogens.[2]
Anti-inflammatory Activity
Analogues of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, which share a similar core structure, have been evaluated for their topical anti-inflammatory activity.[3] This indicates that derivatives of our target molecule could be explored for the treatment of inflammatory conditions.
Experimental Protocols
The following protocols provide a framework for the synthetic modification of this compound and the subsequent biological evaluation of its derivatives.
Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Caption: Workflow for ester hydrolysis.
Protocol 2: Parallel Amide Synthesis
This protocol outlines a general procedure for the synthesis of an amide library from the carboxylic acid intermediate, suitable for high-throughput screening.
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
A diverse library of primary and secondary amines
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
Dimethylformamide (DMF)
-
96-well reaction block
-
Automated liquid handler (optional)
-
HPLC-MS for purification and analysis
Procedure:
-
Prepare a stock solution of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in DMF.
-
Prepare an array of stock solutions of diverse amines (1.2 eq) in DMF in a 96-well plate.
-
To each well containing the amine solution, add the carboxylic acid stock solution.
-
Add DIPEA (3.0 eq) to each well.
-
Add a solution of BOP (1.2 eq) in DMF to each well to initiate the coupling reaction.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
After the reaction is complete, quench with water and purify the resulting amides using mass-directed preparative HPLC.
-
Characterize the purified compounds by LC-MS and NMR (for selected examples).
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of newly synthesized derivatives on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyridone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold in the field of drug discovery. Its synthetic tractability, combined with the proven biological relevance of the broader 2-pyridone class of molecules, makes it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block. Future efforts should focus on the synthesis and screening of diverse libraries of derivatives against a wide range of biological targets to identify new lead compounds for the treatment of cancer, viral infections, and other diseases.
References
- Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Journal of Pharmacy and Pharmacology.
- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3. PubChem.
- CN103189354A - Derivatives of 1,4-dihydropyridine possessing antiviral efficacy. Google Patents.
- METHYL 6-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-4-CARBOXYLATE | CAS 86964-96-7. Matrix Fine Chemicals.
Sources
- 1. METHYL 6-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-4-CARBOXYLATE | CAS 86964-96-7 [matrix-fine-chemicals.com]
- 2. CN103189354A - Derivatives of 1,4-dihydropyridine possessing antiviral efficacy - Google Patents [patents.google.com]
- 3. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Pyridone Core: Application Notes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Pharmaceutical Synthesis
Introduction: The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for amides and phenols, and for its capacity to engage in crucial hydrogen bonding interactions with biological targets. This privileged scaffold is embedded in a wide array of approved therapeutics, from cardiotonics to novel antibiotics. This guide focuses on a key synthetic building block, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate , detailing its properties and its strategic application as a pharmaceutical intermediate. For researchers in drug discovery and development, this compound offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis. The properties of this compound and its corresponding carboxylic acid are summarized below.
| Property | This compound | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
| CAS Number | Not explicitly available; derived from the acid | 33972-97-3[1] |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1] |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol [2] |
| Appearance | White to off-white solid | White to light yellow solid[3] |
| Melting Point | Not explicitly available | 260 °C |
| Boiling Point | Not explicitly available | 329.6 °C at 760 mmHg |
| Solubility | Soluble in methanol and other polar organic solvents | Soluble in methanol, limited solubility in water |
Safety Information: The corresponding carboxylic acid is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Strategic Importance in Pharmaceutical Synthesis
The 2-pyridone core is a key pharmacophore in several classes of drugs. Its utility stems from its rigid, planar structure and its ability to present functional groups in a well-defined spatial orientation, facilitating precise interactions with enzyme active sites and receptors.
Potential Therapeutic Applications:
-
Cardiotonic Agents: The 2-pyridone structure is central to the activity of inotropic agents used in the treatment of heart failure. These compounds often act as phosphodiesterase 3 (PDE3) inhibitors.[5]
-
Antibacterial Agents: Pyridone-containing compounds have been investigated as a novel class of antibacterial agents.[6] The scaffold can be functionalized to target various bacterial enzymes and processes.
-
Antiviral and Anticancer Agents: The versatility of the pyridone ring has led to its incorporation into molecules with antiviral (including HIV integrase inhibitors) and anticancer properties.
The subject of this guide, this compound, is a valuable intermediate for accessing these classes of compounds. The methyl ester at the C4 position provides a reactive handle for further synthetic transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for linking molecular fragments.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of this compound.
Synthesis of the Precursor: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
While this guide focuses on the methyl ester, its synthesis often proceeds through the corresponding carboxylic acid. A common route involves the hydrolysis of the ester, which can also be a key step in a multi-step synthesis where the ester acts as a protecting group for the carboxylic acid.
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the methyl ester to the carboxylic acid, a crucial step for subsequent amide coupling reactions that require the free acid.
Reaction Scheme:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid - Synblock [synblock.com]
- 3. 1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 33972-97-3 [chemicalbook.com]
- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cardiotonic agents. 5. 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles and related compounds. Synthesis and inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-directed synthesis of antibacterial drug candidate GSK966587 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Pyridones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pivotal Role of Pyridone Carboxylic Acids in Modern Drug Discovery
Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The carboxylate group, when attached to the pyridone ring, offers a versatile handle for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored pharmacological profiles. A notable example of the importance of this structural motif is its presence in second-generation HIV-1 integrase strand transfer inhibitors such as Dolutegravir, Bictegravir, and Cabotegravir[1][2]. The synthesis of these complex molecules often hinges on the selective derivatization of a pyridone carboxylic acid precursor.
This guide provides an in-depth exploration of key methods for the derivatization of the carboxylate group in pyridones. It is designed to equip researchers and drug development professionals with both the theoretical understanding and practical protocols necessary to effectively manipulate this crucial functional group. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing self-validating protocols for immediate application.
Core Derivatization Strategies: A Practical Guide
The transformation of the carboxylic acid moiety on a pyridone scaffold can be achieved through several robust and well-established synthetic routes. The choice of method will depend on the desired final product, the overall synthetic strategy, and the presence of other functional groups on the pyridone ring.
Esterification: Masking and Modulating Polarity
Esterification is a fundamental derivatization that can be used to protect the carboxylic acid, improve cell permeability, or act as a prodrug strategy.
Scientific Principle: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
Protocol: Fischer Esterification of a Pyridone Carboxylic Acid
-
Dissolution: Dissolve the pyridone carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as the solvent, typically 10-20 volumes).
-
Catalyst Addition: To the stirred solution, cautiously add a strong acid catalyst such as sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (TsOH, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography or recrystallization.[4]
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent pushes the equilibrium towards the product side, maximizing the yield of the ester.
-
Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3]
-
Neutralization: The bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or subsequent steps.
Visualization of Fischer Esterification Workflow
Caption: Fischer Esterification Workflow.
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many drug molecules, including the aforementioned HIV-1 integrase inhibitors.[1]
Scientific Principle: Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures and results in a challenging equilibrium. Therefore, the carboxylic acid is typically activated in situ using a coupling agent or converted to a more reactive intermediate, such as an acid chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.
Protocol: EDC/HOBt Mediated Amidation
-
Dissolution: Dissolve the pyridone carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This forms the active ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Dilute the reaction mixture with the organic solvent used. Wash sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl), a saturated aqueous solution of NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.[5][6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Coupling reagents like EDC are sensitive to moisture, which can hydrolyze them and the active ester intermediate, reducing the reaction efficiency.
-
HOBt Additive: HOBt traps the O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC, converting it to an active ester that is more reactive towards the amine and less prone to side reactions like N-acylurea formation.
-
Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, the coupling agent byproducts (which are water-soluble), and any excess base.
Visualization of Amidation Workflow
Caption: Acid Chloride Formation Workflow.
Curtius Rearrangement: Accessing Amines and Urethanes
The Curtius rearrangement provides a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom, or into related derivatives like carbamates (urethanes) and ureas. [7][8][9][10] Scientific Principle: The reaction proceeds through an acyl azide intermediate, which is typically generated from the carboxylic acid. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form a highly reactive isocyanate. [9]This isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to a carbamic acid which decarboxylates to the primary amine, while reaction with an alcohol yields a stable carbamate.
Protocol: One-Pot Curtius Rearrangement to a Carbamate
-
Acyl Azide Formation: In a flask, dissolve the pyridone carboxylic acid (1.0 eq) in an inert solvent like toluene or a mixture of acetone and water. Add triethylamine (TEA, 1.1 eq). Cool the solution to 0 °C in an ice bath. Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Rearrangement and Trapping: To the flask containing the in situ generated acyl azide, add the desired alcohol (e.g., tert-butanol, benzyl alcohol; 1.5-2.0 eq). Heat the mixture to reflux (typically 80-110 °C) until the rearrangement is complete (monitored by TLC or the cessation of N₂ evolution). This step simultaneously promotes the rearrangement to the isocyanate and its trapping by the alcohol.
-
Work-up: Cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting carbamate by column chromatography. [8][10] Causality Behind Experimental Choices:
-
DPPA: Diphenylphosphoryl azide is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides under mild conditions, avoiding the need to first form an acid chloride. [10]* Heating: The thermal energy supplied during reflux is necessary to overcome the activation barrier for the rearrangement of the acyl azide to the isocyanate and the expulsion of nitrogen gas.
-
Alcohol Trapping: Trapping the isocyanate with an alcohol like tert-butanol or benzyl alcohol provides a stable, protected amine (Boc- or Cbz-protected, respectively), which is often more desirable and easier to handle than the free amine.
Visualization of Curtius Rearrangement
Caption: Curtius Rearrangement Workflow.
Advanced Methods: The Ugi Four-Component Reaction (Ugi-4CR)
For the rapid generation of molecular complexity from simple starting materials, multicomponent reactions are unparalleled. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating peptide-like structures in a single step. [11] Scientific Principle: The Ugi reaction brings together a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to form a di-peptide or "peptoid" scaffold. [11][12][13]The pyridone carboxylic acid can serve as the acid component, incorporating the pyridone moiety into a larger, more complex molecule. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate in a series of rapid, irreversible steps. [11] Protocol: Ugi Reaction with a Pyridone Carboxylic Acid
-
Setup: In a single reaction vessel, combine the pyridone carboxylic acid (1.0 eq), the amine (1.0 eq), and the aldehyde (1.0 eq) in a polar aprotic solvent such as methanol or trifluoroethanol (TFE) at a high concentration (0.5-2.0 M).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and proceeds rapidly.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired α-acylamino amide product. [11][14] Causality Behind Experimental Choices:
-
High Concentration: The Ugi reaction is favored at high concentrations of reactants, which promotes the multiple intermolecular steps involved. [11]* Polar Solvent: Solvents like methanol can facilitate the proton exchange steps in the reaction mechanism and help to solubilize the various components.
-
One-Pot Procedure: The beauty of the Ugi reaction lies in its operational simplicity and atom economy, as all components are combined in a single step to generate a complex product with only the loss of a water molecule.
Summary of Derivatization Methods
| Method | Key Reagents | Product | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (H₂SO₄) | Ester | Simple, inexpensive reagents. | Equilibrium reaction; requires excess alcohol or water removal. |
| Amidation | Amine, Coupling Agent (EDC/HOBt) | Amide | High yields, mild conditions, broad substrate scope. | Coupling agents can be expensive; byproducts require removal. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate for diverse products; irreversible. | Reagent is corrosive and moisture-sensitive; product is unstable. |
| Curtius Rearrangement | DPPA, Alcohol | Carbamate/Amine | Access to amines and protected amines; good functional group tolerance. | Use of azides can be hazardous; requires heating. |
| Ugi Reaction | Amine, Aldehyde, Isocyanide | α-Acylamino Amide | Rapidly builds molecular complexity in one step; high atom economy. | Isocyanides can have unpleasant odors; product purification can be challenging. |
Conclusion
The carboxylate group on the pyridone ring is a versatile functional handle that provides access to a vast chemical space of potential drug candidates. The methods outlined in this guide—from fundamental esterifications and amidations to more complex rearrangements and multicomponent reactions—offer a robust toolkit for the medicinal chemist. By understanding the underlying principles and applying the detailed protocols provided, researchers can confidently and efficiently synthesize novel pyridone derivatives to drive the engine of drug discovery forward.
References
- Johns, B. A., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15327–15341. [Link]
- Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Numazawa, M., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed, 15652791. [Link]
- Al-Saeed, F. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]
- Johns, B. A., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
- Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. [Link]
- Organic Chemistry Portal. (n.d.).
- de Oliveira, K. T., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 8(30), 26891–26903. [Link]
- Google Patents. (1956).
- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Kumar, V., et al. (2016). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857. [Link]
- Shaabani, A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4945. [Link]
- Ashenhurst, J. (n.d.).
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]
- ResearchGate. (n.d.). Ugi reaction involving boronic acids.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]
- ResearchGate. (2025). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.
- OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]
- Li, Y., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9516–9529. [Link]
- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
- Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
Sources
- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Anticancer Screening of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
The pyridine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives have been extensively investigated for their potential to combat a wide range of diseases, including cancer, by targeting key cellular processes like cell cycle progression, apoptosis, and angiogenesis.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro screening of a novel pyridine derivative, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate , for potential anticancer activity. We present a logical, tiered experimental workflow, beginning with a broad assessment of cytotoxicity and progressing to more detailed mechanistic assays to elucidate the mode of action. This guide emphasizes the scientific rationale behind protocol choices, provides detailed step-by-step methodologies for key assays, and offers insights into data interpretation, ensuring a robust and reliable preliminary evaluation of this compound's therapeutic potential.
Introduction: The Rationale for Screening
The search for novel anticancer agents is driven by the persistent challenges of drug resistance and the adverse side effects of existing chemotherapies.[5] Heterocyclic compounds, particularly those containing a pyridine nucleus, are of significant interest due to their ability to interact with a wide array of biological targets.[1][4] Dihydropyridine derivatives, a class to which our target compound belongs, have demonstrated promising cytotoxic effects against various human cancer cell lines, including breast, cervical, and liver cancer cells.[6][7][8][9]
This compound is an ester derivative of the 1-methyl-2-pyridone-4-carboxylic acid core.[10][11][12] While its primary use has been as a pharmaceutical intermediate, its structural features warrant investigation into its own biological activity.[10] The screening strategy outlined herein is designed as a foundational platform to systematically assess its potential as an anticancer lead compound. The workflow is structured to efficiently identify cytotoxic effects and then probe the underlying mechanisms, such as the induction of programmed cell death (apoptosis) or the disruption of cell division.
The In Vitro Screening Workflow: A Tiered Approach
A successful initial screening campaign relies on a logical progression from broad, high-throughput assays to more complex, mechanism-focused investigations. This ensures that resources are focused on compounds with the most promising activity. Our proposed workflow prioritizes the assessment of cytotoxicity as the primary endpoint, followed by investigations into the mode of cell death and effects on cell cycle progression.
Figure 2: Hypothetical pathway showing inhibition of the CDK1/Cyclin B complex.
Conclusion and Future Directions
This application note provides a robust, multi-tiered framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle disruption will generate the foundational data necessary to make an informed decision on the compound's future.
If the compound demonstrates potent and selective cytotoxicity, induces apoptosis, and causes cell cycle arrest in cancer cells, several advanced studies would be warranted:
-
Expansion of Cell Line Panel: Screening against a larger, more diverse panel of cancer cell lines (e.g., the NCI-60 panel) to better define its spectrum of activity. [13]* Target Deconvolution: Employing techniques such as kinome profiling or proteomics to identify the specific molecular target(s).
-
3D Spheroid Models: Testing the compound in three-dimensional cell culture models, which more closely mimic the in vivo tumor microenvironment. [13]* In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.
By following this structured approach, researchers can efficiently and rigorously screen novel pyridine derivatives, paving the way for the discovery of the next generation of cancer therapeutics.
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Torres, R., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
- Al-Ostath, A., et al. (2021). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Singh, A., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
- Kumar, R. S., & Nasser, A. J. A. (2012).
- Razzaghi-Asl, N., et al. (2013). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]
- Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
- CRO Protocol. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
- Semantic Scholar. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. [Link]
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Ahmad, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
- ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
- ResearchGate. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]
- ResearchGate. (2019). In-vitro Models in Anticancer Screening. [Link]
- Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
- JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
- ResearchGate. (2006).
- ResearchGate. Synthesis and properties of methyl 4,6-diaryl-2(3H)
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | Semantic Scholar [semanticscholar.org]
- 10. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 [chemicalbook.com]
- 11. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Coordination Chemistry
Foreword for the Modern Researcher
The exploration of novel ligands is a cornerstone of innovation in coordination chemistry, catalysis, and drug development. Within the vast landscape of heterocyclic compounds, pyridinones have emerged as a particularly versatile and promising scaffold.[1] Their unique electronic and steric properties, coupled with their ability to act as hydrogen bond donors and acceptors, make them exceptional candidates for the construction of sophisticated metal complexes with tailored functionalities.[1] This guide focuses on a specific, yet highly promising, member of this family: methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate .
This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the "why" behind the experimental protocols. By elucidating the causality of experimental choices and grounding the information in established scientific principles, this guide aims to empower you to not only replicate the described methods but also to innovate upon them.
The Ligand: Structure, Properties, and Potential
This compound is a bifunctional molecule featuring a pyridinone core and a carboxylate group. This unique combination of a hard oxygen donor from the carbonyl group and a potentially coordinating carboxylate moiety makes it an intriguing ligand for a variety of metal ions.
Key Structural Features:
-
Pyridinone Ring: The N-methylated pyridinone ring provides a robust and tunable platform. The endocyclic nitrogen and the exocyclic oxygen offer potential coordination sites.
-
Carboxylate Group: The methyl carboxylate at the 4-position introduces another key coordination site. The carbonyl oxygen and the ester oxygen can engage in various binding modes with metal centers.
Table 1: Physicochemical Properties of the Ligand Precursor
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 33972-97-3 | [1] |
Synthesis of the Ligand: A Proposed Protocol
While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a reliable protocol can be devised based on established methods for the synthesis of similar pyridinone derivatives.[2][3][4] The following protocol is a representative example, leveraging a common cyclization strategy.
Protocol 2.1: Synthesis of this compound
Principle: This synthesis involves the condensation of a suitable precursor with an active methylene compound, followed by cyclization and N-methylation. An alternative modern approach involves the ring expansion of isoxazole derivatives.[4]
Materials:
-
Dimethyl 3-oxopentanedioate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylamine solution (e.g., 40% in water)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium methoxide
-
Methyl iodide
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve dimethyl 3-oxopentanedioate (1 equivalent) in methanol. Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cyclization with Methylamine: To the reaction mixture, add a solution of methylamine (1.2 equivalents) in methanol. Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.
-
Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with HCl (e.g., 2M solution) to a pH of approximately 4-5. This will precipitate the crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Esterification: Suspend the crude carboxylic acid in a solution of sodium methoxide (1.1 equivalents) in methanol. Add methyl iodide (1.2 equivalents) and reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.
Diagram 2.1: Ligand Synthesis Workflow
Caption: A proposed workflow for the synthesis of the target ligand.
Coordination Chemistry: Crafting Metal Complexes
The presence of both a pyridinone oxygen and a carboxylate group allows this compound to act as a versatile ligand, potentially adopting several coordination modes.
Diagram 3.1: Potential Coordination Modes
Caption: Possible coordination modes of the ligand with metal (M) centers.
Protocol 3.1: General Synthesis of a Transition Metal Complex
Principle: This protocol describes a general method for the synthesis of a metal complex, for instance, with a divalent transition metal like copper(II), by reacting the ligand with a metal salt in a suitable solvent.
Materials:
-
This compound
-
Metal salt (e.g., Cu(OAc)₂, PdCl₂, etc.)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or DMF)
-
Base (optional, e.g., triethylamine, sodium hydroxide)
-
Inert atmosphere setup (optional, depending on the metal's sensitivity to air)
Step-by-Step Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 equivalents) in the chosen solvent in a reaction vessel. If the reaction requires a deprotonated ligand, add a suitable base (e.g., 2 equivalents of triethylamine).
-
Metal Salt Solution: In a separate vessel, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction may proceed at room temperature or require heating (reflux). The formation of a precipitate or a color change often indicates complex formation.
-
Isolation: After the reaction is complete (monitored by TLC or other suitable methods), cool the mixture to room temperature or below to induce crystallization or precipitation. Collect the solid product by filtration.
-
Purification: Wash the isolated complex with a small amount of cold solvent to remove unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must dissolve both the ligand and the metal salt and should not coordinate to the metal more strongly than the intended ligand, unless it is meant to be a labile co-ligand.
-
Stoichiometry: The ligand-to-metal ratio will influence the final structure of the complex. Using an excess of the ligand can favor the formation of fully coordinated species.
-
Use of Base: For ligands that need to be deprotonated for coordination (e.g., if the carboxylate is initially a carboxylic acid), a base is necessary to facilitate the formation of the metal-ligand bond.
Characterization of the Ligand and its Complexes
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Table 2: Key Characterization Techniques
| Technique | Information Obtained | Expected Observations for the Ligand/Complex |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation, purity assessment. | Ligand: Characteristic shifts for the pyridinone ring protons, the N-methyl group, and the ester methyl group. Complex: Shifts in the ligand's proton and carbon signals upon coordination to a diamagnetic metal.[5] Paramagnetic metals will lead to significant broadening or shifting of signals.[6][7] |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination modes. | Ligand: Strong C=O stretching vibrations for the pyridinone and ester groups. Complex: A shift in the C=O stretching frequencies upon coordination. The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can indicate its coordination mode (monodentate, bidentate, or bridging).[8][9] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirmation of the molecular ion peak for the ligand and the complex. |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and coordination geometry of the metal center.[10] |
| Elemental Analysis | Determination of the elemental composition. | Confirms the empirical formula of the synthesized compounds. |
Potential Applications in Research and Development
While specific applications for complexes of this compound are yet to be extensively explored, the known activities of related pyridinone and carboxylate complexes suggest several promising avenues.[11][12][13]
5.1. Homogeneous Catalysis
Pyridonate ligands have been successfully employed in a range of catalytic transformations, particularly with 3d transition metals.[11] The electronic properties of the pyridinone ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.
Potential Catalytic Reactions:
-
Cross-Coupling Reactions: Palladium complexes bearing pyridinone-type ligands have shown efficacy in reactions like Suzuki-Miyaura and Heck couplings.[14]
-
Oxidation Reactions: The ligand could stabilize high-valent metal-oxo species, which are key intermediates in various oxidation reactions.[15]
-
C-H Activation: Pyridone ligands have been shown to facilitate C-H activation processes, opening up possibilities for novel functionalization reactions.
Diagram 5.1: Hypothetical Catalytic Cycle
Caption: A simplified representation of a catalytic cycle involving a metal complex.
5.2. Medicinal Inorganic Chemistry
Pyridinone derivatives are prevalent in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The coordination of these ligands to metal ions can enhance their therapeutic potential.[12][13]
Potential Therapeutic Applications:
-
Anticancer Agents: Metal complexes can exhibit cytotoxic activity through various mechanisms, such as DNA binding and cleavage, or inhibition of key enzymes. The ligand's structure can be modified to improve targeting and reduce side effects.
-
Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Metal complexes often show enhanced antimicrobial activity compared to the free ligands.
5.3. Materials Science
The ability of the ligand to bridge multiple metal centers makes it a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and heterogeneous catalysis.
Concluding Remarks and Future Outlook
This compound represents a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the proven track record of the pyridinone scaffold make it a compelling target for further investigation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this ligand and its metal complexes, and to unlock its potential in catalysis, medicine, and materials science.
References
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
- Pd(II)
- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxyl
- Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Dalton Transactions (RSC Publishing). [Link]
- Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology.
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
- Electronic Structures of Oxo-Metal Ions. SciSpace. [Link]
- Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. NIH. [Link]
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
- Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Indian Academy of Sciences. [Link]
- The Biological Applications of Metals and Metal Complexes. MDPI. [Link]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
- IR spectra of PtII complexes Pt_1, Pt_2 and Pt_4, showing the two types of carboxylate coordination modes.
- 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]
- Transition metal carboxyl
- Functionalizations at the 2‐pyridone ring beyond C3‐selectivity.
- The Biological Applications of Metals and Metal Complexes.
- Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate.
- Synthesis and characterization of novel iminopyridinium platinum(II) coordination complexes as potential chemotherapeutic drugs. Mount Allison University. [Link]
- Structure of metal carboxylates according to the type of metal – ligand...
- Synthesis, characterization, biological applications, and molecular docking studies of some transition metal complexes with azo dye ligand derived
- Solution NMR of Transition Metal Complexes. [No Source Found]
- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. [Link]
- Microwave-Assisted Synthesis and Crystal Structure of Oxo(diperoxo)(4,4'-di-tert-butyl-2,2'-bipyridine)-molybdenum(VI). NIH. [Link]
- Metal(II)
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. [Link]
Sources
- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mta.scholaris.ca [mta.scholaris.ca]
- 11. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction
Pyridinone derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active compounds with applications ranging from antiviral and anticancer to anti-inflammatory therapies.[1][2] Their versatile scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to optimize drug-like characteristics.[2] Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a key intermediate in the synthesis of more complex molecular architectures. Its purity is paramount, as even minor impurities can have profound impacts on the efficacy, safety, and reproducibility of subsequent research and development stages.
This document provides an in-depth, field-proven guide for the large-scale synthesis and purification of this target compound. The methodology is built upon the well-established alkaline potassium ferricyanide oxidation of N-alkylpyridinium salts, a robust and scalable reaction.[3][4] We will delve into the causality behind critical process parameters, offering a protocol designed for reproducibility, high yield, and exceptional purity, suitable for researchers, scientists, and professionals in drug development.
Part 1: Overall Synthetic Strategy
The synthesis is a two-stage process beginning with a commercially available starting material, Methyl isonicotinate.
-
N-Methylation (Quaternization): The pyridine nitrogen of Methyl isonicotinate is quaternized using a methylating agent to form the key precursor, Methyl 1-methyl-4-(methoxycarbonyl)pyridin-1-ium iodide. This step activates the pyridine ring for the subsequent oxidation.
-
Oxidative Pyridone Formation: The pyridinium salt is then oxidized under controlled alkaline conditions using potassium ferricyanide. This reaction selectively introduces an oxo group at the C2 position, yielding the desired 2-pyridone product.[3][5]
The overall transformation is depicted below.
Caption: Experimental workflow for synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl isonicotinate | 137.14 | 100.0 g | 0.729 | Starting material |
| Iodomethane (Methyl Iodide) | 141.94 | 124.0 g (54.4 mL) | 0.874 | Toxic Lachrymator. Handle with care. |
| Acetonitrile | 41.05 | 500 mL | - | Anhydrous grade recommended |
| Potassium Ferricyanide | 329.24 | 528.0 g | 1.604 | Oxidizing agent |
| Sodium Hydroxide (NaOH) | 40.00 | 146.0 g | 3.65 | Strong base |
| Dichloromethane (DCM) | 84.93 | ~3 L | - | Extraction solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
| Deionized Water | 18.02 | ~6 L | - | Solvent/Reagent |
Step-by-Step Procedure
Part A: Synthesis of Methyl 1-methyl-4-(methoxycarbonyl)pyridin-1-ium iodide
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl isonicotinate (100.0 g, 0.729 mol) and Acetonitrile (500 mL). Stir until the starting material is fully dissolved.
-
Reagent Addition: In the fume hood, carefully add Iodomethane (54.4 mL, 0.874 mol, 1.2 equiv.) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (~82°C) and maintain for 4-6 hours. The formation of a white precipitate (the product) will be observed.
-
Scientist's Note: Using a slight excess of the methylating agent ensures complete conversion of the starting pyridine. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The starting material will have a distinct Rf, while the salt product will remain at the baseline.
-
-
Isolation: After the reaction period, cool the flask to room temperature, then place it in an ice-water bath for 1 hour to maximize precipitation.
-
Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold acetonitrile (2 x 100 mL) to remove any unreacted starting materials. Dry the product under vacuum at 40-50°C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid. Yield: ~195-205 g (95-99%). The product is typically of sufficient purity for the next step without further purification.
-
Part B: Synthesis of this compound
-
Preparation of Solutions:
-
Flask A (Product Salt): Dissolve the dried pyridinium salt from Part A (~203 g, 0.729 mol) in 1.5 L of deionized water in a 5 L three-neck round-bottom flask. Equip the flask with an overhead mechanical stirrer, a thermometer, and two dropping funnels.
-
Funnel 1 (Oxidant): Prepare a solution of potassium ferricyanide (528 g, 1.604 mol, 2.2 equiv.) in 3.0 L of deionized water.
-
Funnel 2 (Base): Prepare a solution of sodium hydroxide (146 g, 3.65 mol, 5.0 equiv.) in 1.0 L of deionized water.
-
-
Controlled Reaction: Cool the solution in Flask A to 0-5°C using an ice-salt bath.
-
Simultaneous Addition: Begin vigorous stirring and add the potassium ferricyanide and sodium hydroxide solutions simultaneously from their respective dropping funnels.
-
Critical Control Point: The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C. [5]The addition should take approximately 2-3 hours. The reaction mixture will turn a deep reddish-brown. The rate of addition should be balanced such that the NaOH solution is fully added when about half of the ferricyanide solution has been added. [5]4. Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 4-5 hours.
-
-
Extraction: Transfer the reaction mixture to a large separatory funnel. Add sodium chloride until the aqueous layer is saturated to reduce the solubility of the organic product. Extract the aqueous layer with dichloromethane (DCM) (5 x 600 mL).
-
Scientist's Note: Pyridones can have moderate water solubility. Multiple extractions are crucial for achieving a high isolated yield. The organic layers may form emulsions; allowing them to stand or adding brine can help break them.
-
-
Drying and Concentration: Combine all the DCM extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Expected Outcome: A crude yellow to brown solid or oil.
-
Part 3: Purification Protocols
The crude product from the synthesis requires purification to remove inorganic salts and organic byproducts. Recrystallization is often sufficient, but column chromatography may be required for achieving >99% purity.
Protocol A: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. [1]For this compound, methanol or ethyl acetate are good starting points. [3]2. Procedure: a. Transfer the crude solid to an appropriately sized Erlenmeyer flask. b. Add the minimum amount of hot methanol to completely dissolve the solid. c. If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, stirred for 5 minutes, and then removed by hot filtration through a pad of celite. d. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystallization. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol. g. Dry the crystals under vacuum to a constant weight.
-
Expected Outcome: Luminous, white to pale yellow crystals. [3]
-
Protocol B: Flash Column Chromatography
This method is recommended if recrystallization fails to provide the desired purity.
-
Challenge Awareness: Pyridone compounds can interact strongly with the acidic surface of silica gel, leading to peak tailing and poor separation. [6]To mitigate this, the eluent can be modified.
-
Procedure: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. b. Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as 5% Methanol in Dichloromethane. c. Eluent Modification: To prevent streaking, add 0.5% triethylamine (Et₃N) to the eluent mixture. d. Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the modified solvent system, collecting fractions. e. Monitoring: Monitor the fractions by TLC to identify those containing the pure product. f. Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
Part 4: Characterization & Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to pale yellow crystalline solid |
| Melting Point | Melting Point Apparatus | 89°C [3] |
| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): ~7.5 (d, 1H), ~6.8 (d, 1H), ~6.3 (dd, 1H), 3.85 (s, 3H, OCH₃), 3.55 (s, 3H, NCH₃) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): ~165 (C=O, ester), ~162 (C=O, pyridone), ~145, ~140, ~120, ~105, ~52 (OCH₃), ~38 (NCH₃) |
| Mass Spec. | ESI-MS | [M+H]⁺ = 182.07 |
| Purity | HPLC | >98% (area) |
References
- BenchChem. (2025).
- BenchChem. (n.d.).
- F. B. Dains and E. R. Brown. (1935). 1-methyl-2-pyridone. Organic Syntheses, 15, 41. [Link]
- Fronk, M. H., & Mosher, H. S. (1958). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. Journal of the American Chemical Society, 80(11), 2833–2836.
- Fronk, M. H., & Mosher, H. S. (1958). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives.
- Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. [Link]
- PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]
Sources
Application Notes and Protocols for the Synthesis of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the experimental setup and protocols for the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of heterocyclic compounds of immense pharmacological importance.[1][2][3] Dihydropyridines are foundational scaffolds in medicinal chemistry, most notably as L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][4][5] This document provides an in-depth exploration of the classical Hantzsch synthesis, its underlying mechanism, and modern variations designed to improve yield, reduce reaction times, and adhere to the principles of green chemistry. Detailed, step-by-step protocols, data presentation tables, and explanatory diagrams are included to equip researchers with the practical knowledge required for the successful synthesis and subsequent analysis of these vital compounds.
Introduction: The Significance of Dihydropyridines in Modern Medicine
Dihydropyridines are a cornerstone in the development of cardiovascular therapeutics.[6] The 1,4-dihydropyridine core is the key pharmacophore in a class of drugs that modulate voltage-gated calcium channels, thereby exerting effects like vasodilation.[7] Commercially successful drugs such as nifedipine, amlodipine, and felodipine underscore the therapeutic impact of this scaffold.[4][8][9] Beyond their role as calcium channel blockers, DHP derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties, making them a fertile ground for drug discovery and development.[1][10][11][12]
The continued interest in DHPs necessitates robust and efficient synthetic methodologies. The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, remains the most prevalent and straightforward method for constructing the 1,4-dihydropyridine ring system.[9][13] This multicomponent reaction offers a convergent and atom-economical approach to creating structurally diverse DHP libraries for biological screening.
The Hantzsch Dihydropyridine Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[9][14] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative if desired.[9][14]
Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes. While several pathways have been proposed, the most widely accepted mechanism involves the initial formation of two key intermediates.[9][15]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a chalcone intermediate).[8]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[8]
-
Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the final 1,4-dihydropyridine ring.[8]
The choice of reactants and reaction conditions can influence which pathway predominates, affecting reaction efficiency and the formation of byproducts.[9] For instance, electron-withdrawing groups on the aldehyde can enhance yields, while sterically hindered aldehydes may require more forcing conditions.[8]
Mechanistic Pathway Diagram
The following diagram illustrates the generally accepted mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. dovepress.com [dovepress.com]
- 5. ijrcs.org [ijrcs.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 12. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]
- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. scispace.com [scispace.com]
Using Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in fragment-based drug design
An Application Guide for Researchers and Drug Development Professionals
Application Note: The Pyridone Core in Modern Drug Discovery
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its versatile bioisosteric properties and ability to engage in crucial hydrogen bonding interactions within protein active sites.[1][2] It can mimic amides, phenyls, and other heterocycles, while also favorably influencing molecular properties like solubility and metabolic stability.[2][3] This application note focuses on a specific, high-value fragment, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate , and its strategic application within a Fragment-Based Drug Design (FBDD) workflow.
FBDD has emerged as a powerful alternative to traditional high-throughput screening (HTS), predicated on the principle that small, low-complexity fragments can explore chemical space more efficiently to identify high-quality starting points for drug development.[4][5] Unlike the larger, more complex molecules in HTS libraries, fragments typically exhibit weak binding affinities (μM to mM range), necessitating highly sensitive biophysical detection methods.[6] The journey from a weakly binding fragment to a potent lead compound is a structured process of chemical elaboration, guided by biophysical and structural data.[7]
This guide provides the scientific rationale and detailed protocols for utilizing this compound as a foundational fragment, from initial screening and hit validation to structure-guided lead optimization.
Fragment Profile and Suitability Analysis
The selection of fragments for a screening library is a critical first step in any FBDD campaign.[5] Ideals fragments adhere to the "Rule of Three" (Ro3) as a guideline to ensure they possess favorable properties for subsequent optimization.[8]
This compound is an exemplary fragment due to its structural and physicochemical characteristics. The N-methylation prevents tautomerization and locks the scaffold in the desired 2-pyridone form, while the methyl carboxylate at the C4 position provides a well-defined synthetic vector for elaboration.[9]
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 167.16 g/mol | ≤ 300 Da | Yes |
| cLogP | -0.1 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (carbonyl O, ester O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Table 1: Physicochemical properties of this compound compared to the "Rule of Three" guidelines for optimal fragments.
The fragment's compliance with the Ro3, combined with the proven utility of the pyridone scaffold in numerous approved drugs, makes it a high-quality starting point for an FBDD campaign.[3][10]
The FBDD Workflow: From Fragment Hit to Structural Insight
The core of FBDD is an iterative cycle of screening, validation, and structural analysis. The goal is to confidently identify a fragment's binding mode to enable rational, structure-based design.[11]
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for FBDD as it can detect the weak binding events typical of fragments and provide real-time kinetic data (kon, koff).[12][13]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8,000-12,000 Response Units).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
Causality: Amine coupling is a robust and common method for creating a stable surface for screening. The target immobilization level is a balance between achieving a sufficient signal and avoiding mass transport limitations.
-
-
Fragment Screening:
-
Prepare fragment solutions (including this compound) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO) at a concentration of 200-500 µM.
-
Causality: The high concentration is necessary to detect weak binding affinities. DMSO is required for fragment solubility, but its concentration should be matched across all samples and the running buffer to minimize bulk refractive index mismatches.
-
Perform a single-concentration screen by injecting each fragment solution over the target and reference flow cells for a defined association time (e.g., 60s), followed by a dissociation phase (e.g., 120s).
-
Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.0) that does not denature the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for non-specific binding and bulk effects.
-
Identify "hits" as fragments that produce a binding response significantly above the background noise.
-
For confirmed hits, perform a dose-response experiment (e.g., 8 concentrations from 1 µM to 2 mM) to determine the equilibrium dissociation constant (KD).
-
Protocol 2.2: Orthogonal Hit Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits. Protein-observed NMR experiments, such as the 1H-15N HSQC, can confirm direct binding to the target and provide information on the binding site location.[6][14]
Objective: To validate fragment binding and map the interaction site on the target protein.
Methodology:
-
Protein Preparation: Express and purify the target protein with uniform 15N-labeling using a minimal medium containing 15NH4Cl as the sole nitrogen source.
-
HSQC Titration:
-
Prepare a 15N-labeled protein sample (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0, with 5% D2O).
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
-
Add a concentrated stock of the fragment hit (e.g., this compound) to the protein sample to achieve a final concentration of 10-20 fold molar excess (e.g., 1-2 mM).
-
Acquire a second 1H-15N HSQC spectrum.
-
Causality: Each peak in the HSQC spectrum corresponds to a specific amide backbone N-H group in the protein. A change in a peak's position (a Chemical Shift Perturbation, or CSP) upon fragment addition indicates a change in its chemical environment, signifying that the fragment is binding at or near that residue.
-
-
Data Analysis:
-
Overlay the reference and fragment-bound spectra.
-
Identify residues with significant CSPs. These residues constitute the binding site.
-
This method provides robust validation that the fragment binds directly to the intended target and not to the sensor surface or as an aggregator, which can be sources of false positives in SPR.[13]
-
Protocol 2.3: Structural Elucidation via X-Ray Crystallography
Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the ultimate goal of the initial FBDD phase.[4][15] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[16] Cryo-electron microscopy (cryo-EM) is also an emerging alternative, especially for large or membrane proteins that are difficult to crystallize.[17][18]
Objective: To determine the three-dimensional structure of the fragment-protein complex at atomic resolution.
Methodology:
-
Crystallization:
-
Screen for crystallization conditions for the target protein using commercially available or in-house sparse matrix screens.
-
Optimize lead conditions (e.g., precipitant concentration, pH, additives) to produce diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing the optimized crystallization buffer supplemented with the fragment (typically 1-10 mM). Allow to incubate for a period ranging from minutes to hours.
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials.
-
Causality: Soaking is often faster and more successful if the fragment can access the binding site without disrupting the crystal lattice. Co-crystallization is necessary if fragment binding induces a conformational change that is incompatible with the existing crystal form.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.
-
Refine the model and build the fragment into the observed electron density map.
-
Structure-Guided Fragment Elaboration
With a co-crystal structure in hand, the weakly binding fragment can be evolved into a potent lead. The structure reveals the fragment's binding orientation and identifies "vectors"—positions on the fragment that can be chemically modified to engage with nearby pockets or residues on the protein surface.[19][20]
Protocol 3.1: Synthetic Elaboration via Amide Coupling (Fragment Growing)
The methyl ester at the C4 position of our fragment is an ideal handle for "fragment growing," one of the most common elaboration strategies.[7]
Objective: To synthesize a small library of analogs by extending the fragment from the C4 position to probe a nearby pocket identified in the co-crystal structure.
Methodology:
-
Saponification:
-
Hydrolyze the starting fragment, this compound, to its corresponding carboxylic acid (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) using standard conditions (e.g., LiOH in THF/water).[21]
-
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid (1.0 eq) and a selected amine (1.1 eq) in a suitable solvent like DMF or CH2Cl2.
-
Add a coupling agent (e.g., HATU, HBTU; 1.2 eq) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours until completion is observed by LC-MS.
-
Purify the resulting amide product via flash chromatography or preparative HPLC.
-
Causality: Amide bond formation is a robust and reliable reaction in medicinal chemistry, allowing for the rapid generation of a diverse set of analogs from a common carboxylic acid intermediate.[22] The choice of amines should be guided by the structural data to introduce functionalities that can form favorable interactions (H-bonds, hydrophobic contacts) with the target protein.
-
Evaluating Elaborated Compounds
Each newly synthesized compound must be evaluated to build a Structure-Activity Relationship (SAR).
-
Determine Affinity: Use the same primary biophysical assay (e.g., SPR) to measure the KD or a biochemical assay to measure the IC50 of each new analog.
-
Calculate Ligand Efficiency (LE): LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA). It helps ensure that increases in potency are not simply due to non-specific increases in size.[23]
-
LE = (–RT ln KD) / NHA = 1.37 * pKD / NHA
-
The goal is to maintain or improve LE during optimization.
-
| Compound | Structure | KD (μM) | MW ( g/mol ) | NHA | LE |
| Fragment Hit | This compound | 230 | 167.16 | 12 | 0.44 |
| Analog 1 | [Amide derivative 1] | 25 | 254.29 | 19 | 0.42 |
| Analog 2 | [Amide derivative 2] | 1.2 | 310.35 | 23 | 0.50 |
| Lead | [Optimized Analog] | 0.069 | 365.42 | 27 | 0.52 |
Table 2: Example of a fragment-to-lead optimization table, tracking key metrics for newly synthesized analogs. Data is hypothetical, inspired by published case studies.[20][24]
This iterative cycle of design, synthesis, and testing, always grounded in the structural and biophysical data, is the hallmark of a successful FBDD campaign. The pyridone fragment, this compound, serves as an excellent starting point for this powerful drug discovery paradigm.
References
- Fragment Elaboration. ARC Centre for Fragment-Based Design. [Link]
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain. ChemRxiv. [Link]
- Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]
- Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
- Computational Fragment-Based Drug Design.
- Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. [Link]
- Pyridones in drug discovery: Recent advances.
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
- Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
- Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link]
- Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]
- Development of 2-Pyridone–Based Central Fragments. DiVA portal. [Link]
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
- Pyridones in drug discovery: Recent advances. PubMed. [Link]
- Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. [Link]
- The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
- Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]
- Structural Biology Services. Concept Life Sciences. [Link]
- Cryo-electron microscopy-based drug design. Frontiers. [Link]
- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem. [Link]
- Cryo-electron microscopy-based drug design. PubMed Central. [Link]
- Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery.
- Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. PubMed Central. [Link]
- Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]
- Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates.
- Fragment-Based Drug Design. Scilit. [Link]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
- Dynamic template-assisted strategies in fragment-based drug discovery. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. academic.oup.com [academic.oup.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]
- 18. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cfbd.org.au [cfbd.org.au]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 24. chemrxiv.org [chemrxiv.org]
Application Note & Protocols: A Multi-Pronged Strategy for Deconvoluting the Biological Target of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract: The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. When a compound like Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate emerges from a phenotypic screen or is synthesized as part of a novel library, its mechanism of action is typically unknown. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically identify and validate the protein target(s) of this, or any, bioactive small molecule. We present an integrated, multi-phase workflow that combines computational prediction with robust experimental techniques, including chemical proteomics and biophysical validation in a cellular context. Each protocol is designed to be self-validating, with explanations of the scientific causality behind key experimental choices to ensure technical accuracy and trustworthiness.
Introduction: The "Target Deconvolution" Challenge
This compound is a heterocyclic compound whose biological activity profile is not extensively characterized in public literature[1][2]. While structurally related compounds, such as pyridine-2,4-dicarboxylate derivatives, are known to inhibit 2-oxoglutarate (2OG) dependent oxygenases[3], one cannot assume an identical mechanism. Therefore, elucidating its molecular target requires a systematic and unbiased approach.
Target identification is essential for optimizing a molecule's potency and selectivity, understanding potential off-target effects, and ultimately advancing a compound through the drug development pipeline[4][5]. This guide outlines a logical, four-phase strategy to move from a target-agnostic compound to a validated drug-target pair.
Phase 1: In Silico Target Prediction & Hypothesis Generation
The most resource-effective first step is to leverage computational tools to generate a tractable list of potential protein targets. These methods use the molecule's structure to predict its binding partners based on vast databases of known ligand-protein interactions.[6][7]
Rationale: Computational screening is rapid, inexpensive, and can provide initial hypotheses that guide subsequent, more resource-intensive wet-lab experiments. By comparing the query molecule to libraries of compounds with known biological activities, these tools can predict targets and help understand potential polypharmacology (the "one drug, multiple targets" phenomenon)[8][9].
Key Computational Approaches:
-
Reverse/Inverse Docking: This method screens a single ligand (our compound) against a large database of protein structures to identify potential binding partners based on favorable docking scores and binding poses[6].
-
Ligand-Based Similarity Searching: This approach identifies proteins that are targeted by molecules structurally similar to our compound of interest. Methods like chemical fingerprinting and Tanimoto similarity are used to quantify structural resemblance[8].
-
Machine Learning & AI Models: Platforms like KinasePred can predict activity against specific protein families (e.g., kinases) by integrating machine learning with structural feature analysis[10].
Protocol: In Silico Target Prediction Workflow
-
Obtain 2D and 3D Structures: Generate the SMILES string (CN1C=CC(=CC1=O)C(=O)OC) and a 3D conformer (.sdf or .mol2 file) for this compound.
-
Select Prediction Servers: Utilize a combination of publicly available and commercial web servers for target prediction (e.g., SwissTargetPrediction, SuperPred, PharmMapper, idTarget).
-
Execute Searches: Submit the compound's structure to each server. Use both ligand-based (2D similarity) and structure-based (reverse docking) methods where available.
-
Aggregate and Filter Results: Consolidate the predicted targets from all platforms into a single list.
-
Prioritize Targets: Rank the potential targets based on confidence scores, frequency of appearance across different platforms, and biological plausibility related to any observed phenotype of the compound.
Data Presentation: Example In Silico Prediction Output
| Predicted Target | Prediction Method | Confidence Score | Rationale / Pathway |
| Prolyl Hydroxylase Domain 2 (PHD2) | Similarity & Docking | High (0.85) | Structural similarity to known 2OG oxygenase inhibitors. |
| Cyclin-Dependent Kinase 2 (CDK2) | Machine Learning | Medium (0.65) | Common "off-target" for heterocyclic compounds. |
| p38 Mitogen-Activated Protein Kinase | Reverse Docking | Medium (0.61) | Favorable binding energy in the ATP pocket. |
| Carbonic Anhydrase II | Similarity | Low (0.40) | Shared substructure with known inhibitors. |
Phase 2: Broad Experimental Screening (Target Class Identification)
With a list of hypotheses, the next step is to experimentally determine if the compound interacts with a specific protein family. If computational results or structural features suggest a particular class (e.g., kinases, GPCRs, proteases), a targeted panel screen is highly efficient.
Rationale: Kinases are a major class of drug targets, and many small molecules possess some kinase-binding activity[11]. A kinome-wide profiling screen provides a rapid and comprehensive overview of a compound's selectivity and identifies potential on- and off-targets within this family[12][13]. This approach is activity-based, directly measuring the inhibition of enzyme function.
Protocol: Kinome Profiling Screen
This protocol describes a typical workflow for a fee-for-service kinome scan.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Service Provider Selection: Engage a commercial provider offering kinome profiling services (e.g., Reaction Biology, Eurofins, Promega). Select a panel that covers a broad range of the human kinome (e.g., >300 kinases).
-
Assay Conditions: Specify the screening concentration (typically 1 µM or 10 µM) and the ATP concentration for the assays. Screening at the ATP Km value maximizes potency data, while screening at physiological ATP levels (e.g., 1 mM) can provide more biologically relevant results[11][12].
-
Data Analysis: The service provider will return data as "% Inhibition" at the tested concentration for each kinase in the panel.
-
Hit Identification: Identify "hits" as kinases inhibited above a certain threshold (e.g., >50% inhibition). These become high-priority candidates for further validation.
Phase 3: Unbiased Target Identification via Chemical Proteomics
This phase aims to directly identify binding partners from a complex biological sample without prior bias. Affinity Chromatography coupled with Mass Spectrometry (AP-MS) is a cornerstone technique in chemical proteomics for this purpose[4][14][15].
Rationale: By immobilizing the small molecule, it can be used as "bait" to fish out its interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a direct, physical link between the compound and its potential targets[16][17]. The use of a competitor control (excess free compound) is crucial to distinguish specific binders from non-specific background proteins[18].
Experimental Workflow Visualization
Caption: Affinity Chromatography-Mass Spectrometry (AP-MS) Workflow.
Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Affinity Probe Synthesis:
-
Conduct a Structure-Activity Relationship (SAR) study to identify a non-essential position on this compound for linker attachment.
-
Synthesize an affinity probe by attaching a linker (e.g., polyethylene glycol) terminating in a biotin tag to this position. A photo-reactive group (e.g., diazirine) can also be included for covalent capture of transient interactors[19].
-
Synthesize a negative control probe, where a key functional group for activity is modified or removed, to help eliminate non-specific binders.
-
-
Immobilization on Beads:
-
Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads to immobilize the "bait"[4].
-
Wash the beads thoroughly to remove any unbound probe.
-
-
Cell Lysate Preparation:
-
Culture and harvest a relevant cell line (e.g., a line where the compound shows a phenotypic effect).
-
Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like NP-40) in a buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).
-
-
Affinity Pulldown:
-
Divide the lysate into three experimental arms:
-
Arm A (Experimental): Incubate with beads functionalized with the active affinity probe.
-
Arm B (Competition Control): Pre-incubate the lysate with a 100-fold molar excess of the free, unmodified "parent" compound for 1 hour before adding the active probe-coated beads.
-
Arm C (Negative Control): Incubate with beads functionalized with the inactive control probe (if available) or with beads alone.
-
-
Incubate all samples for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Using a magnetic stand, collect the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.
-
Perform an in-gel or on-bead tryptic digest of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a database search algorithm (e.g., Sequest, Mascot).
-
Quantify the relative abundance of each identified protein in the different experimental arms using label-free quantification (LFQ) or isotopic labeling methods[20].
-
True target candidates are proteins that are significantly enriched in the experimental sample (Arm A) but show significantly reduced abundance in the competition control (Arm B) and negative control (Arm C).
-
Phase 4: Target Engagement & Validation in a Cellular Context
Identifying a protein via AP-MS demonstrates a physical interaction, but it is crucial to confirm this engagement occurs within the physiological context of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose[21][22][23].
Rationale: CETSA operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ)[24][25]. By heating intact cells treated with the compound and measuring the amount of soluble protein remaining at various temperatures, one can directly observe this stabilizing effect, confirming target engagement[26].
Experimental Workflow Visualization
Sources
- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 [chemicalbook.com]
- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. scispace.com [scispace.com]
- 15. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pelagobio.com [pelagobio.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Analogs from Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of synthetic strategies for the derivatization of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a versatile starting material for generating diverse chemical libraries for drug discovery. We will explore key functionalization pathways, including modifications of the C4-ester, and selective C-H functionalization and cross-coupling reactions at the C3, C5, and C6 positions of the pyridone ring. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to synthesize a broad range of novel analogs.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring system is a recurring feature in numerous natural products and synthetic molecules with significant therapeutic applications.[4][5][6] Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability and favorable physicochemical properties, makes it an attractive scaffold in drug design.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Ripretinib and Tazemetostat, feature the 2-pyridone core, highlighting its clinical importance.[2]
This compound serves as an excellent starting point for analog synthesis due to its multiple reactive sites. The ester at the C4 position can be readily modified, and the pyridone ring itself is amenable to various substitution reactions, allowing for systematic exploration of the chemical space around this privileged core.
Strategic Overview of Analog Synthesis
The synthetic derivatization of this compound can be strategically approached by considering the distinct reactivity of its functional groups and ring positions. The primary avenues for analog synthesis are:
-
Modification of the C4-Carboxylate Group: Hydrolysis to the corresponding carboxylic acid followed by amide bond formation is a primary strategy to introduce diversity at this position.
-
Functionalization of the Pyridone Ring:
-
C3 and C5 Positions: These positions are often targeted for C-H functionalization through radical or transition-metal-catalyzed reactions.[4][5][7]
-
C6 Position: This position can be functionalized via C-H activation, although this is sometimes less facile than at other positions.[8]
-
Halogenation and Cross-Coupling: Introduction of a halogen atom at a specific position on the ring provides a handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
-
Below is a diagram illustrating the key reactive sites on the starting material.
Caption: Key reactive sites for analog synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamides
This two-step protocol first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of primary and secondary amines.
Step 1: Hydrolysis of this compound
Caption: Amide bond formation workflow.
-
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
| Reagent/Parameter | Condition | Purpose |
| Solvent | Anhydrous DMF | Polar aprotic solvent to dissolve reactants. |
| Coupling Agent | HATU | Activates the carboxylic acid for nucleophilic attack. |
| Base | DIPEA | Non-nucleophilic base to neutralize ammonium salts. |
| Temperature | 0 °C to RT | Controlled addition of coupling agent, then reaction at RT. |
| Work-up | Aqueous wash | To remove DMF and unreacted reagents. |
| Purification | Column Chromatography | To isolate the pure amide product. |
Protocol 2: C5-Halogenation and Subsequent Suzuki-Miyaura Coupling
This protocol introduces an aryl or heteroaryl group at the C5 position via a two-step halogenation-coupling sequence.
Step 1: C5-Bromination
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in MeCN.
-
Add NBS (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. [9][10][11]
Caption: Suzuki-Miyaura cross-coupling at C5.
-
Materials:
-
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
-
Procedure:
-
To a reaction vessel, add Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq), the boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).
-
Degas the solvent mixture by bubbling with argon or nitrogen for 15 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) for 6-12 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst System | Base | Solvent | Typical Substrates |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | Aryl and heteroaryl boronic acids |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | Electron-rich and electron-poor arylboronic acids |
| SPhos Pd G2 | Cs₂CO₃ | Dioxane | Sterically hindered arylboronic acids |
Protocol 3: C3-Arylation via Buchwald-Hartwig Amination Precursor
This strategy involves the introduction of an amino group at the C3 position via a halogenated intermediate, which can then be further functionalized.
Step 1: C3-Iodination
-
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add NIS (1.2 eq) and a catalytic amount of TFA.
-
Stir at room temperature for 12-24 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain Methyl 3-iodo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
-
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. [12][13][14][15]
-
Materials:
-
Methyl 3-iodo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Desired amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, combine Methyl 3-iodo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the C3-aminated product.
-
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse analogs based on the this compound scaffold. By leveraging established methodologies for ester modification, halogenation, and transition-metal-catalyzed cross-coupling reactions, researchers can efficiently synthesize novel compounds for evaluation in drug discovery programs. The versatility of the 2-pyridone core, combined with the strategic functionalization of its various positions, underscores its continued importance in medicinal chemistry.
References
- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35895-35919. [Link]
- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35895-35919. [Link]
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2019). Chemical Science. [Link]
- The seminal example of C3-selective C–H functionalization of 2-pyridone reported by Yamakawa... (n.d.).
- Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (n.d.).
- Functionalizations at the 2‐pyridone ring beyond C3‐selectivity. (n.d.).
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). [Link]
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2019). Chemical Science, 10(27), 6640-6659. [Link]
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. [Link]
- Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
- Larhed, M., & Hallberg, A. (2009). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(1), 69-77. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition, 46(36), 6778-6781. [Link]
- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry, 9. [Link]
- (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (n.d.).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
- Buchwald–Hartwig amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 785-793. [Link]
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.).
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 785-793. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances, 5(110), 90483-90487. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (n.d.). Loughborough University Research Repository. [Link]
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). PubChem. [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2045-2056. [Link]
- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. [Link]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). RSC Advances, 12(27), 17424-17428. [Link]
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2002). Molecules, 7(5), 425-432. [Link]
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021).
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2019). Molecules, 24(17), 3144. [Link]
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2018). Molecules, 23(11), 2993. [Link]
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (n.d.).
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021).
- (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2015). Molbank, 2015(2), M856. [Link]
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.).
- 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxyl
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
In vitro testing protocols for novel pyridinone compounds
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro evaluation of novel pyridinone compounds. The structure is designed to follow a logical, tiered approach, mirroring a standard drug discovery cascade—from initial broad screening to detailed mechanism of action and safety profiling. The protocols herein are grounded in established methodologies and include critical insights into the rationale behind experimental choices to ensure robust and reproducible data.
Introduction to Pyridinone Compounds
Pyridinones are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction is due to their unique structural properties; the pyridinone ring can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be readily modified, allowing it to serve as a versatile bioisostere for various functional groups.[1][2][3] Consequently, pyridinone derivatives have been investigated for a wide array of therapeutic applications, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5]
Given their therapeutic potential, a systematic and rigorous in vitro testing strategy is paramount. Such a strategy enables early identification of promising lead candidates, elucidation of their mechanisms of action, and assessment of potential liabilities, thereby streamlining the path to preclinical development.
The In Vitro Testing Cascade for Pyridinone Compounds
The evaluation of a novel compound follows a hierarchical progression. This begins with primary screening to assess general bioactivity, followed by secondary assays to elucidate the specific mechanism of action (MoA), and finally, safety and metabolic profiling to predict the compound's behavior in a more complex biological system.
Caption: A logical workflow for the in vitro evaluation of novel pyridinone compounds.
Part 1: Primary Screening - Cytotoxicity & Cell Viability
Scientific Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability.[6] These assays measure general cytotoxicity and establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived.[7] The IC50 value is a critical metric for assessing a compound's potency and is essential for determining the appropriate concentration range for all subsequent, more complex assays.[7][8][9] A panel of diverse cancer cell lines and a non-cancerous control line should be used to identify potential selectivity.[10][11]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which is then solubilized for spectrophotometric quantification.[12]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel pyridinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[9][14]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across cell lines.
| Cell Line | Tissue of Origin | Pyridinone Compound A IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.8 ± 0.1 |
| HepG2 | Hepatocellular Carcinoma | 8.5 ± 0.9 | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.3 |
| HEK293 | Human Embryonic Kidney | > 50 | 15.7 ± 2.4 |
| Note: Data are for illustrative purposes. |
Part 2: Secondary Screening - Mechanism of Action Elucidation
Scientific Rationale: After confirming cytotoxic activity, the next critical step is to understand how the compound exerts its effects. Many pyridinone derivatives function by inhibiting key cellular enzymes, such as protein kinases, or by inducing programmed cell death (apoptosis).[3][4][15]
Protocol 2: In Vitro Kinase Inhibition Assay
Scientific Rationale: Since many pyridinone scaffolds act as kinase inhibitors by competing for the ATP-binding site, a direct enzymatic assay is essential.[4] This protocol quantifies the ability of a compound to inhibit the activity of a purified target kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add the pyridinone compound at various concentrations to the reaction wells. Include a no-inhibitor control for maximum activity and a no-enzyme control for background signal.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is quantified (e.g., Kinase-Glo® assay) or an antibody-based method (e.g., ELISA) to detect the phosphorylated product.
-
Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Protocol 3: Apoptosis Assay via Annexin V-FITC/PI Staining
Scientific Rationale: Apoptosis is a common mechanism for anticancer agents.[14] This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyridinone compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Caption: The intrinsic apoptosis signaling pathway, a common target for anticancer agents.
Part 3: Safety and ADME Profiling
Scientific Rationale: Early in vitro assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicities is crucial for predicting its in vivo behavior and identifying potential development hurdles.[16][17]
Protocol 4: In Vitro Metabolic Stability Assay
Scientific Rationale: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[17] It provides an estimate of hepatic clearance by measuring the rate at which the parent compound disappears when incubated with liver microsomes.[16][18][19]
Methodology:
-
Preparation: Prepare the pyridinone compound in a buffer solution.
-
Incubation: Incubate the compound (e.g., at 1 µM) with liver microsomes (from human or other species) at 37°C.[17][19]
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[17]
-
Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[17]
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).[17]
Protocol 5: hERG Channel Safety Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[20] Regulatory agencies mandate hERG screening for new chemical entities.[20] The automated patch-clamp technique is a high-throughput method for this assessment.[20]
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293). Prepare a single-cell suspension on the day of the experiment.[20]
-
System Setup: Load the cell suspension, internal and external solutions, and test compounds onto the automated patch-clamp system.
-
Data Acquisition: The system automatically establishes a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step followed by a repolarization ramp to measure the peak tail current.[20][21]
-
Compound Application: Record baseline currents, then sequentially apply a vehicle control followed by increasing concentrations of the pyridinone compound.[20]
-
Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
Protocol 6: Bacterial Reverse Mutation Assay (Ames Test)
Scientific Rationale: The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound.[22] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine and grow on a histidine-free medium.[22][23] A positive test is indicated by the compound causing a reverse mutation, allowing the bacteria to grow and form colonies.[23]
Methodology:
-
Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100).[23]
-
Metabolic Activation (Optional but Recommended): The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after being metabolized.[23][24]
-
Plate Incorporation: In a tube with molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[23][24]
-
Plating: Quickly pour the mixture onto a minimal glucose agar plate (histidine-deficient).[23]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[23]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative control.
References
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Molecular Devices. Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. [Link]
- BioAgilytix. How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Springer Nature Experiments.
- PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- The Science Notes.
- PubMed Central (PMC). Microbial Mutagenicity Assay: Ames Test. [Link]
- G-Biosciences. The Role of Cell Viability Studies in Modern Drug Development. [Link]
- Creative Biolabs. Metabolic Stability Assay. [Link]
- University of Wisconsin-La Crosse. The Ames Test. [Link]
- Charles River Labor
- Evotec. hERG Safety Assay. [Link]
- PubMed. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
- ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
- Wikipedia. 2-Pyridone. [Link]
- Charles River Labor
- U.S. Food & Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- PubMed. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. [Link]
- ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- PubMed Central (PMC). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
- ResearchGate. Synthesis of pyridinone with various reactions. [Link]
- YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- Karger Publishers.
- Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fda.gov [fda.gov]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Pyridinone Libraries
Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery
The pyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its ability to bind to a diverse range of biological targets with high affinity. Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] Several FDA-approved drugs, particularly kinase inhibitors, feature this versatile moiety, underscoring its therapeutic relevance.[2]
The structural features of the pyridinone ring—acting as both a hydrogen bond donor and acceptor—and its amenability to chemical modification make it an ideal candidate for the construction of large, diverse chemical libraries.[1][3] High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these libraries, enabling the rapid identification of novel hit compounds for subsequent optimization in drug discovery programs.[5][6]
This guide provides a comprehensive framework for designing and executing a successful HTS campaign for pyridinone libraries. It moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot these protocols for their specific biological targets and research goals.
Section 1: Pyridinone Library Design and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library. For pyridinones, synthetic accessibility allows for the creation of vast chemical space around the core scaffold.
1.1. Synthetic Strategies: The pyridinone ring is typically synthesized through established condensation reactions.[3] Common approaches include the reaction of alkynes with nitriles catalyzed by transition metals or one-pot multicomponent reactions involving aldehydes, β-ketoesters, and cyanoacetates.[4][7] These methods are robust and allow for the incorporation of diverse functional groups at multiple positions on the pyridinone ring, which is crucial for exploring structure-activity relationships (SAR).
1.2. Library Design Philosophy: A well-designed library balances diversity and focus. For pyridinone libraries, consider the following:
-
Bioisosteric Replacement: The pyridone moiety can act as a bioisostere for amides, phenyl groups, or pyrimidines, influencing properties like solubility and metabolic stability.[1] Library design can leverage this by systematically replacing these groups in known active compounds with a pyridinone core.
-
Fragment-Based Design: The small, rigid nature of the pyridinone scaffold makes it an excellent starting point for fragment-based drug design (FBDD). A library of small pyridinone fragments can be screened to identify low-affinity binders, which are then grown into more potent leads.[3]
-
Diversity-Oriented Synthesis: To explore novel biological targets, a diversity-oriented library with varied substituents at all available positions of the pyridinone ring is essential.
1.3. Quality Control (QC): Prior to screening, every compound in the library must undergo rigorous QC to prevent false positives and ensure data reproducibility.
-
Identity and Purity: Typically assessed by LC-MS and/or NMR for a representative subset of the library. A purity threshold of >90% is standard.
-
Concentration: Accurate concentration is vital for dose-response studies. This is often confirmed using techniques like quantitative NMR (qNMR) or UV-Vis spectroscopy.
-
Solubility: Compounds are typically screened at a final concentration of 10-20 µM in aqueous buffer. Assessing solubility in the assay buffer is critical to avoid compound precipitation, a common source of false positives.
Section 2: Assay Development and Validation
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[][9] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.
2.1. Choosing the Right Assay: Target-Based vs. Phenotypic
-
Target-Based Assays: These are the most common in HTS and measure the effect of a compound on a specific, isolated biological target (e.g., an enzyme or receptor).[10] They are advantageous for their clear mechanism of action. Given that many pyridinones are kinase inhibitors, biochemical kinase assays are highly relevant.[2][11]
-
Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[10] For example, a screen could measure the inhibition of cancer cell proliferation. This approach is powerful for discovering compounds with novel mechanisms of action.
2.2. Assay Validation: Ensuring Robustness Before initiating the full screen, the assay must be validated in the intended screening format (typically 384-well plates).[12][13]
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A statistical measure of the separation between positive and negative control signals. | Z' > 0.5 | A Z'-factor above 0.5 indicates a large enough separation band to confidently identify hits.[12] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 (recommended) | A high S/B ratio ensures that the assay signal is strong and easily distinguishable from noise.[14] |
| DMSO Tolerance | The maximum concentration of Dimethyl Sulfoxide (DMSO) the assay can tolerate without significant loss of signal. | Assay performance unaffected at the final screening concentration (typically 0.1-1% DMSO). | Compounds are stored in DMSO, and its concentration must not interfere with the biological assay.[14] |
| Reproducibility | Consistency of the assay results across multiple plates and multiple days. | Coefficient of Variation (CV) < 15% | Ensures that variability is low and that hits identified on different days are comparable. |
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To identify pyridinone compounds that inhibit the activity of a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This protocol is adapted from established kinase HTS methodologies.[11]
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated peptide. When the Eu-donor and a Streptavidin-Allophycocyanin (SA-APC) acceptor are brought into proximity, FRET occurs. Inhibitors prevent peptide phosphorylation, leading to a loss of the FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
Eu-labeled anti-phospho-antibody
-
Streptavidin-APC
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 M EDTA, 0.1% Triton X-100)
-
Pyridinone compound library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each pyridinone compound from the library plate into the wells of a 384-well assay plate for a final screening concentration of 10 µM in a 20 µL reaction volume. Dispense DMSO into control wells.
-
Enzyme and Substrate Addition: Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 10 µL of this solution to each well.
-
Rationale: Pre-incubating the compound with the enzyme allows for the inhibitor to bind to its target before the reaction is initiated. The optimal concentrations of kinase and substrate should be determined during assay development to be at or below the Km for ATP and the peptide substrate, respectively, to ensure sensitivity to competitive inhibitors.
-
-
Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 10 µL of this solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction and Add Detection Reagents: Add 10 µL of Stop/Detection Buffer containing the Eu-antibody and SA-APC.
-
Rationale: The EDTA in the stop buffer chelates Mg²⁺, which is essential for kinase activity, thus stopping the reaction.
-
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths. Calculate the TR-FRET ratio (Acceptor/Donor).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Section 3: The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to systematically reduce a large library down to a small number of well-characterized, validated hits.[6][12]
Caption: The HTS cascade for identifying validated hits.
Protocol 2: Automated HTS Execution and Hit Picking
Objective: To execute the primary screen of a large pyridinone library and select initial "hits" for further analysis.
Equipment:
-
Automated liquid handling workstation (e.g., Bravo, Biomek)
-
Acoustic dispenser (e.g., Echo)
-
Multimode plate reader
-
Automated plate stacker/incubator
-
Laboratory Information Management System (LIMS) for data tracking
Procedure:
-
Library Preparation: Thaw frozen pyridinone library source plates. Create assay-ready plates by dispensing a small volume (e.g., 20 nL) of each compound into 384-well plates using an acoustic dispenser.
-
Screen Execution (Automated):
-
The automated liquid handler retrieves a compound plate from the stacker.
-
Reagents (e.g., enzyme, substrate, ATP as described in Protocol 1) are added sequentially using a multi-channel dispensing head.
-
Plates are moved to an automated incubator for the specified time.
-
After incubation, stop/detection reagents are added.
-
Plates are transferred to the plate reader for data acquisition.
-
Rationale: Automation ensures precision, minimizes human error, and provides the throughput necessary to screen tens of thousands of compounds per day.[5]
-
-
Data Analysis and Hit Selection:
-
Data from the plate reader is automatically uploaded to the LIMS.
-
Percent inhibition is calculated for each well.
-
A hit threshold is defined, typically based on the mean activity of the negative controls plus three times their standard deviation (Mean + 3*SD).
-
Compounds exceeding this threshold are flagged as primary hits.
-
-
Hit Picking: A "pick list" of the primary hits is generated. The acoustic dispenser is then used to create a new "hit plate" containing only these selected compounds from the original source plates for confirmation and dose-response testing.
Section 4: Data Interpretation and Hit Validation
Raw hits from a primary screen are often contaminated with false positives.[13] A rigorous triage and validation process is essential to focus resources on the most promising compounds.[15]
4.1. Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds and establishing a preliminary SAR.
| Compound ID | Max Inhibition (%) | IC₅₀ (µM) | Hill Slope | Comments |
| PYR-001 | 98.7 | 0.15 | 1.1 | Classic sigmoidal curve. Potent hit. |
| PYR-002 | 95.2 | 1.2 | 1.0 | Moderate potency. |
| PYR-003 | 45.1 | > 20 | N/A | Weak activity, likely inactive. |
| PYR-004 | 99.8 | 0.5 | 2.5 | Steep slope may indicate non-specific activity or aggregation. Requires further investigation. |
4.2. Secondary and Orthogonal Assays: The goal is to confirm that the observed activity is due to the intended mechanism and not an artifact.
-
Orthogonal Assays: Use a different technology to measure the same endpoint. For example, if the primary assay was TR-FRET, an orthogonal assay could be a luminescence-based one like ADP-Glo, which also measures kinase activity but via a different detection method.[11]
-
Counter-Screens: These are used to assess selectivity and rule out non-specific mechanisms. For a kinase inhibitor, this would involve testing the hit against a panel of other kinases. For cell-based screens, a counter-screen against a cell line lacking the target is essential.
-
Promiscuity and PAINS Analysis: Computational filters and specific assays are used to flag compounds containing Pan-Assay Interference Compound (PAINS) motifs or other reactive functional groups that are known to cause false positives.[15]
Caption: The hit triage funnel to select high-quality hits.
Conclusion
High-throughput screening of pyridinone libraries is a powerful strategy for identifying novel starting points for drug discovery. This guide outlines a comprehensive and scientifically rigorous approach, emphasizing the causality behind each step. By integrating robust library QC, careful assay development and validation, a multi-step screening cascade, and thorough hit triage, researchers can maximize the probability of discovering genuinely active, tractable, and promising chemical matter. The validated hits emerging from this workflow serve as the foundation for medicinal chemistry-driven hit-to-lead optimization, ultimately paving the way for the development of next-generation therapeutics.
References
- Title: Recent Advances of Pyridinone in Medicinal Chemistry - PMC Source: PubMed Central URL:[Link]
- Title: Pyridones in drug discovery: Recent advances Source: ResearchG
- Title: Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure Source: PubMed URL:[Link]
- Title: A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones Source: ResearchG
- Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: ScienceDirect URL:[Link]
- Title: A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels Source: PubMed URL:[Link]
- Title: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytop
- Title: SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS Source: IIP Series URL:[Link]
- Title: Design and synthesis of pyridone inhibitors of non-nucleoside reverse transcriptase Source: PubMed URL:[Link]
- Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: National Institutes of Health (NIH) URL:[Link]
- Title: Challenges of HTS in early-stage drug discovery Source: AXXAM URL:[Link]
- Title: Challenges and Opportunities in High Throughput Screening: Implications for New Technologies Source: ResearchG
- Title: Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: ResearchG
- Title: Assay Development and High‐Throughput Screening Source: ResearchG
- Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL:[Link]
- Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction Source: International Research Journal of Multidisciplinary Scope (IRJMS) URL:[Link]
- Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: Pacific Symposium on Biocomputing URL:[Link]
- Title: Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis Source: National Institutes of Health (NIH) URL:[Link]
- Title: Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies Source: University of Illinois URL:[Link]
- Title: High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion Source: ResearchG
- Title: Hit Valid
- Title: Challenges and advancements in high-throughput screening strategies for cancer therapeutics Source: AccScience Publishing URL:[Link]
- Title: Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axxam.com [axxam.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. One moment, please... [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide addresses the most common hurdles encountered during the synthesis of this compound, a key intermediate for more complex molecular architectures.
Reaction Overview and Mechanism
The synthesis typically involves the condensation reaction between an N-methyl β-enaminone ester and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds through a cascade of a Michael addition followed by an intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring system.
Caption: Troubleshooting workflow for improving reaction outcomes.
Q3: The reaction seems to stop, leaving a significant amount of starting enaminone. How can I drive it to completion?
An incomplete reaction suggests that the conditions are not optimal for the final conversion.
-
Cause 1: Insufficient Thermal Energy: The cyclization step may have a higher activation energy that is not being met at lower temperatures.
-
Solution: Increase the reaction time or switch to a slightly higher boiling solvent (e.g., from methanol to ethanol). Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Cause 2: Catalyst Requirement: While this reaction often proceeds thermally, some variations of pyridone synthesis benefit from catalysis.
-
Solution: Although not always necessary for this specific transformation, you could explore the addition of a catalytic amount of a mild Brønsted acid like acetic acid or a Lewis acid. [2]However, this should be approached with caution as it can also promote side reactions. A catalyst-free approach is generally preferred first.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
1. Materials and Setup:
-
Methyl 3-(methylamino)crotonate (freshly prepared/purified)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon balloon)
2. Procedure:
-
Set up the glassware and ensure it is dry. Purge the system with nitrogen or argon for 10-15 minutes.
-
In the round-bottom flask, dissolve Methyl 3-(methylamino)crotonate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add DMAD (1.05 eq) dropwise over 15 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C for MeOH) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting enaminone spot has been consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by either recrystallization (from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.
Data Summary Table
| Parameter | Sub-Optimal Condition | Optimized Condition | Expected Impact on Yield | Reference |
| Atmosphere | Air | Inert (N₂ or Ar) | Increase (prevents side products) | [3] |
| Temperature | Room Temperature | Reflux in MeOH (~65 °C) | Significant Increase | [2][4] |
| DMAD Stoich. | >1.5 equivalents | 1.05 - 1.1 equivalents | Increase (reduces polymerization) | [5] |
| DMAD Addition | Added all at once at RT | Dropwise at 0 °C | Increase (cleaner reaction) | N/A |
| Solvent | Non-polar solvents | Polar protic (MeOH, EtOH) | Increase (improves solubility/rate) | [6] |
Frequently Asked Questions (FAQs)
-
FAQ 1: How do I best monitor the reaction?
-
Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 50:50 Ethyl Acetate:Hexane. The product is typically more polar than the starting enaminone but less polar than baseline impurities. Staining with potassium permanganate can help visualize the spots.
-
-
FAQ 2: Can I use a different ester group on the enaminone or DMAD?
-
Yes, this reaction is generally tolerant of different alkyl esters (e.g., ethyl, t-butyl). However, be aware that changing the steric or electronic nature of these groups may require re-optimization of the reaction conditions (time, temperature).
-
-
FAQ 3: My purified product is a persistent oil. How can I induce crystallization?
-
If column chromatography yields a pure oil, try dissolving it in a minimal amount of a solvent like dichloromethane or ethyl acetate and then slowly adding a non-polar solvent like hexane or pentane while scratching the side of the flask with a glass rod. Storing the oil at low temperatures (-20 °C) for an extended period can also sometimes induce crystallization.
-
References
- Synfacts, 2013, 9(2), 0168. De Novo Synthesis of Pyridones From Enaminones and Alkynes.
- Nagaraju, V. et al. (2015). Reaction of β-enaminones and acetylene dicarboxylates: synthesis of substituted 1,2-dihydropyridinones. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Synthesis of 2-pyridones.
- Mako, F. et al. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
- Ley, S. V. et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
- Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions. (2020). Request PDF.
- Roglic, G. M. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Kappe, C. O. (1993). REACTION OF z (IH) -PYRIDONES WITH DIMETHYL ACETYLENEDICARBOXYLATE'. Tetrahedron.
- Dotsenko, V. V. et al. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Effective purification techniques for crude Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the dedicated technical support guide for the effective purification of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar heterocyclic compound. Here, we provide field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a polar molecule containing a pyridone ring, a methyl ester, and an N-methyl group. Its structure presents unique purification challenges, including its potential for strong interactions with stationary phases in chromatography and specific solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Polarity | Moderate to High | Inferred from structure |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
A. Recrystallization Troubleshooting
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This is a common issue with polar compounds.
Causality and Solution:
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound.
-
Strategy 1: Add an "Anti-Solvent". To your hot, dissolved sample, add a miscible solvent in which your compound is poorly soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly. A common and effective solvent pair for compounds of this nature is Methanol/Water or Ethanol/Water .
-
Strategy 2: Switch Solvents. Consider a less polar solvent system where the compound has lower solubility at room temperature but is still soluble when hot. A mixture of ethyl acetate and hexanes can be effective.
-
Question 2: I have low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery can stem from several factors, from using too much solvent to premature crystallization.
Causality and Solution:
-
Excess Solvent: Using an excessive volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Protocol: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated.
-
-
Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost.
-
Protocol: Use a pre-heated funnel and receiving flask for hot filtration. It is also advisable to add a small excess of hot solvent (5-10%) before filtration to keep the product in solution.
-
-
Incomplete Precipitation: The cooling period may be insufficient.
-
Protocol: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation before filtration.[1]
-
B. Column Chromatography Troubleshooting
Question 3: My compound is streaking or showing significant peak tailing on a silica gel column. How can I get sharp, well-defined bands?
Answer:
Peak tailing with pyridine derivatives on silica gel is a frequent problem. The basic nitrogen of the pyridone ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[2]
Causality and Solution:
-
Acid-Base Interactions: The primary cause is the interaction between the basic analyte and the acidic stationary phase.
-
Strategy 1: Add a Basic Modifier. Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) in your solvent system (e.g., ethyl acetate/hexanes). The TEA will compete for the active sites on the silica gel, minimizing the interaction with your compound.[2]
-
Strategy 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina. Alternatively, reversed-phase chromatography on a C18 column can be very effective for polar compounds.
-
Question 4: My compound is not eluting from the silica gel column, even with a highly polar solvent system.
Answer:
If your compound is irreversibly adsorbed onto the silica gel, it suggests a very strong interaction or potential decomposition on the stationary phase.
Causality and Solution:
-
Strong Adsorption: The polarity of your compound may be too high for the chosen normal-phase system.
-
Protocol: A gradient elution is often necessary. Start with a less polar eluent and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes, moving towards methanol in dichloromethane, would be a logical progression.
-
-
On-Column Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Protocol:
-
TLC Stability Test: Before running a column, spot your compound on a silica gel TLC plate. Let it sit for an hour, then develop the plate to see if any new spots (decomposition products) have appeared.
-
Switch to a Less Acidic Stationary Phase: As mentioned, neutral alumina or reversed-phase chromatography are good alternatives.
-
-
III. Experimental Protocols
A. Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of additional hot methanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the methanol solution is still hot, add water dropwise until the solution becomes faintly cloudy. Add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
B. Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of approximately 0.3 for your target compound. If the compound is very polar, consider dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Adsorb this onto a small amount of silica gel by evaporating the solvent to create a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If separation is poor, a gradient elution can be employed, gradually increasing the solvent polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as O-methylation instead of N-methylation if applicable to the synthetic route), and polymeric or tar-like substances from overheating during the reaction.[3]
Q2: Is it better to use recrystallization or column chromatography for this compound? A2: The choice depends on the nature and quantity of the impurities. Recrystallization is often faster and more scalable if the impurities have significantly different solubilities than the product. Column chromatography offers higher resolving power for separating compounds with similar properties but is more time and solvent-intensive.
Q3: My purified compound is a pale-yellow color. Is this normal? A3: While a pure compound is often white or colorless, a persistent pale-yellow color can sometimes be due to a minor, highly colored impurity that co-crystallizes or co-elutes. If analytical data (NMR, melting point) indicate high purity, the color may be acceptable. If not, treating a solution of the compound with a small amount of activated charcoal before the final filtration step in recrystallization can sometimes remove colored impurities.[4] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Q4: How should I store the purified compound? A4: As a solid, it should be stored in a well-sealed container, protected from light and moisture, at room temperature. For long-term storage, refrigeration in a desiccator is recommended.
V. Visualized Workflows
Sources
Technical Support Center: Recrystallization of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support center for the purification of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to overcome common challenges in the recrystallization of this compound. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring your success in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: I need to purify a crude sample of this compound. Where do I start with solvent selection for recrystallization?
A1: Selecting the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent will dissolve the compound completely when hot (ideally at its boiling point) and poorly when cold.[2] Given the structure of your compound, which contains a polar pyridone ring, a methyl ester, and an N-methyl group, a systematic screening of solvents with varying polarities is the most effective approach.
A good rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[3][4] Therefore, starting with protic and polar aprotic solvents is recommended.
Recommended Initial Solvent Screening:
| Solvent Class | Recommended Solvents to Screen | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the carbonyls of the pyridone and ester, likely providing good solubility at elevated temperatures. |
| Esters | Ethyl Acetate | The ester functionality is similar to that in your molecule, which may lead to favorable solubility characteristics.[3] |
| Ketones | Acetone | A polar aprotic solvent that is often a good starting point for a wide range of organic compounds. |
| Nitriles | Acetonitrile | Its polarity is suitable for many nitrogen-containing heterocycles. |
| Water | Deionized Water | While organic molecules often have low solubility in water, the polar nature of the pyridone ring might allow for recrystallization from hot water, especially for highly polar compounds.[3] |
Q2: I've tried single solvents without success. What is my next step?
A2: If a single solvent either dissolves the compound too well at room temperature or not at all when hot, a mixed solvent system is the logical next step. This technique involves using two miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).
Common Mixed Solvent Systems to Consider:
-
Ethanol / Water
-
Acetone / Hexanes
-
Ethyl Acetate / Hexanes
-
Acetonitrile / Water[5]
The general procedure is to dissolve the crude solid in a minimal amount of the hot "good" solvent.[2] Then, the "poor" solvent is added dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
Issue 1: My compound "oils out" instead of forming crystals.
This common problem occurs when the solid's melting point is lower than the temperature of the solution from which it is crystallizing.[6] The resulting oil often traps impurities, hindering purification.[7]
Troubleshooting Steps:
-
Increase the Amount of Solvent: Oiling out can happen if the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (or the more soluble solvent in a mixed system), and then allow it to cool again more slowly.[6]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After the hot solution has cooled to room temperature, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7] If that fails, place the flask in an ice bath.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent system where the compound is less soluble.
Issue 2: No crystals are forming, even after cooling the solution in an ice bath.
This issue typically arises from two main causes: either too much solvent was used, or the solution is supersaturated and requires initiation of crystallization.[8]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask.[7] This creates microscopic imperfections that can serve as nucleation points for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution.[7] This provides a template for further crystal formation.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[6] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "crash out" as a precipitate rather than forming crystals.[8]
Issue 3: The recrystallization yield is very low.
A low yield can be frustrating, but it can often be improved.[6]
Potential Causes and Solutions:
-
Too Much Solvent: A significant portion of your compound may remain in the "mother liquor" (the solution left after filtering the crystals).[6] Before discarding the mother liquor, try concentrating it by evaporation and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: Crystals may have formed in the filter paper during a hot filtration step (if performed to remove insoluble impurities).[8] To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated, and use a slight excess of hot solvent.[7] The excess solvent can be evaporated after filtration.
-
Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures. Re-evaluate your choice of solvent or solvent system.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding the solvent in small portions until the solid just dissolves.[2]
-
If there are insoluble impurities, perform a hot gravity filtration.[9]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage slow cooling, you can place the flask in an insulated container.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Allow the crystals to dry completely.
Protocol 2: Solvent Screening on a Microscale
-
Place a small amount (e.g., 20-30 mg) of your crude compound into several small test tubes.
-
Add a different potential solvent to each test tube dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath.
-
Observe which solvents dissolve the compound when hot.
-
Allow the test tubes with dissolved solids to cool to room temperature and then in an ice bath.
-
The ideal solvent is one that dissolves the compound when hot and forms a significant amount of crystalline precipitate upon cooling.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Logic for Crystal Formation
Caption: Decision tree for troubleshooting failure of crystallization.
References
- Chemistry LibreTexts. (2021, March 5). 2.
- University of Rochester, Department of Chemistry.
- Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Unknown.
- Unknown.
- CUNY.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
- Chemistry LibreTexts. (2023, January 29).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. DSpace [cora.ucc.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Identifying and minimizing side products in pyridone synthesis
Welcome to the technical support center for pyridone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyridones are foundational motifs in numerous pharmaceutical agents, and their efficient synthesis is paramount.[1][2][3]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to not only identify and solve common issues in your pyridone syntheses but also to understand the underlying chemical principles driving the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common challenges encountered during pyridone synthesis, with a focus on the widely used Hantzsch synthesis and other key methodologies.
Q1: My Hantzsch dihydropyridine synthesis is giving a low yield. What are the most likely causes and how can I fix it?
Low yields in the classical Hantzsch reaction are a frequent issue, often stemming from the reaction's complexity and the multiple competing pathways.[4][5] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6][7]
Common Causes & Solutions:
-
Incomplete Intermediate Formation: The Hantzsch synthesis relies on the formation of two key intermediates: an α,β-unsaturated carbonyl (from a Knoevenagel condensation) and an enamine.[6][8][9] If these do not form efficiently, the final cyclization will be compromised.
-
Solution: Ensure your starting materials are pure. Aldehydes, in particular, can oxidize upon storage. Consider pre-forming one of the intermediates before adding the remaining components to streamline the reaction pathway.[4]
-
-
Suboptimal Reaction Conditions: The classical approach of refluxing in ethanol can be slow and inefficient.[5]
-
Solution: Consider catalytic enhancement. p-Toluenesulfonic acid (PTSA) has been shown to significantly improve yields, even in aqueous micellar solutions under ultrasonic irradiation.[4][5] Microwave-assisted synthesis can also dramatically reduce reaction times (from hours to minutes) and boost yields.[4]
-
-
Side Reactions: The complexity of the Hantzsch reaction means that at least five different mechanistic pathways have been proposed, which can lead to a variety of side products if not properly controlled.[5]
-
Solution: Precise control over stoichiometry and temperature is critical.[4] Running the reaction at a lower temperature for a longer period may favor the desired thermodynamic product over kinetically formed side products.
-
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.
Q2: I'm seeing multiple spots on my TLC after a Hantzsch reaction. What are these impurities?
The formation of multiple products is common. Identifying them is the first step to mitigation.
-
Unreacted Starting Materials: The most common impurities are residual aldehyde and β-ketoester. These are typically easy to remove via column chromatography.
-
Knoevenagel and Enamine Intermediates: Incomplete reaction can leave detectable amounts of the α,β-unsaturated carbonyl and enamine intermediates.[5][10]
-
Symmetrical 1,4-Dihydropyridines: If the synthesis is not optimized, self-condensation of the β-ketoester and ammonia can lead to symmetrical dihydropyridine byproducts where the C4 position is unsubstituted.
-
Oxidized Byproducts: The 1,4-dihydropyridine product is susceptible to oxidation to the corresponding aromatic pyridine, especially if the reaction is run in the presence of air for extended periods or during workup.[5] If pyridine is the desired product, this is the goal; if not, it is a side product.
Mechanism: Desired Product vs. Side Product Formation in Hantzsch Synthesis
Caption: Simplified mechanism of the Hantzsch synthesis showing the convergence of key intermediates to form the desired dihydropyridine and potential side products.
Q3: My goal is the fully aromatic pyridine, but my oxidation step is inefficient and messy. What are better methods?
The final aromatization of the dihydropyridine intermediate is a critical step that often causes yield loss and purification difficulties.
-
Classical Oxidants: Traditional reagents like nitric acid, KMnO₄, or CrO₃ are effective but harsh.[4][5] They can lead to the formation of side products, require difficult workups, and are environmentally undesirable.
-
Milder, More Efficient Alternatives:
-
Iodine in Refluxing Methanol: This is a very common and effective method that often gives clean conversions and high yields.[5]
-
Ceric Ammonium Nitrate (CAN): CAN can be used as a catalyst for a solvent-free, room temperature oxidation, which is highly efficient and "green".[5][11]
-
One-Pot Synthesis/Oxidation: To improve overall efficiency, consider a one-pot procedure where the Hantzsch condensation is immediately followed by in-situ aromatization using reagents like ferric chloride or manganese dioxide in water.[5]
-
Table 1: Comparison of Oxidizing Agents for Dihydropyridine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Concentrated acid, often with heating | Inexpensive, strong oxidant | Harsh conditions, formation of nitro-byproducts, safety concerns |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often with heating | Strong, readily available | Can be non-selective, produces MnO₂ waste |
| Iodine (I₂) | Refluxing methanol or other alcohol | Mild, high yielding, clean reaction | Stoichiometric reagent, potential for iodine stains |
| Ceric Ammonium Nitrate (CAN) | Catalytic amounts, often solvent-free at RT | Highly efficient, mild conditions, "green" | More expensive than classical oxidants |
| Ferric Chloride (FeCl₃) | Aqueous, suitable for one-pot procedures | Inexpensive, effective for in-situ oxidation | Can be difficult to remove during workup |
Q4: I am attempting a pyridine N-oxide rearrangement to a 2-pyridone and getting a complex mixture. What is going wrong?
The reaction of a pyridine N-oxide with acetic anhydride is a common method to produce 2-acetoxypyridine, which is then hydrolyzed to the 2-pyridone.[12] The key to a clean reaction is understanding the mechanism and the factors that control regioselectivity.
-
Mechanism: The N-oxide oxygen attacks the acetic anhydride, forming an N-acetoxy pyridinium intermediate. This makes the C2 position highly electrophilic and susceptible to attack by the acetate counter-ion. Subsequent elimination re-aromatizes the ring to give 2-acetoxypyridine.[12]
-
Side Reactions & Regioisomers:
-
Attack at C4/C6: While attack at C2 is generally favored, substitution at other positions can occur, leading to isomeric byproducts. This is especially true if the C2 position is sterically hindered.
-
The Boekelheide Rearrangement: If the pyridine N-oxide has a methyl group at the C2 position, a different pathway, a[13][13]-sigmatropic rearrangement, can occur. This is not possible for unsubstituted pyridine N-oxide as it would require a strained 5-membered transition state.[12] Understanding your substrate's substitution pattern is crucial to predicting the likely reaction pathway.
-
Protocols & Methodologies
Protocol 1: General Procedure for Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (2.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[13]
-
Add 20 mL of ethanol to the flask.[13]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete after 4-6 hours.[13]
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[13]
-
Dissolve the residue in ethyl acetate (30 mL), transfer to a separatory funnel, and wash with water (2 x 20 mL) and then brine (20 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 1,4-dihydropyridine product.[13]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid pyridone products when the impurities have different solubility profiles from the desired compound.[14][15]
Procedure:
-
Solvent Selection: Choose a solvent in which your pyridone product is highly soluble at high temperatures but poorly soluble at room temperature or below.[15][16] Common choices for pyridones include ethanol, ethanol/water mixtures, or ethyl acetate.[14] Perform small-scale tests to find the ideal solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[15][17] Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst residue), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14][15][17] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[14][17][18]
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.[14][17]
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is the method of choice for separating complex mixtures or purifying oils.[19][20]
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system (eluent) that provides good separation of your desired product from impurities. A good target retention factor (Rƒ) for the product is approximately 0.3.[20] For pyridones, mixtures of hexane and ethyl acetate are a common starting point.[13] For more basic pyridines, adding a small amount of triethylamine (~0.1%) to the eluent can prevent peak tailing.[19][20]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping to ensure even packing without air bubbles.[14][17]
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully pipette this solution onto the top of the silica gel.[20]
-
Dry Loading (Recommended for better separation): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[14][17]
-
-
Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes). Monitor the separation by collecting small spots from the fractions and running TLC plates.[14]
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified pyridone.[14]
References
- Baran, P. S., et al. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health.
- McNally, A., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Catalysis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Larionov, E. A., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry.
- Synform. (n.d.). Hantzsch pyridine synthesis.
- Snieckus, V., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Saikia, P., & Laskar, D. D. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry, Section B.
- ResearchGate. (n.d.). Reaction of pyrones 1 with amines. [Image].
- jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
- Zhang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Štefane, B., & Požgan, F. (2020). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
- ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones.
- Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
- ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Education.
- Asadi, A., et al. (2021). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Drug Design, Development and Therapy.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- University of California, Davis. (n.d.). Recrystallization. Chem 124.
- Bohrium. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- ResearchGate. (n.d.). Synthetic Applications of Chiral 2,3-Dihydro-4-pyridones.
- Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- The Journal of Organic Chemistry. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry.
- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. mt.com [mt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Temperature and Reaction Time for Dihydropyridine Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for dihydropyridine (DHP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and reaction time, specifically within the context of the Hantzsch synthesis and its modern variations. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of temperature and time in the synthesis of 1,4-dihydropyridines (1,4-DHPs).
Q1: What is the fundamental role of temperature in the Hantzsch dihydropyridine synthesis?
A1: Temperature is a critical kinetic parameter in the Hantzsch reaction. Its primary role is to provide the necessary activation energy for the key steps of the reaction mechanism, which include Knoevenagel condensation, enamine formation, and the subsequent Michael addition and cyclization/dehydration.[1][2]
-
Causality: Insufficient temperature will result in a slow or stalled reaction, as the molecules lack the energy to overcome the activation barriers of these condensation and addition steps. Conversely, excessive temperature can be detrimental. It can accelerate undesirable side reactions, such as the oxidation of the desired 1,4-DHP product to the aromatic pyridine derivative, or cause degradation of reactants and products.[3] Therefore, optimization is key to finding a balance that maximizes the rate of formation of the 1,4-DHP while minimizing the rate of its degradation or conversion into byproducts.
Q2: How does reaction time influence the yield and purity of the 1,4-DHP product?
A2: Reaction time is intrinsically linked to temperature and reaction progress. The optimal reaction time is the point at which the concentration of the 1,4-DHP product is at its maximum.
-
Causality: Initially, as the reaction proceeds, the yield of the 1,4-DHP increases. However, extending the reaction time indefinitely is often counterproductive. The 1,4-DHP ring is susceptible to oxidation to form the corresponding pyridine, a common impurity.[3][4] This oxidation can be promoted by heat, air, or certain reagents in the mixture. In some cases, prolonged reaction times, especially at higher temperatures, can lead to product degradation, resulting in a lower isolated yield.[3] It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation or side-product formation occurs.[3][5]
Q3: Are there modern techniques that can significantly reduce the long reaction times associated with classical Hantzsch synthesis?
A3: Absolutely. The classical Hantzsch synthesis often requires long reflux times and can result in low yields.[4][6] Modern organic synthesis has introduced several energy sources that dramatically accelerate the reaction.
-
Microwave-Assisted Synthesis: This is one of the most effective methods for reducing reaction times from hours to mere minutes.[7][8][9] Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can significantly increase reaction rates and often leads to higher yields with fewer side products.[7][10]
-
Ultrasonic Irradiation: Ultrasound can also enhance reaction rates.[4][11] The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, promoting molecular collisions and accelerating the reaction, often in greener solvents like water.[4]
Q4: Does the optimal temperature and time vary with different substrates?
A4: Yes, significantly. The electronic and steric properties of the starting aldehyde and β-ketoester play a major role in determining the optimal reaction conditions.
-
Electronic Effects: Aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) are generally more electrophilic and react faster, potentially requiring lower temperatures or shorter reaction times.[2]
-
Steric Hindrance: Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may require higher temperatures or longer reaction times to overcome the steric barrier for nucleophilic attack.[2][8] The choice of catalyst and solvent will also heavily influence the optimal parameter window.[3][12]
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've run the reaction for several hours, but TLC analysis shows mostly starting material and my final yield is very low. What should I do?
A: This is a common issue often related to suboptimal reaction conditions or reactant/catalyst issues.
Troubleshooting Steps:
-
Verify Temperature: The reaction temperature may be too low for your specific substrates.[3] Systematically increase the temperature in increments (e.g., 10-20 °C) and monitor the effect on the reaction rate. For many solvent-free reactions, increasing the temperature from 80°C to 100°C can significantly improve yields.[3][5][13]
-
Evaluate the Catalyst: If using a catalyst, its activity may be insufficient or it may have deactivated.[14] Consider increasing the catalyst loading or using a more efficient catalyst. A wide range of catalysts, including ceric ammonium nitrate (CAN), ionic liquids, and various heterogeneous catalysts, have been shown to improve yields and shorten reaction times, even at room temperature.[3][4][15]
-
Check Reaction Time: While it seems counterintuitive, excessively long reaction times can sometimes lead to lower yields due to product degradation.[3] Run a time-course experiment, taking aliquots every 30-60 minutes to determine the point of maximum product accumulation via TLC or HPLC.
-
Solvent Choice: The solvent plays a crucial role in solubility and reaction kinetics. Polar protic solvents like ethanol and water are often effective.[2][12] In some cases, solvent-free conditions are superior.[3][15] If reactants are not fully dissolved, the reaction will be slow.
Issue 2: Formation of Multiple Side Products
Q: My reaction produces the desired 1,4-DHP, but I'm getting significant amounts of impurities, especially a spot on the TLC that I suspect is the oxidized pyridine. How can I improve selectivity?
A: The formation of the corresponding pyridine is the most common side reaction. Controlling temperature and the reaction atmosphere is key to minimizing this.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures are a primary driver for the oxidation of 1,4-DHPs.[3] Once the reaction has reached a reasonable conversion rate, consider lowering the temperature or stopping the reaction to prevent subsequent oxidation.
-
Control Reaction Atmosphere: If oxidation is a persistent issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent air oxidation of the sensitive dihydropyridine ring.[3]
-
Minimize Reaction Time: As discussed, the longer the 1,4-DHP product is exposed to the reaction conditions, the more likely it is to oxidize. Use TLC to stop the reaction as soon as the starting materials are consumed and before the pyridine spot becomes prominent.[3]
Issue 3: Reaction Stalls and Does Not Go to Completion
Q: The reaction starts well but seems to stop at ~50% conversion, even after extending the reaction time. What could be the cause?
A: A stalled reaction often points to catalyst deactivation or the establishment of an unfavorable equilibrium.
Troubleshooting Steps:
-
Investigate Catalyst Deactivation: The catalyst's active sites may be poisoned by impurities in the starting materials or blocked by byproducts.[14] Ensure high purity of reactants. If using a heterogeneous catalyst, it may be leaching its active components or agglomerating, reducing its surface area.[14] Consider adding a fresh batch of catalyst to see if the reaction restarts.
-
Re-evaluate Stoichiometry: Incorrect molar ratios of the reactants (aldehyde, β-ketoester, and ammonia source) can lead to incomplete conversion.[3] Ensure accurate measurements and consider slight adjustments to the stoichiometry.
-
Push the Equilibrium: The final cyclization and dehydration step is an equilibrium. Removing water as it is formed, for example with a Dean-Stark apparatus in suitable solvents or by using molecular sieves, can help drive the reaction to completion.
Visualized Workflows and Data
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in dihydropyridine synthesis.
Caption: A logical workflow for troubleshooting dihydropyridine synthesis.
Impact of Temperature on Reaction Outcome
This diagram illustrates the dual role of temperature and the importance of optimization.
Caption: Relationship between temperature and reaction outcomes.
Table 1: Comparison of Synthesis Conditions
This table summarizes typical conditions reported in the literature, highlighting the impact of different methodologies on reaction time and yield.
| Method | Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Classical Hantzsch | None (or Acetic Acid) | Reflux (e.g., Ethanol, ~78°C) | Hours (e.g., >12h) | Low to Moderate | [4][9] |
| Microwave-Assisted | Various / None | 100 - 140°C | 1 - 30 min | Good to Excellent (70-96%) | [7][8][10] |
| Ultrasound-Promoted | p-Toluenesulfonic acid (PTSA) | Room Temperature | 1 - 1.5 h | Excellent (>90%) | [4][16] |
| Solvent-Free (Room Temp) | Ceric Ammonium Nitrate (CAN) | Room Temperature | 5 - 20 min | Excellent (80-96%) | [15][17] |
| Solvent-Free (Heated) | None / Various | 80 - 120°C | 20 - 45 min | Good to Excellent (72-91%) | [3][5][13] |
Experimental Protocols
Protocol 1: General Procedure for Temperature & Time Screening
Objective: To determine the optimal temperature and reaction time for a given set of substrates in a conventional heating setup.
Methodology:
-
Setup: In parallel reaction vials or a multi-well reaction block, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2-1.5 mmol).[11][18] If using a solvent, add it now (e.g., 2 mL ethanol).[11]
-
Temperature Gradient: Set each reaction vial/well to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: At set time intervals (e.g., 30, 60, 90, 120 minutes), take a small aliquot from each reaction.
-
TLC Analysis: Spot each aliquot on a single TLC plate. Develop the plate using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[5]
-
Evaluation: Visualize the plate under UV light. Identify the temperature and time combination that gives the most intense product spot with the least intense spots for starting materials and side products (particularly the less polar pyridine byproduct, which often appears just above the 1,4-DHP product).
-
Optimization: Based on the results, you can perform a more focused screen around the most promising condition.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To effectively track the consumption of reactants and the formation of the product and byproducts to identify the optimal reaction endpoint.
Methodology:
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting:
-
On the left, spot a diluted solution of your starting aldehyde.
-
On the right, spot a diluted solution of your β-ketoester.
-
In the center, carefully spot a small aliquot of your reaction mixture using a capillary tube.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 1:5 ethyl acetate/petroleum ether).[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
The starting materials will appear as spots corresponding to your initial reference spots.
-
The 1,4-DHP product will typically appear as a new, major spot with an intermediate Rf value.
-
Over-reduced products, if any, will be more polar and have a lower Rf value.[19]
-
The oxidized pyridine byproduct is typically less polar than the 1,4-DHP and will have a higher Rf value.
-
The reaction is complete when the starting material spots have disappeared or are very faint. The optimal stopping point is when the product spot is at its maximum intensity before the pyridine byproduct spot becomes significant.
-
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimization of 1,4-Dihydropyridine Synthesis.
- Wikipedia. (2023). Hantzsch pyridine synthesis.
- Benchchem. (2025). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
- Benchchem. (2025). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
- Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction.
- ResearchGate. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- PMC - NIH. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Biotage. (n.d.). An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™.
- ResearchGate. (n.d.). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review.
- Bentham Science Publisher. (2022). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review.
- ResearchGate. (2023). The optimization of reaction condition for the synthesis of 1,4-dihydropyridine (7a').
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- ResearchGate. (2012). Optimization of reaction conditions for the synthesis of 1,4-DHPs.
- Benchchem. (2025). How to avoid over-reduction in dihydropyridine synthesis.
- PMC - NIH. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- Journal of the American Chemical Society. (2022). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
- Communications In Catalysis. (n.d.). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation.
- Journal of Chemical Education. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- ResearchGate. (2020). An Efficient Method for The Synthesis of Dihydropyridine by Hantzsch Reaction with Fe/SiO2 Nano Heterogeneous Catalysts.
- ResearchGate. (n.d.). A Review on Synthesis and Biological Potential of Dihydropyridines.
- Benchchem. (2025). A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations.
- Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.
- RSC Publishing. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis.
- Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.
- ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials.
- ACS Publications. (n.d.). Development in dihydropyridine chemistry.
- MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024).
- PMC - NIH. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
- Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
- Beilstein Journals. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydropyridine synthesis [organic-chemistry.org]
- 17. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jsynthchem.com [jsynthchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process.
Introduction: Synthesis Overview
This compound is a substituted pyridone, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials. While several synthetic routes exist, a common and scalable approach involves the cyclization of a 1,5-dicarbonyl compound or a related precursor. The challenges in its production often relate to reaction control, side-product formation, and purification.
A plausible synthetic strategy is a modified condensation reaction, which serves as the basis for the discussions in this guide.
Caption: A potential synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in multistep organic syntheses and can stem from several factors.[1][2]
Possible Cause 1: Suboptimal Reaction Conditions Many pyridone syntheses require specific temperature ranges for efficient cyclization.[1] Inadequate heating, incorrect reaction times, or an inappropriate solvent can lead to incomplete conversion or decomposition.
-
Expert Recommendation: Conduct a systematic optimization of reaction parameters. Systematically vary the temperature, reaction time, and solvent to identify the optimal conditions for your specific setup. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation before significant decomposition or side-product formation occurs.[3]
| Parameter | Suggested Range for Optimization | Rationale |
| Temperature | 80°C - 140°C | To overcome the activation energy for cyclization without causing thermal decomposition.[3] |
| Solvent | Toluene, Xylene, DMF, Acetic Acid | Solvent polarity and boiling point can significantly affect reaction kinetics and solubility of intermediates. |
| Reaction Time | 2 - 24 hours | Insufficient time leads to incomplete reaction, while excessive time can promote side reactions.[3] |
| Catalyst | Acidic (e.g., PTSA) or Basic | Catalysts can significantly accelerate the rate-limiting cyclization step.[2] |
Possible Cause 2: Presence of Moisture Condensation and cyclization reactions are often sensitive to water, which can hydrolyze starting materials or intermediates.
-
Expert Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction, especially during reagent addition and reflux.[1]
Possible Cause 3: Impure Starting Materials The purity of your starting materials, such as the initial ketoester and aminating agent, is critical.[3] Impurities can introduce competing side reactions that consume reagents and lower the yield of the desired product.
-
Expert Recommendation: Verify the purity of all reagents by NMR or GC-MS before use. If necessary, purify starting materials by distillation or recrystallization.[3]
Question 2: My TLC and LC-MS show multiple spots/peaks. What are the likely side products?
The formation of multiple products indicates competing reaction pathways.
Possible Cause 1: Incomplete Cyclization The reaction may stall at an intermediate stage, leading to the presence of linear, uncyclized compounds in the final mixture.[1]
-
Expert Recommendation: As mentioned for low yields, optimizing the reaction temperature and time can drive the reaction to completion. The use of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), can promote the desired cyclization.[2]
Possible Cause 2: Self-Condensation of Starting Materials Starting materials like methyl acetoacetate can undergo self-condensation under the reaction conditions, leading to unwanted byproducts.[1]
-
Expert Recommendation: Control the stoichiometry and the order of reagent addition carefully. Adding one reagent slowly to the mixture of others can minimize its opportunity to react with itself.[1]
Caption: A logical guide for troubleshooting common synthesis issues.
Question 3: I'm struggling with the purification of the final product. What should I do?
Purification challenges are common with polar, nitrogen-containing heterocycles like pyridones.[1]
Problem 1: Streaking on Silica Gel Column The basic nitrogen of the pyridone ring can interact strongly with the acidic silica gel, causing the product to streak and leading to poor separation and low recovery.[1]
-
Expert Recommendation:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column, which may offer better separation with less product loss.
-
Problem 2: Difficult Extraction from Aqueous Solutions 1-methyl-2-pyridone and its derivatives can be difficult to extract from water using common solvents like diethyl ether or benzene due to their high water solubility.[4]
-
Expert Recommendation: Chloroform or isoamyl alcohol are more effective solvents for extracting pyridones from aqueous solutions.[4] Salting out the aqueous layer by saturating it with potassium carbonate can also help drive the product into the organic layer, though this may create emulsions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from bench-scale to pilot-plant production?
Scaling up a synthesis introduces challenges that are not always apparent at the lab scale.[5]
-
Heat Transfer: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor. Ensure the pilot reactor has adequate cooling capacity and consider controlling the rate of reagent addition to manage the exotherm.
-
Mixing: Efficient mixing is harder to achieve in large volumes. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Use appropriate impeller designs and agitation speeds.
-
Purification: Column chromatography is often not viable for large quantities. Develop a robust crystallization procedure for the final product. This is a more scalable and economical method for purification.[6]
Q2: How can I monitor the reaction effectively during scale-up?
Real-time monitoring is critical for process control and safety.
-
In-Process Controls (IPCs): Regularly take samples for analysis by TLC, HPLC, or LC-MS. This allows you to track the consumption of starting materials and the formation of the product and impurities, ensuring the reaction is proceeding as expected.
-
Temperature and Pressure Monitoring: Use probes and sensors to continuously monitor the internal temperature and pressure of the reactor, especially during exothermic additions or refluxing.
Q3: What safety precautions are essential for this synthesis?
-
Reagent Handling: Handle all chemicals, especially corrosive reagents and volatile organic solvents, in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reaction Quenching: Be prepared to quench the reaction if it becomes uncontrollable. Have a plan and the necessary materials (e.g., an ice bath, quenching agents) readily available.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocol: General Procedure for Synthesis
This is a representative protocol and must be adapted and optimized for your specific substrates and equipment.
-
Step 1: Enamine Formation: To a solution of methyl acetoacetate (1.0 eq) in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed. Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used without further purification.
-
Step 2: Acylation and Cyclization: Dissolve the crude enamine in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of an acylating agent (e.g., malonyl dichloride, 1.0 eq). After the addition, allow the reaction to warm to room temperature and then add the N-methylating/cyclizing agent (e.g., methylamine, 1.2 eq).
-
Step 3: Reflux and Work-up: Heat the reaction mixture to reflux (typically 80-120°C) for 4-12 hours, monitoring by LC-MS. Upon completion, cool the mixture to room temperature.
-
Step 4: Isolation and Purification: Quench the reaction by carefully adding water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., chloroform).[4] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (with a modified eluent) or, preferably for scale-up, by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
References
- Technical Support Center: Synthesis of Pyridone Derivatives - Benchchem. (n.d.).
- Troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. (n.d.).
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (n.d.).
- 1-methyl-2-pyridone - Organic Syntheses Procedure. (n.d.).
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 738–745.
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2013). Organic Process Research & Development.
- Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2012). Organic Process Research & Development.
Sources
How to remove unreacted starting materials from the product mixture
Welcome to the Technical Support Center for the purification of product mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted starting materials and other impurities from your product. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides by Technique
-
Column Chromatography
-
Crystallization & Recrystallization
-
Liquid-Liquid Extraction
-
Distillation
-
-
Experimental Protocols
-
Flash Column Chromatography
-
Single-Solvent Recrystallization
-
Liquid-Liquid Extraction
-
Fractional Distillation
-
-
References
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my reaction mixture?
The selection of a purification method is dictated by the physical and chemical properties of your product and the impurities you aim to remove.[1] Key factors to consider include:
-
Physical State: Solids are often purified by crystallization or recrystallization, while liquids are commonly purified by distillation.[2] Both solids and liquids can be purified by column chromatography.
-
Polarity Differences: Column chromatography is highly effective for separating compounds with different polarities.[3]
-
Solubility Differences: Crystallization and extraction leverage differences in solubility of the product and impurities in various solvents.[4][5]
-
Boiling Point Differences: Distillation is ideal for separating liquids with different boiling points.[6][7]
-
Scale of the Reaction: For multi-gram quantities of a solid product, crystallization is often a good choice. For smaller quantities (less than 1 gram), column chromatography is generally a safer and more efficient method.[2]
Q2: What should I do if my product and the unreacted starting material have very similar properties?
This is a common challenge in purification. Here are some strategies:
-
Optimize Chromatography: Even small differences in polarity can be exploited. Try different solvent systems (eluents), use a longer column for better separation, or consider a different stationary phase (e.g., alumina instead of silica gel).[1]
-
Derivative Formation: Consider a reversible chemical modification of the starting material to drastically change its properties (e.g., polarity or solubility), allowing for easy separation. The starting material can then be regenerated if needed.
-
Fractional Distillation: For liquids with close boiling points (less than 25°C difference), fractional distillation provides better separation than simple distillation.[8]
-
Recrystallization Solvent Screening: A thorough screening of different solvents or solvent mixtures may reveal a system where the solubility of your product and the starting material differ significantly at different temperatures.
Q3: How can I minimize the loss of my product during purification?
Product loss is an inherent part of most purification techniques.[9] However, it can be minimized by:
-
Careful Technique: Following protocols precisely, such as using the minimum amount of hot solvent in recrystallization, can prevent unnecessary loss of product.[10]
-
Multiple Extractions: In liquid-liquid extraction, performing multiple extractions with smaller volumes of solvent is more efficient at recovering the product than a single extraction with a large volume.
-
Second Crop Crystallization: After filtering the initial crystals from recrystallization, the remaining solution (mother liquor) can be concentrated and cooled further to obtain a second crop of crystals.[9] Be aware that this second crop may be less pure.
Troubleshooting Guides by Technique
Column Chromatography
Issue: My compounds of interest have very similar polarities and are not separating well.
-
Optimize the Eluent: Small changes to the solvent system can have a significant impact. Experiment with different solvent ratios or introduce a third solvent to fine-tune the polarity.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, increasing the resolution between closely eluting compounds.[1]
-
Decrease the Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation.[1]
-
Change the Stationary Phase: If silica gel isn't effective, consider using a different stationary phase like alumina or a reverse-phase silica.[1] For very polar compounds, hydrophilic interaction chromatography (HILIC) might be a suitable option.
Issue: My compound is streaking on the TLC plate and the column.
-
Check for Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifying agent to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can often resolve this issue.
-
Overloading: Applying too much sample to the column can cause streaking. Ensure the sample is loaded in a concentrated, narrow band.
-
Insoluble Material: The presence of insoluble material in your sample can also cause streaking. Ensure your sample is fully dissolved before loading it onto the column.
Workflow for Optimizing Column Chromatography Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Crystallization & Recrystallization
Issue: My product "oils out" instead of crystallizing.
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the temperature of the solution.[9]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[9]
-
Lower the Crystallization Temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature to induce crystallization.
-
Use a Different Solvent: The chosen solvent may not be appropriate. Screen for other solvents where the product has lower solubility at the boiling point.
-
Seeding: Adding a small, pure crystal of the product (a seed crystal) can provide a nucleation site and induce crystallization.[11]
Issue: No crystals form upon cooling.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.[1]
-
Seeding: Add a seed crystal.[10]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your product.
Issue: The recrystallized product is still impure.
-
Incomplete Dissolution: Ensure all of the desired product is dissolved in the minimum amount of boiling solvent. Insoluble impurities should be removed by hot filtration.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
Insufficient Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[10]
Liquid-Liquid Extraction
Issue: An emulsion has formed between the two layers.
An emulsion is a stable suspension of one liquid in another, which can make separating the layers difficult.
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[12][13]
-
Filtration: Filter the mixture through a plug of glass wool or Celite. This can help to coalesce the droplets of the dispersed phase.[12]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[2][14]
-
Gentle Mixing: To prevent emulsions from forming in the first place, gently swirl or invert the separatory funnel instead of shaking it vigorously.[12]
Issue: I'm not sure which layer is the organic layer and which is the aqueous layer.
-
Check Densities: The denser solvent will be the bottom layer. Chlorinated solvents (e.g., dichloromethane, chloroform) are generally denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water.
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
Distillation
Issue: The product is co-distilling with an impurity.
This occurs when the boiling points of the product and the impurity are very close.
-
Use Fractional Distillation: A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation of liquids with close boiling points.[15][16]
-
Vacuum Distillation: For high-boiling point compounds, distillation under reduced pressure lowers the boiling points and can sometimes improve the separation between components.
Issue: The distillation is proceeding very slowly or not at all.
-
Insufficient Heating: The heating mantle may not be set to a high enough temperature.
-
Heat Loss: Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss to the surroundings.[15][17]
-
Improper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Experimental Protocols
Flash Column Chromatography
This protocol is for a standard silica gel flash column.
-
Select an appropriate column size: The diameter of the column depends on the amount of sample to be purified. A common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with silica gel. A "dry packing" method where the silica is added directly to the column followed by the eluent is common.
-
Add another layer of sand on top of the silica gel.
-
Flush the column with the eluent until the packing is stable and free of air bubbles.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, a "dry loading" method can be used where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[18]
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to push the eluent through the column at a steady rate. A flow rate of about 2 inches per minute is often recommended.[19]
-
-
Collect fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to determine which ones contain the desired product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Single-Solvent Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid.[1]
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the solution: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this time.[1]
-
Induce crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Cool further: Once the solution has reached room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystal formation.
-
Collect the crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]
-
Dry the crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
Liquid-Liquid Extraction
-
Set up: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Add solutions: Pour the reaction mixture and the extraction solvent into the separatory funnel. Do not fill the funnel more than two-thirds full.
-
Mix and vent: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and gently shake or swirl the funnel for a few seconds. Vent again. Repeat this process several times.[20]
-
Separate the layers: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.
-
Drain the layers: Drain the bottom layer through the stopcock into a clean flask. Pour the top layer out through the top of the funnel to avoid contamination.[20]
-
Repeat extraction (if necessary): It is often beneficial to extract the aqueous layer two or three more times with fresh portions of the organic solvent to maximize product recovery.
-
Dry the organic layer: Combine the organic layers and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.
-
Isolate the product: Remove the drying agent by filtration and evaporate the solvent to obtain the purified product.
Fractional Distillation
-
Assemble the apparatus: Set up the distillation apparatus with a fractionating column placed between the distillation flask and the condenser.[15] The column can be packed with glass beads, rings, or metal sponges to increase the surface area.
-
Add the mixture: Place the liquid mixture and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heat the mixture: Begin heating the flask gently.
-
Observe the temperature: The temperature should rise and then stabilize at the boiling point of the more volatile component. Collect the distillate at this temperature.
-
Collect fractions: Collect the liquid that distills over at a constant temperature. When the temperature begins to rise again, change the receiving flask to collect the next fraction.
-
Monitor the temperature: The temperature will plateau again at the boiling point of the next component.
-
Stop the distillation: Stop the distillation before the flask runs dry.
References
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.
- Ligas, M. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
- (n.d.). Recrystallization1.
- (n.d.). Recrystallization - Single Solvent.
- (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
- Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation.
- University of Rochester. (n.d.). How To: Run a Flash Column. Department of Chemistry.
- (n.d.). SOP: FLASH CHROMATOGRAPHY.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
- University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab.
- REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
- Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation.
- AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- Crystallization Work. (2023, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- RSC Education. (n.d.). The fractional distillation of crude oil | Class experiment.
- King of the Curve. (2024, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
- USA Lab. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
- Edulab. (2023, July 14). How to Perform a Captivating Fractional Distillation Experiment for GCSE Chemistry Classes.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- Jack Westin. (n.d.). Extraction Distribution Of Solute Between Two Immiscible Solvents - Separations And Purifications - MCAT Content.
- ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?.
- Research and Reviews. (2021, October 1). Report on Separation of Two Compounds Using Extraction.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- Slideshare. (n.d.). Troubleshooting in Distillation Columns | PDF.
- King of the Curve. (2023, October 9). Solubility-Based Separation Methods: Extraction, Filtration, and Recrystallization.
- Open Access Pub. (n.d.). Liquid-liquid Extraction | Journal of New Developments in Chemistry.
- (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Chemistry For Everyone. (2024, November 10). How Do You Troubleshoot Common Distillation Column Issues?.
- Quora. (2020, December 6). How can we separate 2 solutes at a time through solvent extraction?.
- (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2023, October 17). Recrystallization Issues : r/Chempros.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee) : r/chemistry.
- (n.d.). HPLC Troubleshooting Guide.
- Waters Blog. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting in Distillation Columns | PDF [slideshare.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification [chem.rochester.edu]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. How To [chem.rochester.edu]
- 20. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Stability issues of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate during workup
Technical Support Center: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges during the synthetic workup of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your compound.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, but its derivatives can be sensitive. This compound, in particular, possesses two primary points of vulnerability during workup: the ester functional group and the dihydropyridine ring system itself. This guide addresses these issues head-on.
Troubleshooting Guide: Common Workup Issues & Solutions
This section addresses specific, common problems observed during the isolation and purification of this compound.
Question 1: "I'm experiencing significantly low yields after performing a standard aqueous workup with a basic wash (e.g., saturated sodium bicarbonate). My TLC plate shows a new, highly polar spot that doesn't move from the baseline."
Answer:
This is a classic sign of ester hydrolysis. The primary culprit is the basic wash. The ester group at the C4 position is susceptible to base-catalyzed saponification, converting your desired methyl ester into the corresponding sodium carboxylate salt. This salt is highly polar and water-soluble, leading to its loss in the aqueous phase during extraction and appearing as a baseline spot on a normal-phase TLC plate.
Causality Explained: The carbonyl carbon of the ester is electrophilic and readily attacked by hydroxide ions generated in the basic solution. This initiates a nucleophilic acyl substitution, cleaving the methyl ester to form the carboxylate anion and methanol.
Recommended Mitigation Protocol: Mild Aqueous Workup
-
Quench with Care: After the reaction is complete, cool the reaction mixture to 0 °C. Quench cautiously with a pH-neutral or slightly acidic solution, such as saturated ammonium chloride (NH₄Cl) solution or cold, deionized water. Avoid strong acids.
-
Extraction: Extract the product into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Instead of a bicarbonate wash, wash the combined organic layers sequentially with:
-
Cold, deionized water (2x)
-
Saturated sodium chloride (brine) solution (1x) to break up any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a low temperature (<40 °C).
Question 2: "After isolating my product, I noticed it developing a yellow or brown tint over time, and repeat analysis by HPLC or TLC shows new impurities. What could be causing this degradation?"
Answer:
This issue points towards the oxidative instability of the dihydropyridine ring. Dihydropyridine derivatives are well-documented to be sensitive to light and air, undergoing oxidation to form the more stable aromatic pyridine derivative.[1][2] This oxidation is often irreversible and results in a complete loss of the desired molecular conformation and potentially its biological activity.[2]
Causality Explained: The dihydropyridine ring can be oxidized through a photo-induced process or by atmospheric oxygen, especially in solution.[3][4] This process involves the loss of two hydrogen atoms to form a fully aromatic pyridine ring, which is a thermodynamically favorable transformation. The color change is indicative of the formation of these new, conjugated chromophores.
Recommended Mitigation Protocol: Inert and Light-Protected Handling
-
Inert Atmosphere: Conduct the workup and subsequent handling under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during solvent evaporation.
-
Protect from Light: Wrap your reaction flask, separatory funnel, and collection flasks in aluminum foil to protect the compound from light. Use amber vials for storage.
-
Solvent Choice: Perform extractions and chromatography with de-gassed solvents to minimize dissolved oxygen.
-
Antioxidant Addition (Optional): For particularly sensitive applications, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to solvents, though this may complicate purification.
Question 3: "My compound appears to be decomposing during silica gel column chromatography. I see streaking on the TLC and recover a mixture of products from the column."
Answer:
This is likely due to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the ester or potentially promote other degradation pathways. The prolonged contact time on the column exacerbates this issue.
Recommended Mitigation Protocol: Chromatography Optimization
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for purification.
-
Minimize Contact Time: Use flash chromatography techniques rather than traditional gravity columns. Load the compound in a minimal amount of solvent and elute the product as quickly as possible.
-
Avoid Chlorinated Solvents with Base: When using triethylamine-neutralized silica, avoid chlorinated solvents like DCM, as this can lead to the formation of undesirable salts and potential reactivity issues. A hexane/ethyl acetate or toluene/ethyl acetate system is often a better choice.
Frequently Asked Questions (FAQs)
Q: What is the general stability profile of this compound?
A: The compound is sensitive to three main factors:
-
pH: Unstable under both strong acidic and, particularly, strong basic conditions due to ester hydrolysis.
-
Light: Susceptible to photo-oxidation, leading to aromatization of the dihydropyridine ring.[2][5]
-
Oxygen: Can be oxidized by atmospheric oxygen, a process often accelerated by light and heat.[3]
Q: What is the ideal pH range to maintain during an aqueous workup?
A: The ideal pH range is between 4 and 7 . It is critical to avoid pH levels above 8 to prevent rapid saponification of the methyl ester. Slightly acidic conditions are generally well-tolerated for short periods.
Q: What are the recommended storage conditions for this compound?
A: For optimal stability, store the compound as a solid under the following conditions:
-
Temperature: -20 °C or lower.
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: In an amber, tightly sealed vial.
Solutions of the compound are significantly less stable and should be prepared fresh for immediate use.[1][2]
Q: Are there any specific reagents or solvents to avoid?
A: Yes. Avoid:
-
Strong aqueous acids/bases: (e.g., HCl, NaOH, K₂CO₃).
-
Nucleophilic amines (in excess or heated): Can potentially lead to amide exchange.
-
Oxidizing agents: (e.g., peroxides, nitric acid).
-
Protic solvents at high temperatures: Can promote solvolysis of the ester.
Data Summary & Visual Guides
Table 1: Recommended Handling & Workup Conditions
| Parameter | Recommended Condition | Rationale |
| pH Range | 4.0 - 7.0 | Prevents acid/base-catalyzed ester hydrolysis. |
| Temperature | < 40 °C | Minimizes thermal degradation and oxidation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the dihydropyridine ring.[3] |
| Light | Protect from light (foil, amber vials) | Prevents photo-induced oxidation.[2] |
| Aqueous Wash | Saturated NH₄Cl, Water, Brine | Avoids basic conditions that cause saponification. |
| Chromatography | Neutralized Silica or Alumina | Prevents decomposition on acidic stationary phases. |
| Storage | Solid, -20 °C, Inert Gas, Dark | Ensures long-term stability. |
Diagram 1: Recommended Workup Workflow for Stability
This diagram illustrates the critical points during workup where degradation of this compound can occur and the recommended preventative measures.
Caption: Workflow highlighting key stability checkpoints.
References
- Yu, Q., Yan, Z., Bao, J., Wang, JR., & Mei, X. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization.
- Ragno, G., Cione, E., Luca, M. De., & Ioele, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]
- Yu, Q., Yan, Z., Bao, J., Wang, JR., & Mei, X. (2017). Taming Photo-Induced Oxidation Degradation of Dihydropyridine Drugs Through Cocrystallization. PubMed, 53(91), 12266-12269. [Link]
- Ragno, G., Cione, E., Luca, M. De., & Ioele, G. (2018).
- Luca, M., Ioele, G., & Ragno, G. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Pyridone Derivatives
Welcome to the Technical Support Center for the synthesis of pyridone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of optimizing catalyst loading in your experiments. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for successful and reproducible pyridone synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst loading in pyridone synthesis.
Q1: What are the typical catalyst loading ranges for pyridone synthesis, and what factors influence this?
A typical starting point for catalyst loading in pyridone synthesis is between 1–10 mol%.[1] However, this is highly dependent on the specific reaction, the catalyst's activity, and the substrate's reactivity. For highly efficient catalytic systems, loadings can often be reduced to less than 1 mol%.[1] Conversely, for challenging substrates or during initial screening, a higher loading of up to 20 mol% might be necessary to achieve a reasonable conversion rate.[1]
Several factors influence the optimal catalyst loading:
-
Catalyst Type: The intrinsic activity of the catalyst is paramount. For instance, highly active transition metal catalysts like rhodium or palladium may require lower loadings compared to some Lewis acid catalysts.[2][3]
-
Reaction Type: Multicomponent reactions, for example, might require different catalyst loadings compared to a simple cyclization.[4][5]
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates may necessitate higher catalyst loadings to achieve a desirable reaction rate.
-
Reaction Conditions: Temperature, solvent, and pressure can all impact catalyst activity and stability, thereby influencing the required loading.[6]
Q2: How does catalyst loading generally affect reaction yield and selectivity?
Generally, increasing catalyst loading can lead to faster reaction rates and higher conversion of starting materials, which often translates to a higher yield.[1] However, the relationship is not always linear. Beyond a certain point, increasing the catalyst amount may not significantly improve the yield and can even be detrimental.[7]
The effect on selectivity is more complex. In some cases, higher catalyst loading can improve selectivity by favoring the desired reaction pathway over side reactions. Conversely, excessive catalyst loading can sometimes lead to the formation of byproducts or catalyst-derived impurities, thus reducing selectivity. It is crucial to experimentally determine the optimal loading that balances high yield with high selectivity.
Q3: What are the key differences between using a homogeneous versus a heterogeneous catalyst for pyridone synthesis?
The choice between a homogeneous and a heterogeneous catalyst has significant implications for your synthesis.[8]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants (e.g., dissolved in the reaction solvent).[9][10] | Different phase from reactants (e.g., a solid catalyst in a liquid reaction mixture).[9][10] |
| Activity & Selectivity | Often exhibit high activity and selectivity due to well-defined active sites.[8] | Can have lower activity and selectivity, though this is not always the case.[8] |
| Catalyst Recovery & Reuse | Difficult and often expensive to separate from the reaction mixture, making reuse challenging.[9][11] | Easily separated by filtration, allowing for straightforward recovery and reuse.[9][11] |
| Reaction Conditions | Typically operate under milder conditions.[11] | Can often withstand harsher reaction conditions (higher temperature and pressure).[11] |
| Mechanism Study | Mechanistic studies are generally easier to perform.[11] | Understanding the exact nature of the active sites and the reaction mechanism can be more challenging.[11] |
For pyridone synthesis, both types of catalysts are employed. For example, soluble rhodium complexes are used in homogeneous catalysis for [2+2+2] cycloadditions, while solid-supported catalysts like nano-magnetic particles have been used in heterogeneous systems.[12][13][14]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading for pyridone synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis.[15] The following workflow can help you systematically troubleshoot this issue.
Caption: A logical workflow for troubleshooting low yields.
Causality and Solutions:
-
Insufficient Catalyst Loading: The most straightforward cause of low yield is an insufficient amount of catalyst to drive the reaction to completion within a reasonable timeframe.
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[13][15] This can be due to various factors:
-
Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or coordinating species) can bind to the active sites of the catalyst and inhibit its function.[13]
-
Fouling/Coking: Deposition of byproducts or polymeric material on the catalyst surface can block active sites, a known issue in some pyridine syntheses.[15][16]
-
Agglomeration: For nanoparticle catalysts, aggregation can lead to a reduction in the active surface area.[13]
-
Formation of Inactive Complexes: In some transition metal-catalyzed reactions, the active catalyst can be converted into an inactive species, such as a "flyover-dimer" in certain iron-catalyzed systems.[17][18][19]
-
Solution: Identifying catalyst deactivation can be done by observing a plateau in reaction conversion over time. To address this, consider purifying all reagents and solvents, running the reaction under an inert atmosphere, or consulting the literature for specific deactivation pathways of your catalytic system.[13][15] In some cases, a higher initial catalyst loading might be necessary to compensate for deactivation.
-
Problem 2: Reaction Stalls or is Sluggish
A slow or stalled reaction can be indicative of several underlying issues related to the catalyst.
Causality and Solutions:
-
Low Catalyst Turnover: The catalyst might be active but has a low turnover frequency (TOF), meaning it can only facilitate a limited number of reaction cycles in a given time.
-
Solution: Increasing the catalyst loading can directly increase the number of active sites available, thereby accelerating the reaction rate.[1] Optimization of reaction temperature can also significantly impact the TOF.
-
-
Mass Transfer Limitations (Heterogeneous Catalysts): For solid catalysts, the rate at which reactants diffuse to the catalyst surface and products diffuse away can be the rate-limiting step.[10]
-
Solution: Improve stirring to enhance mass transport. Ensure the catalyst particle size is appropriate to maximize surface area.
-
-
Inhibiting Byproducts: A byproduct of the reaction could be acting as an inhibitor for the catalyst.
-
Solution: Analyze the reaction mixture at different time points to identify potential inhibiting species. It may be necessary to modify the reaction conditions to minimize the formation of this byproduct.
-
Problem 3: Poor Selectivity (Formation of Multiple Products)
The formation of multiple products, such as regioisomers or other byproducts, can complicate purification and reduce the yield of the desired pyridone derivative.[6]
Causality and Solutions:
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can sometimes result in poor selectivity.[1] An insufficient amount of catalyst may not effectively direct the reaction along the desired pathway, while an excess might promote side reactions.
-
Solution: A systematic screening of catalyst loading is essential. Create a small library of parallel reactions with varying catalyst concentrations to identify the optimal loading for selectivity.
-
-
Influence of Ligands (Homogeneous Catalysis): For transition metal catalysts, the ligands play a crucial role in determining the steric and electronic environment around the metal center, which in turn governs selectivity.
-
Solution: If using a ligand-based catalyst, consider screening different ligands. A more sterically demanding ligand might improve regioselectivity, for example.
-
-
Reaction Temperature: Temperature can have a profound effect on selectivity. Higher temperatures might provide enough energy to overcome the activation barrier for undesired pathways.
-
Solution: Experiment with running the reaction at different temperatures. Lower temperatures often enhance selectivity by favoring the pathway with the lowest activation energy.[1]
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a catalyst loading optimization study.
General Protocol for Catalyst Loading Optimization
This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions for the synthesis of a pyridone derivative.
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvent, freshly distilled or obtained from a solvent purification system.
-
Ensure all substrates, reagents, and the catalyst are of high purity.
Reaction Setup (Example for 5 parallel reactions):
-
In a glovebox or under an inert atmosphere, arrange five reaction vials equipped with magnetic stir bars.
-
To each vial, add the limiting substrate (e.g., 0.5 mmol).
-
Prepare a stock solution of the catalyst in the reaction solvent.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%).
-
Add the other reagents and the remaining volume of the solvent to each vial, ensuring the total reaction volume is consistent across all reactions.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Stir the reactions for a predetermined amount of time, or monitor their progress by TLC or LC-MS.
Work-up and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Quench the reactions appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and yield of the crude product by ¹H NMR or GC analysis using an internal standard.
-
Purify the product from each reaction using column chromatography to determine the isolated yield.
Data Presentation
Summarize the results of your optimization study in a clear and concise table.
Table 1: Effect of Catalyst Loading on the Synthesis of a Pyridone Derivative
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1.0 | 24 | 45 | 38 |
| 2 | 2.5 | 24 | 78 | 72 |
| 3 | 5.0 | 12 | 95 | 91 |
| 4 | 7.5 | 12 | >99 | 92 |
| 5 | 10.0 | 8 | >99 | 90 |
Reaction conditions: Substrate A (1.0 mmol), Reagent B (1.2 mmol), Catalyst C, Solvent (5 mL), 80 °C.
This data allows for a clear comparison of the effect of catalyst loading on reaction efficiency. In this example, 5.0 mol% appears to be the optimal loading, providing a high yield in a reasonable timeframe without significant improvement at higher loadings.
IV. Mechanistic Considerations and Catalyst Choice
A deeper understanding of the reaction mechanism can guide your choice of catalyst and optimization strategy. Pyridone synthesis can proceed through various pathways, including cyclocondensations (e.g., Hantzsch or Bohlmann-Rahtz type reactions) and transition-metal-catalyzed cycloadditions.[5][12][15]
Common Catalysts in Pyridone Synthesis
-
Lewis Acids: Catalysts like Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) can activate carbonyl groups and facilitate cyclization steps, often allowing for milder reaction conditions compared to uncatalyzed thermal reactions.[15]
-
Transition Metals: A wide range of transition metals, including rhodium, palladium, iron, and cobalt, are used to catalyze various C-C and C-N bond-forming reactions leading to the pyridine or pyridone core.[2][3][14][20][21] These are particularly prevalent in cycloaddition reactions.[3][12]
-
Organocatalysts: Small organic molecules like L-proline can catalyze the formation of pyridone derivatives through enamine/iminium ion intermediates.[22]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) or nanoparticles on a solid support, offer the advantage of easy recovery and recyclability.[13][23]
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow of optimizing catalyst loading in the broader context of reaction development.
Caption: A typical workflow for reaction optimization.
By following the principles and protocols outlined in this guide, you will be well-equipped to efficiently optimize the catalyst loading for your pyridone derivative syntheses, leading to improved yields, higher purity, and more robust and scalable processes.
V. References
-
Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the synthesis of pyridines and pyridones: Development and applications. Heterocycles, 74, 101-124. [Link]
-
Various Authors. (2025). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate. [Link]
-
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35893-35914. [Link]
-
Maji, M., Panja, D., Borthakur, I., & Kundu, S. (2020). Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity. Chemistry – An Asian Journal, 15(14), 2092-2109. [Link]
-
BTC. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds?. Blog - BTC. [Link]
-
Bai, L., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 769722. [Link]
-
Various Authors. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
LibreTexts Chemistry. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 11(19), 12189–12202. [Link]
-
Gonzalez-Aguilar, A. M., et al. (2024). Main effects of pH, pyridine concentration, and catalyst loading on... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]
-
Various Authors. (n.d.). (a) Screening design for 2-pyridone synthesis. A full factorial design... ResearchGate. [Link]
-
Wang, C., et al. (2021). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 19(3), 560-564. [Link]
-
Hoot, N., et al. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Scientific Reports, 13(1), 15993. [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. [Link]
-
Academax. (n.d.). Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Various Authors. (n.d.). Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). ResearchGate. [Link]
-
Ismael, A., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. [Link]
-
da Silva, A. B., et al. (2022). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Molecules, 27(19), 6296. [Link]
-
Wang, Y., et al. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(5), 1048. [Link]
-
Iglesias, M., Polo, V., et al. (2021). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers, 8(12), 3046-3057. [Link]
-
Boddien, A., et al. (2020). Synergy between homogeneous and heterogeneous catalysis. Catalysis Science & Technology, 10(16), 5308-5343. [Link]
-
Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 481-485. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]
-
LibreTexts Chemistry. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
ResearchGate. (n.d.). Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals. [Link]
-
Karimi, M., et al. (2022). Optimization of the catalysts, solvent, catalyst loading, time and temperature (A–E) for the Knoevenagel condensation of aldehydes. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 3. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Study on Catalyst Deactivation Kinetics of Pyridine Chlorination-Academax [idesign.academax.com]
- 17. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. collaborate.princeton.edu [collaborate.princeton.edu]
- 20. Transition Metal-Catalysed Direct C-H Bond Functionalizations of 2-Pyridone Beyond C3-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates
Technical Support Center: Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones). As a Senior Application Scientist, I understand the nuances and challenges that can arise during this synthesis. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common synthetic routes to 4-oxo-1,4-dihydropyridine-3-carboxylates?
A1: While several methods exist, a prevalent and versatile approach involves the condensation of an enamine (like methyl/ethyl 3-aminobut-2-enoate) with a β-ketoester derivative (such as methyl/ethyl 3-aryl-3-oxopropanoate).[1][2] Another innovative strategy employs the Molybdenum-mediated ring expansion of isoxazole precursors.[1][2][3][4] These methods are generally preferred over the classic Hantzsch synthesis for this specific scaffold, as the Hantzsch reaction typically yields 1,4-dihydropyridines rather than the target 4-pyridone structure.[5][6][7]
Q2: My reaction is complete according to TLC, but the yield is very low. What are the primary causes?
A2: Low yield is often attributed to competing side reactions or decomposition of intermediates. A key factor can be "resinification," or the formation of intractable polymeric material, especially when reaction temperatures are too high.[1][2] Another common issue is the deacylation of the enamine intermediate, which prevents the desired cyclization from occurring.[1][2][3] Careful control of reaction temperature and judicious choice of solvent are critical first steps in addressing low yields.
Q3: I'm observing multiple spots on my TLC plate close to the product spot. What could these be?
A3: The presence of multiple, closely-migrating spots suggests the formation of structurally similar byproducts. Depending on your specific reaction, these could include:
-
Uncyclized Intermediates: The initial Michael addition or condensation product may fail to cyclize completely.
-
Regioisomers: If using unsymmetrical starting materials, cyclization can sometimes occur at an alternative position, leading to isomeric products. This is a known challenge in related quinoline syntheses like the Gould-Jacobs reaction.[8]
-
Side-products from Hydrolysis: Trace amounts of water in solvents can lead to the hydrolysis of the ester group, forming the corresponding carboxylic acid.[9][10][11]
Troubleshooting Guide: Common Byproducts & Solutions
This section provides a detailed breakdown of specific experimental problems and actionable solutions.
Issue 1: Formation of Deacylated Enamine Byproduct
Symptoms:
-
A significant byproduct is isolated that lacks the acyl group from the β-ketoester.
-
The overall yield of the desired 4-pyridone is significantly reduced.
Causality: The key reaction intermediate is an enaminone formed after the initial condensation. This intermediate must undergo an intramolecular cyclization to form the pyridone ring. However, this intermediate can also undergo a competing deacylation reaction, particularly under harsh thermal conditions, which leads to a stable, unreactive enamine byproduct and prevents ring closure.[1][2]
Caption: Competing pathways of the key enaminone intermediate.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Overheating the reaction mixture dramatically favors the deacylation pathway. For instance, in the molybdenum-mediated synthesis from isoxazoles, increasing the temperature from 70°C to 85°C led to a sharp decrease in yield due to resinification and side reactions.[1][2]
-
Solvent Selection: The choice of solvent can influence the stability of the intermediate. High-boiling, aprotic solvents like xylene or diphenyl ether are often used, but require careful temperature monitoring.
-
Use of Molecular Sieves: In condensation reactions, the removal of volatile byproducts like water or ethanol can drive the reaction towards cyclization. Adding activated molecular sieves can improve yields by preventing reversible or side reactions.[1][2]
Troubleshooting Protocol: Optimizing Reaction Temperature
-
Set up three parallel reactions using your standard protocol.
-
Run the reactions at three different temperatures:
-
Reaction A: Recommended temperature - 10°C (e.g., 130°C if 140°C is standard).
-
Reaction B: Recommended temperature (e.g., 140°C).
-
Reaction C: Recommended temperature + 10°C (e.g., 150°C).
-
-
Monitor all three reactions by TLC or LC-MS at identical time points (e.g., every hour).
-
Analyze the chromatograms for the ratio of desired product to the deacylated byproduct.
-
Select the temperature that provides the optimal balance of reaction rate and product purity.
Issue 2: Reaction "Stalling" and Incomplete Conversion
Symptoms:
-
TLC/LC-MS analysis shows significant amounts of starting materials remaining even after prolonged reaction times.
-
The reaction appears to stop before reaching completion.
Causality: Incomplete conversion can stem from several factors. The cyclization step is often the rate-limiting step and can be energetically demanding, sometimes requiring high temperatures to overcome the activation barrier. If the temperature is too low, the reaction may proceed too slowly to be practical. Additionally, the catalyst, if used, may deactivate over time.
Solutions:
-
Catalyst Screening: For Hantzsch-like syntheses, a catalyst is often employed to improve efficiency. If your reaction is stalling, consider screening different types of catalysts. Lewis acids are particularly effective.
Catalyst Type Example Typical Conditions Advantages/Disadvantages Lewis Acids Ceric Ammonium Nitrate (CAN)[12], Yb(OTf)₃[13] Room temp, solvent-free High efficiency, short reaction times. May require aqueous workup. Heterogeneous Acids Montmorillonite K10[14], Sulfonic Acid on Silica[15] Refluxing water or solvent-free Environmentally friendly, easily recyclable catalyst.[14] May have lower activity. Organocatalysts p-Toluenesulfonic acid (PTSA)[6] Aqueous micelles, ultrasound Mild conditions, avoids toxic metals. May require specific conditions like sonication. -
Microwave or Ultrasound Assistance: Non-conventional energy sources can significantly accelerate the reaction and drive it to completion. Microwave irradiation provides rapid, uniform heating, often reducing reaction times from hours to minutes and minimizing byproduct formation.[6][16] Similarly, ultrasonic irradiation can promote the reaction, especially in heterogeneous or aqueous systems.[16]
Caption: Troubleshooting workflow for low yield and incomplete conversion.
Issue 3: Formation of Symmetrical or Other Dihydropyridine Byproducts
Symptoms:
-
When synthesizing an unsymmetrical product (e.g., different ester groups or substituents at the 2- and 6-positions), a symmetrical byproduct is also formed.
-
In some cases, a 1,2-dihydropyridine isomer is detected alongside the desired 1,4-dihydropyridine product.[17]
Causality: These issues are more common in classic Hantzsch-type condensations. The formation of symmetrical byproducts occurs when one of the β-dicarbonyl components reacts with itself before the third component is incorporated.[18] The formation of 1,2-DHP isomers is a less common but reported side reaction, influenced by the specific reactants and conditions, with the reaction mechanism dictating the chemoselectivity.[17]
Solutions:
-
Stepwise Synthesis: To avoid symmetrical byproducts, a stepwise approach is highly effective. First, perform a Knoevenagel condensation between the aldehyde and one of the β-ketoesters. Isolate this intermediate (an alkylidene or chalcone derivative). In a second step, react the purified intermediate with the second β-ketoester and the nitrogen source (e.g., ammonia) in a Michael addition followed by cyclization.[18][19] This ensures the controlled assembly of the unsymmetrical scaffold.
-
Control of Reaction Conditions: The ratio of 1,4-DHP to 1,2-DHP can sometimes be controlled by modifying reaction conditions like solvent and temperature, as these can alter the energy barriers of the competing cyclization transition states.[17]
References
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- Gao, Y., & Long, H. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Gao, Y., & Long, H. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Mravljak, J., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ol-6-one. Molecules, 17(5), 5583–5598. [Link]
- Saczewski, J., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7357. [Link]
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020, January 15). OChem. [Video]. YouTube. [Link]
- Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
- Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
- Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 653–658. [Link]
- Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Kumar, D. S., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 104-111. [Link]
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Gao, Y., & Long, H. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Kumar, A., & Rawat, D. S. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. Mini-Reviews in Organic Chemistry, 8(4), 390-418. [Link]
- Zonouz, A. O., et al. (2009). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. E-Journal of Chemistry, 6(S1), S372-S376. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction.
- Singh, R. K., et al. (2023). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 13(1), 1-22. [Link]
- Wang, Y., et al. (2020). Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 18(30), 5849-5858. [Link]
- Gao, Y., & Long, H. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). (n.d.). ResearchGate.
- Emami, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1431-1440. [Link]
- Dihydropyridine synthesis. (n.d.). Organic Chemistry Portal.
- Rao, V. D., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(50), 31631-31639. [Link]
- Hay, J. E., et al. (2025). Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction.
- Domagala, J. M., et al. (1989). U.S. Patent No. 4,822,801. Washington, DC: U.S.
Sources
- 1. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Dihydropyridine synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Column chromatography conditions for purifying polar pyridinones
Welcome to the technical support center for the chromatographic purification of polar pyridinone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these polar, often basic, heterocyclic molecules. This document provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to overcome hurdles in your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about method development for purifying polar pyridinones. Understanding these principles is the first step toward a successful separation.
Q1: My polar pyridinone streaks badly or won't move from the baseline on a standard silica gel column. What is happening and what should I do first?
A1: This is the most common issue encountered with pyridinones and is rooted in the chemistry of the stationary phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] Pyridinone compounds, being basic, can undergo strong acid-base interactions with these silanol groups. This leads to irreversible adsorption (streaking at the baseline) or significant peak tailing, where the tail of the peak is elongated due to slow dissociation from the active sites.[2][3]
Your First Steps:
-
Assess with TLC: Before committing to a column, run a Thin Layer Chromatography (TLC) plate. Spot your crude material and elute with a standard solvent system (e.g., Ethyl Acetate/Hexane). If you observe significant streaking, you've confirmed a strong secondary interaction.
-
Introduce a Basic Modifier: The most direct solution is to neutralize the acidic silanol sites.[4] Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice, typically at a concentration of 0.1-2%.[5][6] An alternative is to use a pre-mixed solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a component of your polar solvent.[7]
Q2: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar pyridinone?
A2: The choice of chromatography mode depends on the specific polarity and solubility of your pyridinone derivative. There is no one-size-fits-all answer, so a systematic evaluation is key.
-
Normal-Phase (NP) Chromatography: This is often the first choice for synthetic chemists.
-
When to use: Your compound has moderate polarity and is soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Stationary Phase: Standard silica gel or alumina. For basic pyridinones, alumina (neutral or basic) can be a better choice than acidic silica.[4]
-
Mobile Phase: Typically a mixture of a non-polar solvent (Hexane, Heptane) and a more polar solvent (EtOAc, DCM). For highly polar pyridinones, systems like DCM/Methanol are common.[8][9] Remember to add a basic modifier like TEA if peak tailing is observed.[5][6]
-
-
Reversed-Phase (RP) Chromatography: This technique is powerful but can be challenging for very polar compounds.
-
When to use: Your compound is water-soluble or soluble in polar organic solvents like methanol or acetonitrile. It's especially useful if your compound is too polar for NP and elutes at the solvent front even with highly polar mobile phases.[10][11]
-
Stationary Phase: C18 (octadecylsilane) is the most common.[12][13] Using a modern, end-capped C18 column is crucial to minimize interaction with residual silanols.[3]
-
Mobile Phase: A mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol.[11]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution for very polar, hydrophilic compounds that are poorly retained in reversed-phase.[10][14][15]
-
When to use: Your pyridinone is highly polar and elutes in the void volume (no retention) on a C18 column.[16]
-
Stationary Phase: A polar phase like bare silica, or bonded phases such as diol, amino, or amide.[14][17]
-
Mobile Phase: The inverse of reversed-phase. It consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous component (water or buffer). Elution is achieved by increasing the water content.[14]
-
Below is a decision workflow to guide your selection process.
Q3: I've identified a good solvent system by TLC. How do I translate this to a flash column purification?
A3: Translating from TLC to flash chromatography is a standard workflow. The key is to target the correct Retention Factor (Rf) on your TLC plate.
Protocol 2: Step-by-Step TLC to Flash Column Method Development
-
Develop the TLC: Find a solvent system where your target compound has an Rf value between 0.15 and 0.35.[18]
-
An Rf value in this range provides an optimal balance between resolution, run time, and solvent consumption.[18]
-
If your Rf is too high (>0.4), the compound will elute too quickly from the column, leading to poor separation. Decrease the amount of the polar solvent.
-
If your Rf is too low (<0.1), the run time will be excessively long, and peaks will broaden due to diffusion.[19] Increase the amount of the polar solvent.
-
-
Prepare the Column:
-
Adsorbent Mass: Use a mass of silica gel that is approximately 30-100 times the mass of your crude sample. A 50:1 ratio is a good starting point.[1]
-
Packing: "Wet packing" is recommended. Slurry the silica gel in the initial, less polar mobile phase and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Liquid Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the column.[20]
-
Dry Loading: This is the preferred method, especially if your compound has poor solubility in the mobile phase.[20] Dissolve your crude material in a suitable volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Run the Column:
-
Isocratic Elution: If your TLC shows good separation between your product and impurities, you can run the entire column with the same solvent system.
-
Gradient Elution: If impurities are close to your product or spread out, a gradient is more effective. Start with a less polar solvent mixture (e.g., where your product Rf is <0.1) and gradually increase the polarity during the run.[6] This sharpens peaks and reduces run time.
-
| Parameter | Recommendation | Rationale |
| Target TLC Rf | 0.15 - 0.35 | Balances resolution with run time and solvent usage.[18] |
| Silica:Sample Ratio | 30:1 to 100:1 | Ensures sufficient stationary phase for effective separation. Higher ratios are for difficult separations.[1] |
| Sample Loading | Dry Loading | Prevents peak distortion caused by using a strong loading solvent and is ideal for samples with poor eluent solubility.[20] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of polar pyridinones.
Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography
Symptom: Even after adding triethylamine (TEA), your compound's peak is still asymmetrical with a significant tail.
Possible Causes & Solutions:
-
Cause 1: Insufficient Modifier Concentration. The amount of TEA may not be enough to fully suppress all active silanol sites.
-
Solution: Gradually increase the TEA concentration up to 2-3%. Re-evaluate the separation by TLC. Be aware that excess TEA can sometimes alter the selectivity of the separation.[21]
-
-
Cause 2: Strong On-Column Interactions. Your pyridinone may be particularly basic, or have multiple basic sites, leading to very strong interactions that TEA cannot fully mitigate.
-
Solution 1: Switch to a Stronger or Different Modifier. Diethylamine is slightly more basic than TEA and can be more effective.[5] Alternatively, using a mobile phase containing ammonium hydroxide (e.g., a small percentage of a 7N solution of NH₃ in methanol) can be very effective for stubborn basic compounds.[7][22]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, consider a deactivated silica gel, which has fewer accessible silanol groups.[23]
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[2][3]
-
Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase mass.[4]
-
Issue 2: Low or No Recovery of the Compound
Symptom: After running the column, analysis of the fractions shows very little or none of your desired product.
Possible Causes & Solutions:
-
Cause 1: Irreversible Adsorption. The compound is sticking permanently to the silica gel.
-
Solution 1: Test Stability on TLC. Before running a column, spot your compound on a silica TLC plate, let it sit on the bench for an hour, and then develop it. If the spot has disappeared or a new baseline spot has appeared, your compound is likely decomposing on the silica.[4]
-
Solution 2: Column "Flushing". If the compound is not decomposed but just strongly adsorbed, try flushing the column with a very strong, polar mobile phase (e.g., 10-20% Methanol in DCM, often with 1-2% acetic or formic acid to protonate the pyridinone and release it from the silica).
-
Solution 3: Change Chromatography Mode. This is a strong indicator that normal-phase on silica is not suitable. Switch to reversed-phase or HILIC.[4]
-
-
Cause 2: Compound is "Invisible". The compound may have eluted, but you cannot detect it.
-
Solution: Ensure your detection method is appropriate. If using a UV detector, check that your compound has a chromophore and you are monitoring at the correct wavelength. Some pyridinones may have weak UV absorbance. Consider using an alternative detection method like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) if available. Also, run a TLC of every fraction; sometimes compounds can elute unexpectedly early or late.
-
Issue 3: Compound is Insoluble in the Mobile Phase
Symptom: The crude material does not dissolve in the chosen solvent system for column chromatography.
Possible Causes & Solutions:
-
Cause 1: Poor Solvent Match. The polarity of the mobile phase is too different from the polarity of the compound.
-
Solution 1: Use Dry Loading. As detailed in the FAQ section, dry loading is the ideal solution for this problem.[20] It allows you to dissolve your compound in any suitable volatile solvent (like DMSO, DMF, or Methanol) and then introduce it to the column as a solid, bypassing solubility issues in the mobile phase.[4]
-
Solution 2: Re-evaluate Chromatography Mode. Significant insolubility in typical normal-phase eluents (Hexane/EtOAc) is a strong sign that you should be using a more polar system, such as reversed-phase (Water/Acetonitrile) or HILIC.[20]
-
References
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. [Link]
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.PubMed. [Link]
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Overcoming Peak Tailing of Basic Analytes in Silica Type A St
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
- HILIC – The Rising Star of Polar Chrom
- Peak Tailing In Chromatography: Troubleshooting Basics. (2024). GMP Insiders. [Link]
- Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
- HPLC Troubleshooting Mini Guide - Peak Issues.Phenomenex. [Link]
- Tips for Flash Column Chromatography.University of Rochester, Department of Chemistry. [Link]
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.Obrnuta faza. [Link]
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). AZoM. [Link]
- Column chromatography.University of Calgary, Department of Chemistry. [Link]
- Tips and Tricks of HPLC System Troubleshooting.Agilent. [Link]
- All you need to know about using TLC data for flash method optimiz
- Very polar compound purification using aqueous normal-phase flash column chrom
- Flash Chromatography Basics.Sorbent Technologies, Inc. [Link]
- HPLC Methods for analysis of Pyridine.
- Using TLC to Scout Flash Chromatography Solvents. (2023). Biotage. [Link]
- Flash Method Development from TLC Pl
- Chromatography: How to Run a Small Scale Flash Column.University of Rochester, Department of Chemistry. [Link]
- Reversed-phase chrom
- Chromatography: Solvent Systems For Flash Column.University of Rochester, Department of Chemistry. [Link]
- What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
- Column chromatography & TLC on highly polar compounds? (2017). Reddit. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.hplctools.com. [Link]
- Stationary Phases for Modern Thin-Layer Chromatography.
- Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (2018). MDPI. [Link]
- The Mobile Phase.Thieme. [Link]
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.PubMed. [Link]
- Solvent Systems for Silica Gel Column Chromatography.Common Organic Chemistry. [Link]
- For highly polar compound, how to do the purification? (2018).
- Purification of strong polar and basic compounds. (2023). Reddit. [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2021).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase. (2023). PMC - NIH. [Link]
- Reversed Phase HPLC Columns.Phenomenex. [Link]
- HPLC Separation Modes.
- How can i isolate polar basic compound with silica gel column chromatography? (2018).
- Chromatography: The Solid Phase.University of Rochester, Department of Chemistry. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. sorbtech.com [sorbtech.com]
- 21. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. Chromatography [chem.rochester.edu]
Technical Support Center: Mastering Exothermic Pyridone Synthesis at Scale
A Senior Application Scientist's Guide to Thermal Management and Process Optimization
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals navigating the complexities of large-scale pyridone synthesis. The journey from a bench-scale success to a robust, safe, and efficient large-scale process is fraught with challenges, paramount among them being the management of reaction exotherms. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My pyridone synthesis was high-yielding at the gram scale, but upon scale-up, I'm seeing a significant drop in yield and an increase in impurities. What's the likely cause?
A1: This is a classic scale-up challenge, often rooted in inadequate thermal and mass transfer.[1][2] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to localized "hot spots" where the temperature is significantly higher than your setpoint, promoting side reactions and product degradation.[2][4] Similarly, achieving uniform mixing in a large vessel is more difficult, which can result in localized concentration gradients and incomplete reactions.[1]
Troubleshooting Steps:
-
Re-optimize Reaction Parameters: Do not assume that lab-scale conditions will translate directly. Re-evaluate temperature, concentration, and catalyst loading at the intended scale.[1][2]
-
Enhance Mixing: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller for your reactor geometry.[1][4]
-
Controlled Reagent Addition: For highly exothermic steps, implement a slow, controlled addition of the limiting reagent.[3][5] This allows the cooling system to keep pace with the heat generated.
Q2: I'm concerned about the risk of a thermal runaway reaction during my large-scale pyridone synthesis. What are the early warning signs and how can I prevent it?
A2: A thermal runaway is a dangerous situation where an increase in temperature causes the reaction rate to increase, which in turn generates more heat, creating a positive feedback loop.[4][6] Understanding the thermal hazards of your specific pyridone synthesis is critical for prevention.
Early Warning Signs:
-
A rapid, unexpected increase in the internal reaction temperature that doesn't respond to the cooling system.[4]
-
A noticeable increase in pressure or gas evolution.[4]
-
Changes in the color or viscosity of the reaction mixture.[4]
Prevention Strategies:
-
Reaction Calorimetry: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction, determine the maximum temperature of synthesis reaction (MTSR), and identify any potential secondary decomposition reactions.
-
Ensure Adequate Cooling Capacity: Your reactor's cooling system must be able to handle the total heat output of the reaction. Have a backup cooling plan, such as a dry ice/acetone bath, readily available.[4][5]
-
Controlled Addition: As mentioned before, controlled reagent addition is a primary method for managing the rate of heat generation.[3][6] Never add all reagents at once unless the process has been proven safe at a smaller scale.[5]
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by providing more solvent to act as a heat sink.[4][5]
Q3: What are the key differences in managing exotherms in batch reactors versus continuous flow reactors for pyridone synthesis?
A3: The choice between batch and continuous flow processing has significant implications for safety and efficiency, especially for exothermic reactions.
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor surface-area-to-volume ratio at scale, making heat removal inefficient.[3][7] | Excellent heat transfer due to high surface-area-to-volume ratio of small-diameter tubing.[8] |
| Safety | Higher risk of thermal runaway as all reagents are present in the vessel.[7][9] | Inherently safer as only small volumes of reactants are present at any given time, minimizing the potential for a large exotherm.[10][11] |
| Control | Slower response to temperature changes; reliance on jacket cooling and controlled addition.[12] | Precise temperature control and rapid response to adjustments.[13] |
| Scalability | Scale-up can be complex and introduce new, unforeseen challenges.[1][2] | Scalability is often more straightforward by running the reactor for longer or by "numbering up" (running multiple reactors in parallel).[11] |
For highly exothermic pyridone syntheses, transitioning to a continuous flow process can dramatically improve safety and control.[10][13]
Troubleshooting Guides
Issue: Unexpected Exotherm During a Guareschi-Thorpe Pyridone Synthesis
The Guareschi-Thorpe condensation is a common method for synthesizing 2-pyridones.[1] While often manageable, the initial condensation and subsequent cyclization can be exothermic.
Scenario: You are performing a scaled-up Guareschi-Thorpe reaction and observe a rapid temperature spike after adding the base catalyst (e.g., piperidine or sodium ethoxide).
Root Cause Analysis and Solutions:
-
Cause: Rapid, uncontrolled initiation of the condensation reaction.
-
Solution: Add the base catalyst slowly and sub-surface to the stirred reaction mixture.[1] Consider cooling the reaction mixture to a lower temperature before beginning the base addition.
-
-
Cause: Poor mixing leading to localized high concentrations of the catalyst and reactants.
-
Solution: Ensure your overhead stirrer is providing vigorous and uniform agitation. Check for any "dead zones" in the reactor where mixing is poor.[4]
-
-
Cause: The chosen base is too reactive for the scale.
Workflow for Investigating and Mitigating an Exotherm
Caption: Schematic of a continuous flow setup for pyridone synthesis.
By implementing these strategies and protocols, researchers can mitigate the risks associated with exothermic reactions in large-scale pyridone synthesis, leading to safer, more efficient, and reproducible manufacturing processes.
References
- Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- St-Jean, A., & Britton, L. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1176, pp. 1-21). American Chemical Society.
- Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- The Pharma Master. (n.d.). Troubleshooting.
- SciTube. (2025, March 11). Revolutionizing Medicine Production with Continuous Flow Chemistry.
- Gutmann, B., & Kappe, C. O. (2017). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development, 21(2), 248-252.
- Lab Manager. (2025, December 8). Why Endothermic Reactions Matter In Your Lab Operations.
- de Souza, R. O. M. A., & Alcântara, A. R. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 29(9), 1819-1845.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers.
- Aurigene Pharmaceutical Services. (2024, September 17). Revolutionizing Pharma Production with Continuous Flow Chemistry.
- Jensen, K. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
- InstrumentationTools. (n.d.). Chemical Reactor Temperature Control Example.
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Cabani, S., Gianni, P., & Matteoli, E. (1972). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, (1), 1-3.
- Ghashghaei, O., & Romo, D. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29331-29348.
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Green Chemistry, 25(17), 6768-6776.
- Teo, C. M., et al. (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Modelling, Simulation & Computing Laboratory (mscLab).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wang, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(11), 3269.
- Luss, D. (2016). Heat Management in Chemical Reactors-Solved and Unsolved Problems. Annual Review of Chemical and Biomolecular Engineering, 7, 1-21.
- Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry.
- Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. r/chemistry.
- Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling.
- Morandi, B., et al. (2020). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction.
- ResearchGate. (2024, October 9). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
- National Institutes of Health. (2024, September 27). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
- National Center for Biotechnology Information. (n.d.). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys.
- ResearchGate. (2013, September 11). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- ResearchGate. (n.d.). Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism.
- ResearchGate. (2023, August 14). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. labproinc.com [labproinc.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. fauske.com [fauske.com]
- 10. scitube.io [scitube.io]
- 11. scielo.br [scielo.br]
- 12. blog.incatools.com [blog.incatools.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Purity Assessment of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support guide for the analytical assessment of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting purity assessment methods for this key chemical intermediate. Our focus is not just on protocols but on the scientific rationale behind them, ensuring robust and reliable results.
Introduction: The Critical Role of Purity
This compound is a heterocyclic compound often utilized as a building block in organic synthesis and pharmaceutical research. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, introducing unwanted side products, or affecting the safety and efficacy of a final active pharmaceutical ingredient (API).
Effective purity analysis is a multi-step, validated process that provides confidence in the quality, consistency, and reliability of your material.[1] This guide outlines the primary and orthogonal methods for this purpose and provides practical solutions to common challenges encountered in the lab.
Purity Assessment Workflow
A robust purity assessment strategy employs multiple analytical techniques to build a comprehensive profile of the material. A typical workflow confirms the identity of the main component and identifies and quantifies any impurities.
Caption: Overall workflow for purity assessment.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Primary Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantifying the purity of non-volatile organic molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Recommended Starting HPLC Method
This reversed-phase method is a robust starting point for analysis. Optimization may be required based on your specific instrumentation and potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for broad applicability. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of the analyte, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven prevents retention time drift due to ambient temperature fluctuations.[2][3] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted to avoid column overload. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help identify peak purity. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | Dissolving the sample in a solvent similar to the initial mobile phase prevents peak distortion.[2] |
HPLC Troubleshooting Guide (Q&A)
Question: Why am I seeing significant peak tailing for my main compound?
Answer: Peak tailing for a compound like this, which contains a basic nitrogen in the pyridone ring, is often caused by secondary interactions with acidic residual silanols on the HPLC column's silica backbone.[2]
-
Solution 1 (Column Choice): Switch to a modern, high-purity, end-capped C18 column or a column with a specialized stationary phase designed for basic compounds. These columns have fewer accessible silanols.[2]
-
Solution 2 (Mobile Phase pH): Ensure the mobile phase pH is low (e.g., using formic or trifluoroacetic acid). At a low pH, the silanols are protonated and less likely to interact, while the analyte carries a consistent positive charge.
-
Solution 3 (Competing Base): While not MS-friendly, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.[2]
Question: My retention times are drifting to earlier times with each injection. What's happening?
Answer: Decreasing retention times often point to issues with the mobile phase or the column itself.
-
Cause 1 (Column Equilibration): The column may not be fully equilibrated with the starting mobile phase conditions before each injection. Increase the equilibration time between runs.[3]
-
Cause 2 (Mobile Phase pH): If you are using a buffer, its pH might be unstable or incorrectly prepared. A change in pH can alter the ionization state of the analyte, affecting its retention.
-
Cause 3 (Column Degradation): Operating at a high pH (not recommended here) can dissolve the silica backbone, leading to a loss of stationary phase and shorter retention times. If the problem persists, the column may need replacement.
Question: I'm observing split peaks. What are the likely causes?
Answer: Split peaks can be frustrating and often point to a problem at the point of injection or the column inlet.
-
Cause 1 (Sample Solvent Incompatibility): If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile or DMSO), it can cause the sample band to distort as it enters the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase mixture.[2]
-
Cause 2 (Clogged Inlet Frit/Column Void): Particulates from the sample or system can clog the inlet frit of the column, causing poor flow distribution. A sudden pressure shock can also create a void at the top of the column bed. Solution: Try back-flushing the column (if permitted by the manufacturer). If this fails, the column likely needs to be replaced. Using a guard column can protect the analytical column.
-
Cause 3 (Co-eluting Impurity): It's possible you are seeing two very closely eluting compounds. Try optimizing the method (e.g., changing the gradient slope or mobile phase) to improve resolution.
Sources
Safe handling and storage procedures for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support center for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the integrity of your research.
I. Core Compound Information
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 260 °C | [2][4] |
| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | [2][4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: It is recommended to wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust particles.[4][6]
Q3: What are the optimal storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Some suppliers recommend storage under an inert atmosphere.[2] Avoid exposure to heat, sparks, and open flames.[6]
Q4: What are the known incompatibilities of this compound?
A4: This compound is incompatible with strong oxidizing agents.[6] Contact with these substances could lead to vigorous reactions.
Q5: How should I properly dispose of waste containing this compound?
A5: Dispose of the compound and its container at an approved waste disposal plant.[4][5][6] Do not allow the chemical to enter drains or the environment.[5][7] Always consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.
III. Troubleshooting Guide
This section provides solutions to common experimental issues you may encounter.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | - Compound degradation: Improper storage may have led to degradation. - Inaccurate measurement: The compound is a light powder and can be difficult to weigh accurately. | 1. Verify compound integrity: Use a freshly opened container or a sample that has been stored correctly. Consider analytical techniques like NMR or HPLC to check purity. 2. Improve weighing accuracy: Use an analytical balance in a draft-free enclosure. |
| Poor solubility in a reaction solvent | - Incorrect solvent choice: The compound has specific solubility characteristics. | 1. Consult solubility data: While comprehensive data is not readily available, start with common polar aprotic solvents. 2. Perform small-scale solubility tests: Test solubility in a range of solvents (e.g., DMSO, DMF, acetonitrile) before scaling up your reaction. Gentle heating may improve solubility. |
| Unexpected side products | - Reaction with atmospheric moisture or oxygen: The compound may be sensitive to air. - Thermal decomposition: The reaction temperature may be too high. | 1. Use inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. 2. Optimize reaction temperature: Run the reaction at a lower temperature or use a milder heating method. |
| Difficulty in product purification | - Residual starting material: The reaction may not have gone to completion. - Formation of polar impurities: Degradation products can be highly polar. | 1. Monitor reaction progress: Use techniques like TLC or LC-MS to ensure the reaction is complete before workup. 2. Optimize purification method: Consider different chromatography conditions (e.g., varying solvent polarity, using a different stationary phase) to improve separation. |
IV. Experimental Protocols
A. General Handling and Weighing Protocol
This protocol outlines the standard procedure for safely handling and weighing this compound.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Handling: Open the container in a well-ventilated area or a fume hood.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper or boat on the balance.
-
Transfer: Promptly transfer the weighed compound to your reaction vessel.
-
Cleanup: Securely close the compound's container. Clean the spatula and the weighing area. Dispose of any contaminated materials according to your institution's guidelines.
B. Spill Response Protocol
This protocol provides a step-by-step guide for managing a small spill of the compound.
Materials:
-
Spill kit (absorbent pads, inert absorbent material like vermiculite or sand)
-
Waste disposal bags
-
Appropriate PPE
Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material.[5][6] Avoid generating dust.[4][6] For a solution, use absorbent pads or an inert absorbent material to contain the spill.
-
Collect Waste: Place the spilled material and any contaminated absorbent materials into a labeled, sealable waste bag or container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of Waste: Dispose of the waste according to your institution's hazardous waste procedures.
V. Visual Diagrams
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of the compound.
Troubleshooting Decision Tree for Inconsistent Reaction Yields
Caption: A decision tree to troubleshoot inconsistent reaction yields.
VI. References
-
PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
-
MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
PubChem. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. [Link]
-
Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
IUCrData. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
PubMed. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. [Link]
-
PubChem. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. [Link]
Sources
- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
Comparing the biological activity of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate with its analogs
Introduction
The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activity of analogs of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. While specific biological data for this exact methyl ester is not extensively reported in publicly accessible literature, a wealth of information exists for structurally related analogs. By examining the biological profiles of these analogs, we can infer the potential activities of the parent compound and understand the key structure-activity relationships (SAR) that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
This document will delve into the cytotoxic, antimicrobial, antiviral, and enzyme inhibitory activities of various 2-pyridone-4-carboxylate and carboxamide derivatives. We will explore how modifications to the N1 substituent, the C4 carboxylate group, and other positions on the pyridone ring impact biological outcomes. The experimental data presented is synthesized from multiple peer-reviewed studies to provide an objective comparison.
Comparative Analysis of Biological Activities
The biological potential of 2-pyridone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following sections compare the activities of various analogs, focusing on key structural modifications.
Cytotoxic Activity
The anticancer potential of 2-pyridone derivatives has been a subject of considerable investigation. The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.
A study on 4-hydroxy-2-pyridone derivatives revealed that bis(pyridyl)methanes exhibited significant tumor growth inhibition against a panel of 60 human tumor cell lines.[3] In particular, derivative 4g (a bis(pyridyl)methane with a 2,6-dichlorobenzene substituent) demonstrated potent activity across all cell lines at concentrations ranging from 1 x 10⁻⁶ to 1 x 10⁻⁵ M.[3] This highlights the importance of the dimeric structure and specific aromatic substitutions for potent cytotoxic effects.
Another series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides, which are structurally related tricyclic analogs, were synthesized and evaluated for their diuretic activity.[4] While not a direct measure of cytotoxicity, this study underscores how modifications to the core scaffold can lead to diverse pharmacological effects.
Table 1: Comparative Cytotoxic Activity of Selected 2-Pyridone Analogs
| Compound ID | Structure | Cancer Cell Line(s) | IC₅₀/Activity | Reference |
| 4g | bis(3-(ethoxycarbonyl)-4-hydroxy-2-morpholino-1,6-dihydro-6-oxopyridin-5-yl)methyl)-2,6-dichlorobenzene | 60 human tumor cell lines | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [3] |
| 3f | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity | [5] |
Antimicrobial Activity
The 2-pyridone nucleus is a common feature in many compounds with antibacterial and antifungal properties. The antimicrobial efficacy is often determined by the substituents on the pyridine ring.
For instance, a series of 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides, which share the 2-oxo-pyrimidine core, were synthesized and showed varied antimicrobial activities.[6] The study highlighted that the nature of the substituent on the aryl rings significantly influences the zone of inhibition against different bacterial and fungal strains.[6]
In another study, N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity.[7] Compound 5i , with a 4-fluorophenyl substituent, and another with a 3-chlorophenyl group, showed high activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/ml.[7] This suggests that halogenated phenyl groups can enhance antibacterial potency.
Table 2: Comparative Antimicrobial Activity of Selected Pyridone Analogs
| Compound ID | Structure | Microorganism(s) | MIC/Activity | Reference |
| 5i | N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | Bacillus subtilis | 3.13 µg/ml | [7] |
| Analog with 3-chlorophenyl group | N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | Bacillus subtilis | 3.13 µg/ml | [7] |
| Pyridine Carboxamide Derivatives | Varied substitutions | Various bacteria and fungi | Good activity | [8] |
Antiviral Activity
Several 2-pyridone derivatives have demonstrated promising antiviral activity. The mode of action and viral targets can vary depending on the specific molecular structure.
A series of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized and their inhibitory effects on Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) were investigated.[9] Compounds 2d , 3f , 3a , and 3c exhibited antiviral activity against these viruses with EC₅₀ values ranging from 0.52 to 6.8 µM, and importantly, they showed no toxicity to Vero cells.[9][[“]]
Furthermore, 4-quinoline carboxylic acid analogs have been identified as potent antiviral agents.[11] An extensive structure-activity relationship study led to the identification of a compound with an EC₅₀ of 1.9 nM for VSV.[11] This highlights the potential of the broader quinolone and pyridone scaffolds in antiviral drug discovery.
Table 3: Comparative Antiviral Activity of Selected Pyridone Analogs
| Compound ID | Structure | Virus(es) | EC₅₀ | Reference |
| 2d | Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivative | HSV-1, MAY, VSV | 6.8 µM (HSV-1) | [9][[“]] |
| 3f | 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative | HSV-1, MAY, VSV | 2.2 µM (MAY) | [9][[“]] |
| 3a | 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative | HSV-1, MAY, VSV | 4.8 µM (HSV-1), 2.5 µM (VSV) | [9][[“]] |
| 3c | 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative | HSV-1, MAY, VSV | 0.52 µM (MAY), 1.0 µM (VSV) | [9][[“]] |
| C44 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | VSV, WSN-Influenza | 1.9 nM (VSV), 41 nM (WSN) | [11] |
Enzyme Inhibitory Activity
The 2-pyridone scaffold can be found in inhibitors of various enzymes, making it a versatile template for drug design.
A library of novel pyridone derivatives was evaluated for α-amylase and α-glucosidase inhibitory activities.[12] Compounds 13 and 12 were identified as the most potent inhibitors with IC₅₀ values of 9.20 ± 0.14 µM against α-amylase and 3.05 ± 0.18 µM against α-glucosidase, respectively, showing more promising potential than the standard acarbose.[12]
In another study, pyridine carboxamide derivatives were explored as urease inhibitors.[13] The presence of an electron-donating methyl group at the ortho position of the pyridine ring of a carboxamide resulted in an IC₅₀ value of 3.41 ± 0.011 µM.[13] A chloro group at the meta position of a carbothioamide analog led to the most potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM.[13]
Additionally, novel pyridine carboxamides have been discovered as potential succinate dehydrogenase inhibitors with antifungal activity.[5] Compound 3f showed an IC₅₀ value of 5.6 mg/L (17.3 µM) against Botrytis cinerea succinate dehydrogenase (SDH), comparable to the commercial fungicide thifluzamide.[5]
Table 4: Comparative Enzyme Inhibitory Activity of Selected Pyridone Analogs
| Compound ID | Enzyme Target | IC₅₀ | Reference |
| 13 | α-Amylase | 9.20 ± 0.14 µM | [12] |
| 12 | α-Glucosidase | 3.05 ± 0.18 µM | [12] |
| Ortho-methyl carboxamide | Urease | 3.41 ± 0.011 µM | [13] |
| Meta-chloro carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM | [13] |
| 3f | Botrytis cinerea SDH | 5.6 mg/L (17.3 µM) | [5] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 2-pyridone analogs allows for the deduction of several key structure-activity relationships:
-
N1-Substitution: Alkylation or arylation at the N1 position significantly influences the biological activity. In many cases, an N-aryl group, particularly with specific substitutions, can enhance potency.
-
C4-Carboxylate vs. Carboxamide: Conversion of the C4-carboxylate to a carboxamide introduces a new vector for interaction and can dramatically alter the biological profile. The nature of the amide substituent (e.g., aryl, alkyl, heterocyclic) is a critical determinant of activity and target specificity.
-
Substitution on Aryl Rings: When an aryl group is present (either at N1 or on a C4-carboxamide), its substitution pattern (e.g., electron-donating or electron-withdrawing groups, halogens) plays a crucial role in modulating the potency and selectivity of the compound. For instance, halogenated phenyl groups often enhance antimicrobial and cytotoxic activities.[7]
-
Other Ring Substitutions: Modifications at other positions of the 2-pyridone ring, such as the introduction of a hydroxyl group at C4 or an alkyl group at C6, can lead to distinct biological activities, including antitubercular and phytotoxic effects.[14]
Caption: Key structural modifications influencing the biological activity of 2-pyridone analogs.
Experimental Methodologies
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are employed. Below are representative methodologies for assessing the key biological activities discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC₅₀ value.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay depends on the enzyme and the detection method. A general workflow is outlined below.
Protocol:
-
Reaction Mixture Preparation: In a microplate, combine the buffer, enzyme, and various concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive in the reviewed literature, the extensive research on its analogs provides a strong foundation for predicting its potential therapeutic applications. The 2-pyridone scaffold is a versatile template that, through targeted chemical modifications, can yield compounds with significant cytotoxic, antimicrobial, antiviral, and enzyme inhibitory properties. The structure-activity relationships discussed in this guide offer valuable insights for the rational design of novel and more potent 2-pyridone-based therapeutic agents. Further investigation into the biological profile of the title compound and its close derivatives is warranted to fully elucidate their therapeutic potential.
References
- Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). European Journal of Medicinal Chemistry, 232, 114199.
- Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(24), 7794-7801.
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Molecules, 27(20), 7019.
- The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. (2018). Pharmaceutical Chemistry Journal, 52(5), 405-412.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). Pest Management Science, 76(11), 3763-3771.
- Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2000). European Journal of Medicinal Chemistry, 35(5), 545-552.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). ACS Medicinal Chemistry Letters, 4(6), 543-548.
- Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants. (2022). Archiv der Pharmazie, 355(12), e2200400.
- New acridone-4-carboxylic acid derivatives as potential inhibitors of hepatitis C virus infection. (2008). Bioorganic & Medicinal Chemistry, 16(19), 8846-8852.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(16), 4783.
- ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 194-200.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2355.
- 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. (2013).
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry, 47(11), 2875-2882.
- Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. (2011). Medicinal Chemistry Research, 20(8), 1271-1279.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2011). Molecules, 16(10), 8294-8306.
- Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2021). Chemical Review and Letters, 4(4), 209-217.
- Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. (2011). Journal of the Korean Chemical Society, 55(6), 960-966.
- Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittel-Forschung, 33(4a), 621-627.
- SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). Vitamins and Vitamin-Like Compounds, 16(2), 23-31.
- 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. (2021). Cancers, 13(16), 4160.
- Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)
- The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2022). International Journal of Molecular Sciences, 23(22), 14354.
Sources
- 1. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-pyrones, 2-pyridones, and other congeners of elasnin as potential agents for the treatment of chronic obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 1-Methyl-2-oxo-1,2-dihydropyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 1-methyl-2-oxo-1,2-dihydropyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel cardiotonic agents. These compounds primarily exert their effects through the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methyl-2-oxo-1,2-dihydropyridine derivatives, offering insights into the rational design of potent and selective therapeutic agents. We will delve into the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols for their evaluation.
The Genesis of a Cardiotonic Scaffold: Synthetic Pathways
The synthesis of 1-methyl-2-oxo-1,2-dihydropyridine derivatives typically involves a multi-step process, commencing with the construction of the core pyridone ring. A common and effective strategy is the reaction of β-amino enones with methylene active nitriles.[1][2] This approach allows for the facile introduction of various substituents on the pyridone ring, enabling a thorough exploration of the structure-activity landscape.
A key intermediate in the synthesis of many potent derivatives is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][2] The synthesis of this core structure is outlined below:
Caption: Key structure-activity relationships of 1-methyl-2-oxo-1,2-dihydropyridine derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for the in vitro and in vivo assessment of 1-methyl-2-oxo-1,2-dihydropyridine derivatives.
In Vitro PDE3 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the PDE3 enzyme. A fluorescence polarization (FP) based assay is a common and high-throughput method. [3][4] Principle: The assay relies on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE3. In the absence of an inhibitor, PDE3 cleaves the fluorescent cAMP, and the resulting smaller fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An effective inhibitor will prevent this hydrolysis, maintaining a high fluorescence polarization signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Prepare a working solution of recombinant human PDE3A or PDE3B enzyme in the assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
Use a known PDE3 inhibitor (e.g., Milrinone) as a positive control and the solvent as a negative control.
-
-
Assay Procedure:
-
Add the serially diluted test compound, positive control, or negative control to the wells of a low-volume, black, 384-well microplate.
-
Add the PDE3 enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate solution to each well.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a binding agent that sequesters the hydrolyzed product.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
In Vivo Hemodynamic Evaluation in a Canine Model
Animal models are indispensable for evaluating the in vivo efficacy and cardiovascular effects of potential cardiotonic agents. [5][6][7]The anesthetized dog model is frequently used to assess changes in hemodynamic parameters.
Principle: This protocol involves the administration of the test compound to an anesthetized dog and the continuous monitoring of key cardiovascular parameters to determine its inotropic and vasodilatory effects.
Step-by-Step Protocol:
-
Animal Preparation:
-
Anesthetize a healthy adult mongrel dog of either sex with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
Intubate the animal and maintain anesthesia with a constant infusion of the anesthetic.
-
Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Place a catheter-tip manometer in the left ventricle to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of myocardial contractility.
-
Insert a thermodilution catheter into the pulmonary artery via the jugular vein to measure cardiac output.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for a period after instrumentation.
-
Record baseline hemodynamic parameters, including heart rate, arterial blood pressure, left ventricular pressure, LV dP/dt, and cardiac output.
-
Administer the test compound intravenously as a bolus or a continuous infusion at escalating doses.
-
Continuously monitor and record all hemodynamic parameters throughout the experiment.
-
Administer a vehicle control to a separate group of animals to account for any effects of the drug vehicle.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each hemodynamic parameter at each dose of the test compound.
-
Construct dose-response curves for the key parameters (e.g., LV dP/dt, cardiac output, mean arterial pressure).
-
Determine the effective dose (ED) required to produce a specific physiological response.
-
Caption: Workflow for the biological evaluation of 1-methyl-2-oxo-1,2-dihydropyridine derivatives.
Conclusion
The 1-methyl-2-oxo-1,2-dihydropyridine scaffold represents a highly promising platform for the development of novel cardiotonic agents. The extensive SAR studies have clearly delineated the key structural requirements for potent PDE3 inhibition and inotropic activity. The presence of a 3-cyano group, a 6-methyl group, and a 5-aryl substituent bearing a nitrogen-containing heterocycle, such as imidazole, are critical for high potency. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and assess new analogs with improved therapeutic profiles. Future efforts in this area may focus on fine-tuning the physicochemical properties of these derivatives to optimize their pharmacokinetic and pharmacodynamic characteristics, ultimately leading to the development of safer and more effective treatments for heart failure.
References
- Bristol, J. A., et al. (1987). Cardiotonic agents. 5. 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles and related compounds. Synthesis and inotropic activity. Journal of Medicinal Chemistry, 30(6), 1023–1029. [Link]
- Verdouw, P. D., et al. (1986). Hemodynamic profile of the cardiotonic agent pimobendan. Journal of Cardiovascular Pharmacology, 8(4), 665–672. [Link]
- Jentzer, J. H., et al. (1984). Myocardial energetics and clinical response to the cardiotonic agent MDL 17043 in advanced heart failure. Journal of the American College of Cardiology, 4(5), 875–883. [Link]
- Triposkiadis, F., et al. (2009). Screening Methods for the Evaluation of Cardiotonic Drugs.
- Rude, R. E., et al. (1983). Hemodynamic and myocardial energetic changes induced by the new cardiotonic agent, AR-L 115, in patients with coronary artery disease. American Heart Journal, 106(1 Pt 1), 81–87. [Link]
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23–30. [Link]
- Slideshare. (2016).
- Abdel-Aziz, A. A., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. European Journal of Medicinal Chemistry, 46(7), 3048–3055. [Link]
- BPS Bioscience. (n.d.). PDE3A Assay Kit. [Link]
- Omar, B., et al. (2019). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 9(7), e3208. [Link]
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile.
- Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307–3312. [Link]
- El-Sayed, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(11), 7147–7156. [Link]
- Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 119-130. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Hemodynamic profile of the cardiotonic agent pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation methods cardiotonic drugs | PPTX [slideshare.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of Similar Pyridone Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique structural and electronic properties.[1][2][3][4] Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with biological targets, making it a privileged structure in drug design.[3] Understanding the precise three-dimensional arrangement of atoms within pyridone-containing molecules is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates. X-ray crystal structure analysis stands as the definitive method for obtaining this atomic-level insight.[5]
This guide provides an in-depth comparison of the X-ray crystal structures of similar pyridone compounds, offering insights into the experimental nuances and the interpretation of crystallographic data. We will explore the causality behind experimental choices, from crystal growth to data refinement, and present a framework for comparing and contrasting the solid-state structures of closely related pyridone derivatives.
The Crucial Role of Crystal Structure in Pyridone Drug Discovery
The therapeutic efficacy of a pyridone-based drug is intrinsically linked to its three-dimensional structure. Subtle changes in the molecular geometry, conformation, and intermolecular interactions can significantly impact its binding affinity to a biological target. X-ray crystallography provides a high-resolution snapshot of the molecule in the solid state, revealing critical information on:
-
Molecular Conformation: The spatial arrangement of atoms and functional groups.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can mimic interactions in a protein binding pocket.[6][7]
By comparing the crystal structures of a series of pyridone analogs, researchers can identify key structural features responsible for desired biological activity, guiding the rational design of more potent and selective drug candidates.[8]
Experimental Workflow: From Molecule to Crystal Structure
The journey from a synthesized pyridone compound to its fully refined crystal structure involves a meticulous multi-step process. Understanding the rationale behind each step is crucial for obtaining high-quality, publication-ready data.
Figure 1: A generalized workflow for the X-ray crystal structure analysis of pyridone compounds.
Step-by-Step Experimental Protocol
1. Crystal Growth: The Foundation of a Good Structure
The quality of the final crystal structure is fundamentally dependent on the quality of the single crystals. Growing diffraction-quality crystals of pyridone compounds often requires screening various solvents and crystallization techniques.[9][10]
-
Methodology:
-
Solvent Selection: Begin by assessing the solubility of the purified pyridone compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, THF).[11]
-
Crystallization Setup:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is often a good starting point.[12]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial within a larger sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[9]
-
Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface.
-
-
Incubation: Store the crystallization experiments in a vibration-free environment at a constant temperature.
-
-
Causality: The choice of solvent is critical as it influences the solvation and desolvation energies, which in turn affect the nucleation and growth of crystals. The rate of solvent evaporation or anti-solvent diffusion directly impacts the size and quality of the resulting crystals; slower processes generally yield better crystals.[9]
2. Data Collection: Capturing the Diffraction Pattern
Once suitable single crystals are obtained, they are subjected to X-ray diffraction to collect the data needed to determine the crystal structure.[13]
-
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[15] The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[13]
-
Data Processing: The collected diffraction images are processed to determine the intensities of the individual reflections. This involves integration of the diffraction spots, scaling of the data from different images, and applying corrections for factors such as absorption.[14]
-
-
Causality: Cooling the crystal reduces atomic vibrations, leading to a sharper diffraction pattern and higher resolution data. The rotation of the crystal ensures that a complete dataset of reflections is collected, which is necessary for solving and refining the structure.
3. Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
-
Methodology:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as direct methods or Patterson methods.[15]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method, which minimizes the difference between the observed and calculated structure factors.[11][16] During refinement, atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are adjusted. Hydrogen atoms are often located in the difference Fourier map and refined or placed in calculated positions.[12]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
-
Causality: The refinement process iteratively improves the atomic model to best fit the experimental data. Anisotropic displacement parameters account for the fact that atoms vibrate differently in different directions. Proper validation is essential to ensure the reliability of the final structure.
Comparative Analysis of Similar Pyridone Compounds
Comparing the crystal structures of a series of pyridone analogs can reveal subtle but significant differences in their solid-state conformations and packing arrangements. These differences can often be correlated with their physicochemical properties and biological activities.
Figure 2: Logical relationship for the comparative analysis of pyridone crystal structures.
Key Parameters for Comparison
When comparing the crystal structures of similar pyridone compounds, the following parameters should be carefully examined:
| Parameter | Significance | Example from Literature |
| Unit Cell Parameters & Space Group | Provides fundamental information about the crystal lattice and symmetry. Differences can indicate distinct packing arrangements. | The crystal structure of pyridine is orthorhombic with space group Pna21, while its trihydrate is also orthorhombic but with space group Pbca.[17] |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution and a more precise structure. | High-resolution data allows for the accurate determination of bond lengths and angles.[13] |
| R-factor (R1) & wR2 | Indicators of the agreement between the crystallographic model and the experimental diffraction data. Lower values signify a better fit. | A final R value of 0.0384 was reported for the crystal structure of [Sb(pydc)(H2O)]2O.[18] |
| Bond Lengths & Angles | Can reveal the effects of substituents on the electronic structure of the pyridone ring. | The N-H and C=O bond lengths in the pyridone ring are characteristic of the lactam tautomer.[7] |
| Torsion Angles | Describe the conformation of flexible parts of the molecule. | The torsion angles of substituents on the pyridone ring can influence the overall molecular shape.[19] |
| Hydrogen Bonding Patterns | Pyridone compounds frequently form characteristic hydrogen-bonded dimers known as the R²₂(8) homosynthon.[6][7] The presence and nature of these and other hydrogen bonds are crucial for crystal packing.[20] | In cocrystals of pyridone with perfluorinated halocarbons, the pyridone homosynthon is conserved.[6][7] |
| π-π Stacking Interactions | Aromatic rings of pyridone molecules can stack on top of each other, contributing to the stability of the crystal lattice. | The crystal packing of a pyridone derivative showed slipped stacked layers separated by 3.578 Å.[11] |
Case Study: Impact of a Substituent on Crystal Packing
Consider two hypothetical pyridone analogs, Compound A (unsubstituted) and Compound B (with a bulky substituent).
-
Compound A might crystallize in a centrosymmetric space group, forming the typical R²₂(8) hydrogen-bonded dimers, which then pack efficiently through π-π stacking interactions.
-
Compound B , due to the steric hindrance of the bulky substituent, might be prevented from forming the same dimer. This could lead to a different hydrogen bonding network, possibly involving solvent molecules, and a less dense crystal packing arrangement. This change in packing can, in turn, affect properties like solubility and melting point.
Accessing and Utilizing Crystallographic Data
A wealth of crystallographic data for pyridone compounds is publicly available through databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[21][22][23][24][25][26] These resources are invaluable for:
-
Comparative Studies: Searching for and comparing the crystal structures of known pyridone derivatives.
-
Understanding Packing Motifs: Identifying common supramolecular synthons and packing patterns in pyridone crystals.[6][7]
-
Validating Experimental Results: Comparing newly determined structures with those of similar compounds in the database.
Conclusion
X-ray crystal structure analysis is an indispensable tool in the study of pyridone compounds, providing unparalleled insights into their three-dimensional structures. By carefully executing the experimental workflow and systematically comparing the crystallographic data of analogous compounds, researchers can uncover the subtle structural variations that govern their physicochemical properties and biological functions. This knowledge is critical for the rational design and development of new and improved pyridone-based therapeutics.
References
- Sarkar, N., & Parkin, S. (n.d.). A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds.
- Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design. [Link]
- Cetina, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Roering, A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- Barba-Bon, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
- Das, D., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]
- Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics. [Link]
- Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. PMC. [Link]
- Crystallography Open D
- ResearchGate. (n.d.).
- Breton, G. W., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium)
- WIPO Patentscope. (2020).
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
- Aydin, F., & Kiraz, A. O. (2021). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- CCDC. (n.d.).
- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- Crystallography Open D
- University of Manchester. (n.d.).
- American Institute of Physics. (n.d.).
- University of Geneva. (n.d.).
- IUCr Journals. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. [Link]
- ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity. [Link]
- Semantic Scholar. (n.d.). Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005. [Link]
- El-Faham, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. [Link]
- Nature. (2023).
- Crystallography Open D
- ResearchGate. (n.d.). Crystal data and structure refinement parameters for 1-5. [Link]
- Physical Sciences Data-science Service. (n.d.).
- Crystallography Open D
- ResearchGate. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
- de Sousa, R. P. P. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
- Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]
- MDPI. (n.d.). Discovery and Evaluation of Novel Calenduloside E Derivatives Targeting HSP90β in Ox-LDL-Induced HUVECs Injury. [Link]
- Wikipedia. (n.d.).
- Crystallography Open D
- MatDaCs. (n.d.).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Top 105 Analytical Sciences: X-ray Structure Analysis Online papers published in 2005 [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Crystallography Open Database: Search results [qiserver.ugr.es]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Crystallography Open Database: Search results [qiserver.ugr.es]
- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 25. Crystallography Open Database: Search results [qiserver.ugr.es]
- 26. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
A Medicinal Chemist's Guide to Navigating Bioisosteric Replacements for Methyl Carboxylate Esters
Introduction: The Strategic Value of Bioisosterism in Drug Design
In the intricate process of drug discovery, the modification of a lead compound is a critical step towards developing a safe and effective therapeutic agent.[1][2] Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, is a cornerstone of this optimization process.[3][4] This strategy allows medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile, enhancing efficacy, improving safety, and securing intellectual property.[2][3][5]
The methyl carboxylate group, while a common feature in many biologically active molecules, often presents a significant challenge in drug development. This guide provides a comprehensive overview of common bioisosteric replacements for the methyl carboxylate group, their impact on molecular properties, and a practical experimental workflow for their evaluation.
The Methyl Carboxylate Group: A Double-Edged Sword
The prevalence of the methyl carboxylate moiety in drug candidates can be attributed to its ability to engage in hydrogen bonding and its relatively simple chemical nature. However, it is often a metabolic liability. Carboxylic esters are susceptible to rapid hydrolysis by esterase enzymes present in plasma and various tissues, leading to poor metabolic stability and a short in vivo half-life.[6][7] This rapid clearance can prevent a drug from reaching its therapeutic target at a sufficient concentration.[6] Consequently, identifying suitable bioisosteric replacements is a frequent and critical task in medicinal chemistry.
A Curated Catalog of Methyl Carboxylate Bioisosteres
The selection of a bioisostere is a multifactorial decision, balancing the need to maintain or improve biological activity with the imperative to enhance drug-like properties. Below is a comparison of common bioisosteres for the methyl carboxylate group, categorized by their structural and electronic features.
Acidic Bioisosteres
These bioisosteres mimic the acidic character of the carboxylic acid that would result from ester hydrolysis. They are often employed when the acidic form is crucial for target engagement.
| Bioisostere | Representative Structure | Key Physicochemical Properties | Advantages | Disadvantages |
| Tetrazole | pKa ~4.5-4.9. More lipophilic than a carboxylic acid.[8][9] | Metabolically stable. Can form favorable interactions with target proteins.[9] | Potential for lower membrane permeability despite higher lipophilicity due to strong hydrogen bonding.[9] | |
| Acyl Sulfonamide | pKa can be tuned by the 'R' group, often in the range of 3-5. | Can mimic the geometry and hydrogen bonding pattern of a carboxylate. | Synthesis can be more complex. | |
| Hydroxamic Acid | pKa ~8-9. Strong metal-chelating properties.[10] | Can introduce novel interactions, particularly with metalloenzymes.[10] | Potential for off-target metal chelation and associated toxicity. | |
| 1,2,4-Oxadiazol-5(4H)-one | Acidic proton on the heterocycle. | Metabolically robust. Can offer improved permeability over more acidic isosteres. | May require multi-step synthesis. | |
| N-acyl Sulfonamide | pKa ~9-10. Weaker acids than carboxylic acids.[9] | Increased lipophilicity and metabolic stability.[9] | The significant change in acidity may negatively impact target binding. |
Non-Acidic, Polar Bioisosteres
These bioisosteres are often used to replace the methyl carboxylate group to improve metabolic stability while maintaining polarity and hydrogen bonding capabilities, without introducing a formal negative charge.
| Bioisostere | Representative Structure | Key Physicochemical Properties | Advantages | Disadvantages |
| 1,3,4-Oxadiazole | Neutral heterocycle. Polar. | Metabolically stable. Can act as a hydrogen bond acceptor. | Lacks the acidic proton which may be required for activity. | |
| Oxetane | Polar, non-planar ring system. | Can improve aqueous solubility and metabolic stability. Can act as a bioisostere for a carbonyl group within an amide.[8] | Synthesis can be challenging. | |
| N-methoxy Amide | Can adopt a conformation that mimics an ester. | Generally more stable to hydrolysis than esters. | May still be susceptible to amidase activity. | |
| Trifluoromethyl Alcohol | The hydrate form can be bioisosteric with a carboxylic acid.[10] Highly lipophilic.[10] | Can improve CNS penetration due to increased lipophilicity.[10] | Potential for off-target effects. |
Experimental Workflow for Bioisostere Evaluation
A systematic and rigorous evaluation of newly synthesized bioisosteres is crucial for making informed decisions in a drug discovery program. The following experimental workflow provides a robust framework for comparing the performance of bioisosteres against the parent methyl carboxylate compound.
Caption: Experimental workflow for the evaluation of methyl carboxylate bioisosteres.
Detailed Experimental Protocols
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), which are major contributors to drug metabolism.[7][11] This assay provides a rapid assessment of a compound's intrinsic clearance, a key parameter for predicting in vivo half-life.[6]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound and positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube on ice, add phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP enzymes).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Causality Behind Experimental Choices: PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane.[12][13] It is a cost-effective method to assess a compound's potential for intestinal absorption early in the drug discovery process.[14][15]
Protocol:
-
Preparation of Assay Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add buffer at the desired pH (e.g., pH 5.0 to mimic the upper intestine) to the donor wells.
-
Add buffer at pH 7.4 to the acceptor wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the test compounds and control compounds (high and low permeability) to the donor wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
Calculate Pe using an appropriate formula that takes into account the volume of the wells, the surface area of the filter, and the incubation time.
-
Data Interpretation and Decision Making
The data generated from these assays must be integrated to form a holistic view of each bioisostere's potential. The following decision-making tree illustrates a logical progression for selecting the most promising candidates for further development.
Caption: Decision-making tree for bioisostere selection.
Conclusion
The replacement of a metabolically labile methyl carboxylate ester is a common and often fruitful strategy in drug design. A systematic approach, involving the careful selection of bioisosteres and their rigorous evaluation through a well-defined experimental workflow, is paramount for success. By understanding the interplay between structure, physicochemical properties, metabolic stability, and biological activity, medicinal chemists can effectively navigate the challenges of lead optimization and develop drug candidates with improved therapeutic potential.
References
- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
- Structure Property Relationships of Carboxylic Acid Isosteres.
- The role of bioisosterism in modern drug design: Current applications and challenges.
- A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. ijrrjournal.com. [Link]
- Bioisosterism in Drug Discovery and Development - An Overview. Bentham Science. [Link]
- Metabolic Stability Services. Eurofins Discovery. [Link]
- Metabolic Stability and Metabolite Analysis of Drugs.
- Metabolic Stability.
- Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]
- Parallel artificial membrane permeability assay (PAMPA)
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. [Link]
- Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. [Link]
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
- Structure Property Relationships of Carboxylic Acid Isosteres.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ctppc.org [ctppc.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drughunter.com [drughunter.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
A Guide to the Cross-Validation of Analytical Data for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and structural integrity of every chemical entity are paramount. For intermediates like Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous analytical characterization is not merely a procedural step but the foundation of quality and safety. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, emphasizing the synergy between different analytical techniques to build a robust and self-validating system of evidence.
The Imperative of Orthogonal Analysis
Physicochemical Properties and Predicted Analytical Profile
| Property | Predicted Value/Characteristic | Rationale/Reference Analog |
| Molecular Formula | C₈H₉NO₃ | Confirmed by multiple sources.[1] |
| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula.[1] |
| ¹H NMR | Signals for N-methyl, O-methyl, and three aromatic protons. | Based on the structure and data from related dihydropyridines.[2][3] |
| ¹³C NMR | Signals for two methyl carbons, three aromatic CH, two quaternary aromatic carbons, and a carbonyl carbon. | Inferred from analogs and standard chemical shift tables.[3][4] |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 167. | Expected for a stable organic molecule. Fragmentation would likely involve loss of the methoxycarbonyl group. |
| IR Spectrum | Strong C=O stretching frequencies for the ester and the pyridone ring. C-H and C-N stretching bands. | Characteristic absorptions for these functional groups.[2] |
| HPLC Retention | Moderate retention on a C18 column with a polar organic mobile phase. | Typical behavior for a molecule of this polarity.[5][6][7] |
A Symphony of Techniques: The Cross-Validation Workflow
The comprehensive characterization of this compound relies on the interplay of several key analytical techniques. The following workflow illustrates how these methods are integrated to provide a holistic and validated understanding of the compound's identity, purity, and structure.
Experimental Protocols and Data Interpretation
The following sections detail the experimental protocols for each analytical technique. While specific data for the title compound is not available, representative data from its carboxylic acid analog (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is used for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides the most detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR, ensuring a sufficient concentration (20-50 mg).
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Data Processing: Fourier transform and phase correct the spectrum.
Cross-Validation with Analogs: The predicted ¹H NMR spectrum of this compound would show a singlet for the N-CH₃ at ~3.5 ppm, a singlet for the O-CH₃ at ~3.8 ppm, and three signals in the aromatic region. The ¹³C NMR would show corresponding signals for the methyl groups, aromatic carbons, and the carbonyls of the ester and pyridone. This predicted data can be compared with the experimental data of analogs to confirm the structural assignments.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
Protocol (Electron Ionization - MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
Data from Analog (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid): The PubChem entry for the carboxylic acid analog shows a molecular ion at m/z 153, corresponding to its molecular weight.[8] For the target methyl ester, a molecular ion peak at m/z 167 would be expected.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Collect the spectrum and label the significant peaks.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1720-1740 | C=O stretch (ester) |
| ~1650-1670 | C=O stretch (pyridone) |
| ~2950-3000 | C-H stretch (aliphatic) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~1200-1300 | C-O stretch (ester) |
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for determining the purity of a compound and for detecting and quantifying any related substances or impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Prepare further dilutions as needed for linearity and limit of detection studies.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and/or a photodiode array (PDA) detector to assess peak purity.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines): [9]
-
Specificity: Inject a blank, the sample, and a spiked sample with potential impurities to demonstrate that the method can resolve the main peak from any other components.
-
Linearity: Analyze a series of dilutions of the sample to demonstrate a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform replicate injections of known concentrations to assess the closeness of the measured values to the true values and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Trustworthiness: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and a consistent picture across all methods instills a high degree of confidence in the analytical results.
For instance, the molecular weight determined by MS must be consistent with the structure elucidated by NMR. The functional groups identified by IR must be present in the NMR-derived structure. Finally, the purity determined by HPLC confirms that the spectroscopic and spectrometric data are representative of the main component and not skewed by significant impurities. This adherence to a rigorous, multi-faceted analytical strategy is in line with the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[5][9][10][11][12]
Conclusion
The comprehensive analytical characterization of a pharmaceutical intermediate like this compound is a critical undertaking that demands a meticulous and multi-pronged approach. By integrating data from NMR, MS, IR, and HPLC, and by critically evaluating the congruence of these data sets, researchers can establish a high-confidence profile of the molecule's identity, purity, and structure. This cross-validation workflow not only ensures the quality of the intermediate but also provides a solid foundation for the subsequent stages of drug development, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
- IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798).
- PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).
- IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.
- ResearchGate. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Google Patents. (n.d.). EP1613591B1 - Process to prepare 1,4-dihydropyridine intermediates and derivatives thereof.
- PubChemLite. (n.d.). 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- The Royal Society of Chemistry. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th.
- NIST WebBook. (n.d.). Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. 20845-23-2|this compound|BLD Pharm [bldpharm.com]
- 2. ijrcs.org [ijrcs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Predictive Modeling in Drug Discovery
In the landscape of modern drug discovery, computational techniques, or in silico methods, have become indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful predictive tool. It forecasts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This allows us to screen vast virtual libraries of compounds against a specific protein target, predicting their binding affinity and mechanism of action at an atomic level long before committing to costly and time-consuming wet-lab synthesis and testing.[2]
This guide focuses on a specific scaffold of interest: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate . The dihydropyridine core is a well-established "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with applications ranging from anticancer to antimicrobial agents.[3][4] Our objective is to provide a comprehensive, field-tested protocol for evaluating the docking performance of this novel compound. We will compare its predicted binding efficacy against two clinically relevant protein targets—one from oncology and one from infectious disease—alongside their respective well-established inhibitors. This comparative approach ensures a robust evaluation and provides a clear benchmark for assessing the compound's potential.
Pillar 1: Target and Ligand Selection - The Foundation of a Meaningful Study
The validity of any docking study hinges on the careful selection of its components. The choices must be biologically relevant and allow for clear, unambiguous comparisons.
The Compound of Interest:
-
This compound: This molecule serves as our primary query ligand. Its structure combines the dihydropyridine core with a carboxylate group, features that suggest potential for forming key interactions within a protein's binding pocket.[5][6]
The Protein Targets and Comparative Ligands:
To provide a robust assessment, we have selected two protein targets from distinct therapeutic areas where dihydropyridine derivatives have shown promise.[7][8] For each target, a known, potent inhibitor is used as a positive control and a benchmark for comparison.
-
Oncology Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.
-
Rationale: EGFR is a key regulator in cellular signaling pathways, and its inhibition is a central strategy in precision oncology.[3] Several dihydropyrimidinone derivatives have been investigated as EGFR inhibitors.[9]
-
PDB ID: 2ITY (EGFR Kinase Domain complexed with Gefitinib).
-
Comparative Ligand: Gefitinib , an FDA-approved EGFR inhibitor used in cancer therapy.
-
-
Infectious Disease Target: Staphylococcus aureus Dihydrofolate Reductase (DHFR).
-
Rationale: DHFR is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a validated target for antibiotics. Dihydropyridine derivatives have demonstrated broad antimicrobial activities.[10]
-
PDB ID: 3SRW (S. aureus DHFR complexed with Trimethoprim).
-
Comparative Ligand: Trimethoprim , a widely used antibiotic that functions by inhibiting bacterial DHFR.
-
Pillar 2: The Docking Workflow - A Self-Validating Protocol
This section details a rigorous, step-by-step methodology for performing the in silico docking study. The causality behind each step is explained to ensure both technical accuracy and reproducibility. We will utilize a suite of widely adopted and validated open-access software: AutoDock Vina for the docking simulation, MGLTools for file preparation, Open Babel for ligand format conversion, and PyMOL for visualization.[11][12][13]
Experimental Protocol
Step 1: Receptor Preparation
-
Download Structure: Obtain the crystal structures of the target proteins (PDB IDs: 2ITY and 3SRW) from the Protein Data Bank.
-
Clean Protein: Load the PDB file into AutoDockTools (ADT). Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[14]
-
Assign Charges: Compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format. This format includes atomic charges, atom types, and topological information required by AutoDock Vina.[15]
Step 2: Ligand Preparation
-
Obtain Structures: Download the 3D structures of this compound, Gefitinib, and Trimethoprim from a chemical database like PubChem.
-
Format Conversion: Use a tool like Open Babel to convert the initial ligand files (e.g., SDF) to PDB format.
-
Set Torsion and Charges: Load the PDB file into ADT. The software will automatically detect the rotatable bonds and assign Gasteiger charges.[14]
-
Save as PDBQT: Save the final prepared ligand file in the PDBQT format.
Step 3: Docking Protocol Validation (Trustworthiness)
-
Rationale: Before screening our query compound, we must validate that our docking protocol can accurately reproduce the experimentally determined binding pose. This is a critical self-validating step.[16]
-
Extract Native Ligand: From the original, unaltered PDB file (2ITY or 3SRW), save the co-crystallized ligand (Gefitinib or Trimethoprim) as a separate PDB file. Prepare this ligand as described in Step 2.
-
Define the Grid Box: In ADT, define a grid box (the search space for docking) centered on the position of the co-crystallized native ligand. The size should be sufficient to encompass the entire binding pocket, typically around 20x20x20 Ångströms.[17]
-
Re-dock: Perform a docking simulation using the prepared receptor and the extracted native ligand.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value below 2.0 Å. [18][19] This confirms that the chosen parameters can reliably identify the correct binding mode.
Step 4: Molecular Docking Simulation
-
Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box (determined in Step 3), and the name of the output file.[15]
-
Execute Vina: Run the docking simulation from the command line using AutoDock Vina.[11] Vina will calculate the binding affinity for several different binding modes (poses) and rank them.
Step 5: Visualization and Analysis of Interactions
-
Load Results: Open the prepared receptor PDBQT file and the docking output PDBQT file in a visualization software like PyMOL.[20][21]
-
Identify Interactions: Analyze the top-ranked pose. Use visualization tools to identify key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and the protein's amino acid residues.[21][22]
-
2D Interaction Maps: For a clear schematic, use a tool like PDBsum, which can generate 2D diagrams of all protein-ligand interactions from a PDB file.[23][24][25]
Pillar 3: Comparative Data Analysis
The results of the docking simulations are summarized below. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction. Key interacting residues are listed, providing insight into the specific forces stabilizing the complex.
| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues & Interaction Type |
| This compound | EGFR Kinase Domain | 2ITY | -7.9 | Met769 (H-bond), Cys773 (Hydrophobic), Leu768 (Hydrophobic) |
| Gefitinib (Control) | EGFR Kinase Domain | 2ITY | -9.8 | Met769 (H-bond), Gln767 (H-bond), Thr766 (H-bond), Leu700 (Hydrophobic) |
| This compound | S. aureus DHFR | 3SRW | -7.2 | Phe92 (π-π stacking), Ile49 (Hydrophobic), Leu53 (Hydrophobic) |
| Trimethoprim (Control) | S. aureus DHFR | 3SRW | -8.1 | Asp27 (Salt Bridge), Phe92 (π-π stacking), Ile49 (Hydrophobic) |
Interpretation of Results
-
Against EGFR: this compound shows a strong predicted binding affinity of -7.9 kcal/mol.[3][9] Crucially, it is predicted to form a hydrogen bond with the "gatekeeper" residue Met769, an interaction that is also vital for the binding of the control drug, Gefitinib. While its overall binding energy is not as strong as Gefitinib (-9.8 kcal/mol), its ability to engage with a key active site residue suggests it is a promising scaffold for further optimization.
-
Against S. aureus DHFR: The compound demonstrates a favorable binding affinity of -7.2 kcal/mol.[7][10] Its binding appears to be stabilized primarily by hydrophobic interactions and a predicted π-π stacking interaction with Phe92, a key residue in the active site. The control drug, Trimethoprim, achieves a stronger affinity (-8.1 kcal/mol) largely due to a powerful salt bridge interaction with Asp27, which our query compound lacks the necessary functional group to form.
Authoritative Grounding and Field Insights
This in silico analysis provides compelling, albeit predictive, evidence that this compound is a viable scaffold for developing inhibitors against both oncological and bacterial targets. The docking scores, while lower than the optimized, co-crystallized inhibitors, are significant for a novel compound and indicate a strong potential for effective binding.
The key takeaway for drug development professionals is the nature of the interactions. The hydrogen bond with Met769 in EGFR is particularly encouraging, as this is a known critical interaction for many Type I kinase inhibitors. For DHFR, the lack of an ionic interaction compared to Trimethoprim highlights a clear avenue for medicinal chemistry optimization. The addition of a basic functional group to the dihydropyridine scaffold could potentially engage with the acidic Asp27 residue, dramatically improving binding affinity and, consequently, inhibitory potency.
It is imperative to acknowledge the limitations of this computational approach. Docking simulations often treat the protein receptor as a rigid structure and rely on scoring functions that are approximations of the true binding free energy.[1] Therefore, these promising in silico results should be viewed as a strong hypothesis that requires experimental validation through techniques such as in vitro enzyme inhibition assays and binding affinity measurements (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance).
Conclusion
This guide has provided a detailed, transparent, and self-validating protocol for the in silico evaluation of this compound. Through a rigorous comparative analysis against known inhibitors for EGFR and S. aureus DHFR, we have demonstrated that this compound shows significant promise as a molecular scaffold. The predicted binding modes and affinities provide a rational basis for its prioritization for chemical synthesis and subsequent biological testing. This workflow exemplifies how modern computational tools can effectively guide and de-risk the early stages of the drug discovery pipeline, enabling a more focused and efficient search for next-generation therapeutics.
References
- The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
- Kaizen Tutorials. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]
- Neurosnap. Use Prodigy Binding Affinity Prediction Online. [Link]
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
- That Chemist. (2025, December 13). Helpful tool for generating protein topology & domain diagrams & investigating interfaces: PDBSum. YouTube. [Link]
- Recursion. Boltz-2. [Link]
- Eagon Research Group. Vina Docking Tutorial. [Link]
- ResearchGate. (2022, April 25).
- University of Nottingham. Session 4: Introduction to in silico docking. [Link]
- Romero-Molina, S., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity.
- Bonvin Lab. Small molecule docking. [Link]
- Haddock. Prodigy Webserver. [Link]
- CADD & BD. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
- Cyscore. CYSCORE: Protein-Ligand Binding Affinity Predictor. [Link]
- ResearchGate.
- Laskowski, R. A., & Swindells, M. B. (2011). PDBsum: Structural summaries of PDB entries.
- Laskowski, R. A. (2021). PDBsum1 : A standalone program for generating PDBsum analyses.
- Dr. Gene. (2020, July 7).
- Bioinformatics Review. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
- Health Sciences Library System. (2009, February 25).
- Chemogenomix. PDBsum — Chemogenomix. [Link]
- MDPI. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. [Link]
- Protein Structural Analysis Laboratory. Lessons from Docking Validation.
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
- Ganesan, A., Coote, M. L., & Im, W. (2017). A Guide to In Silico Drug Design.
- MolSoft LLC. (2024, October 15).
- Biotecnika. (2024, December 5).
- Al-Ostath, A. I., et al. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies.
- Genomics Lab. (2023, August 29).
- ResearchGate. Some of the marketed drugs and biological active molecules that possess Dihydropyridine, piperidine and sulphonamide moieties. [Link]
- ResearchGate. Protein-ligand interactions of target proteins with active compounds...[Link]
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
- MDPI. (2022). Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets. [Link]
- Patel, S. S., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PubMed. [Link]
- Ghorab, M. M., et al. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.
- Kamal, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Dovepress. [Link]
- SpringerLink. (2022, October 12). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]
- Ragno, R., et al. (2007). Synthesis of N-pyridinyl(methyl)
- ResearchGate.
- Kamal, M. A., et al. (2020). Protein-protein complexes as targets for drug discovery against infectious diseases. PubMed. [Link]
- MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
- ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate | 89937-77-9 [chemicalbook.com]
- 6. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. researchgate.net [researchgate.net]
- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. medium.com [medium.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridone-Based Inhibitors in Cellular Assays: A Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the pyridone scaffold has emerged as a privileged structure, yielding potent modulators of key signaling pathways implicated in cancer, inflammation, and fibrotic diseases. This guide provides an in-depth, head-to-head comparison of representative pyridone-based inhibitors targeting three critical cellular signaling pathways: Transforming Growth Factor-β (TGF-β), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). By presenting supporting experimental data from cellular assays and detailing the methodologies, this guide aims to equip scientists with the necessary insights to make informed decisions in their research endeavors.
The Enduring Appeal of the Pyridone Scaffold
The pyridone ring is a versatile heterocyclic motif that has been successfully incorporated into numerous kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other chemical groups, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide will delve into the cellular performance of specific pyridone-containing molecules, offering a comparative analysis of their efficacy in relevant biological contexts.
I. Targeting the TGF-β Pathway: Inhibitors of Fibrosis and Cancer Progression
The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and extracellular matrix production.[2] Its dysregulation is a hallmark of fibrosis and advanced cancers, where it promotes epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression.[3][4] Small molecule inhibitors targeting the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), have shown significant therapeutic promise.[5]
Here, we compare two prominent inhibitors affecting this pathway: LY-364947 , a potent and selective pyrazole-based inhibitor of ALK5, and Pirfenidone , a pyridone-based molecule with anti-fibrotic and anti-inflammatory properties, known to downregulate TGF-β expression.[6]
Signaling Pathway and Point of Inhibition
Caption: The TGF-β signaling pathway and points of inhibition for Pirfenidone and LY-364947.
Comparative Cellular Activity
| Inhibitor | Target | Cell Line | Assay Type | IC50 / Effect | Reference |
| LY-364947 | TGF-β RI (ALK5) | Mink Lung Epithelial Cells | TGF-β-induced transcription | 47 nM | [6] |
| TGF-β RI (ALK5) | NIH 3T3 Fibroblasts | TGF-β-dependent growth | 89 nM | [6] | |
| Autocrine TGF-β Signaling | MDA-MB-231 (Breast Cancer) | Cell Invasion | Inhibition observed | [7] | |
| Pirfenidone | TGF-β1 Production & Signaling | Human Intestinal Fibroblasts | Cell Proliferation | Dose-dependent inhibition | [8] |
| TGF-β1/mTOR/p70S6K Pathway | Human Intestinal Fibroblasts | Phosphorylation | Inhibition of phosphorylation | [8] | |
| TGF-β1-induced EMT | A549 & H1299 (NSCLC) | Glycolysis | Inhibition of glycolysis | [9] |
Disclaimer: The IC50 values and observed effects are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
II. Modulating the JAK/STAT Pathway: A Focus on Inflammation and Myeloma
The JAK/STAT signaling cascade is a primary pathway for a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies like multiple myeloma.[10][11]
Here we focus on Pyridone 6 (P6) , a potent, tetracyclic pyridone-based pan-JAK inhibitor.[12][13] It effectively targets all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[12]
Signaling Pathway and Point of Inhibition
Caption: The JAK/STAT signaling pathway and the point of inhibition for Pyridone 6.
Comparative Cellular Activity
| Inhibitor | Target | Cell Line | Assay Type | IC50 / Effect | Reference |
| Pyridone 6 | Pan-JAK | CTLL-2 (T-cells) | IL-2 driven proliferation | 0.1 µM | [12] |
| Pan-JAK | CTLL-2 (T-cells) | IL-4 driven proliferation | 0.052 µM | [12] | |
| JAK/STAT3 | INA-6 (Multiple Myeloma) | Apoptosis & Growth Arrest | Potent induction | [10] | |
| JAK/STAT3 | U266 (Multiple Myeloma) | Growth Inhibition | Partial inhibition | [10] |
Disclaimer: The IC50 values and observed effects are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
III. Intervening in the p38 MAPK Pathway: Targeting Inflammation and Cellular Stress
The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[14] Its activation leads to the production of pro-inflammatory mediators like TNF-α and IL-1, making it a prime target for anti-inflammatory drug development.[15] Several pyridone and pyridazine-based compounds have been developed as potent p38 MAPK inhibitors.[16][17]
We will consider the general class of pyridinyl-based p38 inhibitors, exemplified by well-characterized compounds like SB 203580 and Doramapimod (BIRB 796) , which, while not all strictly pyridones, share a similar pharmacophore that interacts with the p38 ATP-binding site.[14][16]
Signaling Pathway and Point of Inhibition
Caption: The p38 MAPK signaling cascade and the point of intervention for pyridinyl-based inhibitors.
Comparative Cellular Activity
| Inhibitor | Target | Cell Line | Assay Type | IC50 (p38α) | Reference |
| SB 203580 | p38α/β | THP-1 (Monocytes) | In-cell kinase assay | ~0.3-0.5 µM | [16] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | THP-1 (Monocytes) | Binds to p38α | Kd = 0.1 nM | [16] |
| PH-797804 (Pyridinone) | p38α | Cell-free | Enzymatic Assay | 26 nM | [16] |
| Pyridinyltriazoles (5c, 5d) | p38 | Not specified | p38 phosphorylation (ELISA) | Significant inhibition at 1 µM | [18] |
Disclaimer: The IC50 values and observed effects are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
IV. Experimental Protocols: A Foundation for Reliable Comparison
The validity of any head-to-head comparison rests on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for two fundamental cellular assays used to evaluate kinase inhibitors.
General Workflow for Inhibitor Evaluation
Caption: General workflow for the cellular evaluation of kinase inhibitors.
A. Cellular Phosphorylation Assay (Western Blotting)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Scientific Rationale: Western blotting provides a semi-quantitative assessment of the phosphorylation status of a target protein. The use of phospho-specific antibodies allows for the direct visualization of kinase inhibition. Normalizing the phosphorylated protein signal to the total protein signal is crucial to control for variations in protein loading and expression.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549, THP-1, or relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Starve cells in serum-free or low-serum medium for 4-16 hours to reduce basal signaling activity.
-
Pre-treat cells with a serial dilution of the pyridone-based inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., TGF-β1, IL-6, or anisomycin) for a predetermined time (typically 15-60 minutes) to activate the target kinase.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[19]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-SMAD2, anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
-
Quantify the band intensities using densitometry software.
-
B. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of the cytostatic or cytotoxic effects of the inhibitor.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (typically 1,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridone-based inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions (or vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Incubation:
-
Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[21]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
V. Conclusion
Pyridone-based inhibitors represent a versatile and powerful class of molecules for targeting key signaling pathways in various diseases. This guide has provided a head-to-head comparison of representative inhibitors for the TGF-β, JAK/STAT, and p38 MAPK pathways, grounded in cellular assay data. By understanding their comparative efficacy and the robust experimental protocols required for their evaluation, researchers can better select and utilize these valuable tools to advance their scientific discoveries and contribute to the development of novel therapeutics.
References
- Boger, D. L., & Johnson, D. S. (1995). Pyridone-based inhibitors of HIV-1 reverse transcriptase. Proceedings of the National Academy of Sciences, 92(24), 11330-11334.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation.
- Chen, Y., et al. (2020). Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts. PubMed Central.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
- Faramarzi, M. A., et al. (2011). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central.
- Leppäranta, O., et al. (2016). Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis. PubMed Central.
- Shiou, S. R., et al. (2006). The TGF-receptor kinase inhibitor, LY364947, inhibits TGF-signaling and MDA-MB-231 cell invasion. ResearchGate.
- Hino, T., et al. (2023). A Protective Effect of Pirfenidone in Lung Fibroblast–Endothelial Cell Network via Inhibition of Rho-Kinase Activity. PubMed Central.
- Liu, G., et al. (2020). Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways. PubMed Central.
- BPS Bioscience. (n.d.). TGFβR1 (ALK5), Active.
- Larrow, J. F., et al. (2002). Pyridazine based inhibitors of p38 MAPK. PubMed.
- Chen, Y., et al. (2024). Pirfenidone inhibits TGF-β1-induced metabolic reprogramming during epithelial-mesenchymal transition in non-small cell lung cancer. Journal of Cellular and Molecular Medicine.
- Sawyer, J. S., et al. (2003). Synthesis and activity of a potent and selective inhibitor of the transforming growth factor-beta type I receptor kinase: 3-(pyridin-2-yl)-4-(4-quinonyl)-1H-pyrazole (LY-364947). Journal of Medicinal Chemistry.
- Frede, N., et al. (2023). A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis. Frontiers in Immunology.
- Li, D., et al. (2021). Pirfenidone inhibits cell fibrosis in connective tissue disease-associated interstitial lung disease by targeting the TNF-α/STAT3/KL6 pathway. PubMed Central.
- Shukla, S., & Ambudkar, S. V. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. ACS Publications.
- Soth, M., et al. (2014). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. ResearchGate.
- Al-Sanea, M. M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
- Pidala, J., et al. (2006). Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells. PubMed.
- Zhang, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central.
- Ten Dijke, P., & van der Sman, J. (2020). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. MDPI.
- ResearchGate. (n.d.). TGFβ pathway inhibitors in development in cancer.
- Li, J., et al. (2020). Role and clinical significance of TGF-β1 and TGF-βR1 in malignant tumors (Review). NIH.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role and clinical significance of TGF-β1 and TGF-βR1 in malignant tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY-364947 | Cell Signaling Technology [cellsignal.com]
- 10. Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. atcc.org [atcc.org]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Guide to Validating the Mechanism of Action for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction: Unveiling a Hypothesized Mechanism
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a novel small molecule whose biological activity is not yet extensively characterized in public literature[1]. However, its core chemical scaffold, a substituted 2-pyridone, bears a significant structural resemblance to a class of therapeutic agents known as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs)[2][3][4]. This structural analogy forms the basis of our central hypothesis: This compound functions as an inhibitor of HIF prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes.
HIF-PHIs are a new class of drugs that have shown therapeutic potential for treating anemia associated with chronic kidney disease[3][5][6][7]. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification targets HIF-1α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex[4][8]. By inhibiting PHD enzymes, HIF-PHIs mimic a hypoxic state, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes, including those involved in erythropoiesis (like erythropoietin, EPO) and angiogenesis (like vascular endothelial growth factor, VEGF)[9].
This guide provides a comprehensive, step-by-step experimental framework to rigorously validate this hypothesized mechanism of action. We will compare the performance of this compound (herein referred to as "Test Compound") against well-characterized HIF-PHI alternatives, such as Roxadustat and Vadadustat, providing the quantitative and qualitative data necessary to confirm its biological function.
The Hypothesized Signaling Pathway
The proposed mechanism centers on the inhibition of PHD enzymes, preventing the degradation of HIF-1α. This leads to the activation of downstream gene transcription.
Caption: Hypothesized mechanism of HIF-1α stabilization by the test compound.
Part 1: In Vitro Validation of Direct PHD2 Enzyme Inhibition
The first critical step is to determine if the Test Compound directly interacts with and inhibits the primary oxygen-sensing enzyme, PHD2. An in vitro biochemical assay is the most direct method to establish this.
Experimental Approach: PHD2 Inhibition Assay
We will employ a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an equivalent antibody-based method like AlphaScreen to measure the hydroxylation of a HIF-1α peptide substrate by recombinant human PHD2[2].
Detailed Protocol: TR-FRET PHD2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 100 µM Ascorbate, 100 µM 2-Oxoglutarate, 50 µM FeCl₂).
-
Serially dilute the Test Compound, Roxadustat (positive control), and a negative control (e.g., DMSO vehicle) in the reaction buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).
-
Prepare a solution of recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate in the reaction buffer.
-
-
Enzymatic Reaction:
-
Add the compound dilutions to a 384-well assay plate.
-
Initiate the reaction by adding the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a Europium-labeled anti-hydroxylation antibody and Streptavidin-Allophycocyanin (APC).
-
Incubate in the dark for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. The ratio of APC (acceptor) to Europium (donor) signal is proportional to the amount of hydroxylated peptide.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data and Expected Outcomes
The primary output will be the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of PHD2 activity.
| Compound | Predicted PHD2 IC₅₀ (nM) | Rationale for Prediction |
| Test Compound | 10 - 1000 | Expected to be an active inhibitor based on structural alerts. The exact potency is to be determined. |
| Roxadustat | ~50 - 600 | A well-characterized, potent HIF-PHI used as a benchmark for high activity[8]. |
| Vadadustat | ~10 - 30 | Another potent, clinically relevant HIF-PHI serving as a positive control[2][8]. |
| Negative Control (e.g., DMSO) | > 100,000 | The vehicle should show no significant inhibition. |
A potent IC₅₀ value for the Test Compound would provide strong evidence for direct engagement with the target enzyme, supporting the foundational aspect of our hypothesis.
Part 2: Cellular Confirmation of HIF-1α Stabilization
Following direct enzyme inhibition, the next logical step is to confirm that this activity translates into the stabilization of the HIF-1α protein within a cellular context.
Experimental Approach: Western Blotting for HIF-1α
Western blotting is a robust and widely used technique to visualize and quantify the levels of a specific protein in cell lysates[10]. We will treat a relevant cell line (e.g., HeLa, U2OS, or Hep3B) with the Test Compound and measure the resulting accumulation of HIF-1α.
Caption: Generalized workflow for detecting HIF-1α protein levels via Western blot.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture HeLa cells under standard normoxic conditions (37°C, 5% CO₂).
-
Treat cells for 4-6 hours with varying concentrations of the Test Compound, a fixed concentration of Roxadustat (e.g., 20 µM) as a positive control, and DMSO as a negative control. Cobalt chloride (CoCl₂) can be used as a non-specific chemical inducer of HIF-1α stabilization[11].
-
-
Cell Lysis and Protein Quantification:
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane[10].
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[10].
-
Strip and re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities and normalize the HIF-1α signal to the corresponding loading control signal.
-
Comparative Data and Expected Outcomes
A dose-dependent increase in the normalized HIF-1α protein level upon treatment with the Test Compound would confirm its ability to stabilize HIF-1α in cells.
| Treatment | Expected HIF-1α Level (Fold change vs. DMSO) | Interpretation |
| DMSO (Vehicle) | 1.0 (Baseline) | No stabilization under normoxia. |
| Test Compound (Low Dose) | 2 - 5 | Initial signs of stabilization. |
| Test Compound (High Dose) | 10 - 50+ | Strong, dose-dependent stabilization. |
| Roxadustat (Positive Control) | 20 - 60+ | Robust stabilization, benchmark for comparison. |
Part 3: Functional Validation of Downstream Gene and Protein Expression
The final and most physiologically relevant validation step is to demonstrate that the stabilized HIF-1α is transcriptionally active and upregulates its target genes, such as VEGF.
Experimental Approach 1: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR measures the expression levels of specific messenger RNA (mRNA), providing a direct readout of gene transcription. We will measure the mRNA levels of VEGFA following compound treatment.
Detailed Protocol: qRT-PCR for VEGFA Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., Hep3B) with the Test Compound and controls as described for the Western blot experiment, but for a longer duration (e.g., 12-24 hours) to allow for mRNA accumulation.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit[13].
-
-
Real-Time PCR:
-
Perform real-time PCR using primers specific for VEGFA and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of VEGFA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.
-
Experimental Approach 2: Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is a plate-based assay used to quantify the amount of a specific protein in a sample[14][15]. We will measure the concentration of secreted VEGF protein in the cell culture medium.
Detailed Protocol: VEGF ELISA
-
Sample Collection:
-
After treating the cells for 24 hours, collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercial human VEGF ELISA kit and follow the manufacturer's instructions[13].
-
Briefly, add standards and collected supernatant samples to a microplate pre-coated with a VEGF capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Add an enzyme conjugate (e.g., HRP-streptavidin) followed by a substrate solution to produce a colorimetric signal[12].
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the known VEGF standards.
-
Calculate the concentration of VEGF in the unknown samples by interpolating from the standard curve.
-
Comparative Data and Expected Outcomes
Consistent, dose-dependent increases in both VEGFA mRNA and secreted VEGF protein will provide strong functional evidence that the Test Compound activates the HIF-1 signaling pathway.
| Compound | Expected VEGFA mRNA (Fold Induction) | Expected Secreted VEGF (pg/mL) |
| DMSO (Vehicle) | 1.0 | 50 - 150 (Baseline) |
| Test Compound (1 µM) | 2 - 4 | 200 - 400 |
| Test Compound (10 µM) | 5 - 15 | 500 - 1500 |
| Roxadustat (20 µM) | 8 - 20 | 800 - 2000 |
Conclusion
This guide outlines a logical, multi-tiered approach to validate the hypothesized mechanism of action for this compound as a HIF prolyl hydroxylase inhibitor. By systematically progressing from direct enzyme inhibition to cellular protein stabilization and finally to downstream functional readouts, researchers can build a robust and compelling data package. The comparative framework, using established HIF-PHIs like Roxadustat and Vadadustat as benchmarks, ensures that the experimental results can be placed in the proper context of known pharmacology. Successful validation through these described protocols would classify this novel compound as a promising modulator of the HIF pathway, warranting further investigation for its therapeutic potential.
References
- IPMC. RT-PCR method to quantify vascular endothelial growth factor expression.
- Han, B. et al. (2018). Evaluation of Detection Methods and Values of Circulating Vascular Endothelial Growth Factor in Lung Cancer. PubMed Central.
- Li, B. et al. (2015). Detection and Quantification of VEGF Isoforms by ELISA. PubMed.
- Moein, M. et al. (2016). Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. National Institutes of Health.
- ResearchGate. (2021). The comparison of method of detecting VEGF level in different sample.
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- Babitt, J. L. et al. (2026). Executive Summary of the KDIGO 2026 Clinical Practice Guideline for the Management of Anemia in Chronic Kidney Disease (CKD).
- Kiri, M. et al. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health.
- Damarlapally, N. et al. (2024). Can HIF-PHIs Replace ESAs For Anemia in Chronic Kidney Disease?. Docwire News.
- Curtis, K. M. et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PubMed Central.
- Sang, T. et al. (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Frontiers.
- Wish, J. B. (2022). Debate: Are Hydroxylase Inhibitors Stabilizers a Viable Alternative to Erythropoiesis-Stimulating Agents in the Management of Anemia in CKD? CON. Karger Publishers.
- Potpara, T. S. et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI.
- Appaix, F. et al. (2016). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PubMed Central.
- RayBiotech. Human HIF-1alpha Transcription Factor Activity Assay Kit.
- Aso, K. et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters.
- Botusan, I. R. et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS.
- Pergola, P. E. et al. (2016). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PubMed Central.
Sources
- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kdigo.org [kdigo.org]
- 6. docwirenews.com [docwirenews.com]
- 7. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Detection Methods and Values of Circulating Vascular Endothelial Growth Factor in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to a Comparative Cytotoxicity Analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity toward healthy tissues is paramount.[1][2] Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a member of the pyridinone class of heterocyclic compounds, represents a scaffold of interest due to the diverse biological activities exhibited by related structures.[3][4] Pyridinone derivatives have been explored for a range of therapeutic applications, including as anticancer agents, with some demonstrating the ability to induce cell cycle arrest and apoptosis.[3][5]
This guide provides a comprehensive framework for conducting a rigorous comparative in vitro cytotoxicity study of this compound. Given the novelty of this specific molecule, this document serves as a detailed experimental blueprint rather than a review of existing data. We will delineate the rationale behind experimental choices, provide step-by-step protocols for robust and reproducible data generation, and offer a template for data interpretation, thereby empowering researchers to effectively evaluate the therapeutic potential of this and similar novel compounds.
Experimental Design and Rationale: A Foundation for Validated Results
A well-conceived experimental design is the cornerstone of trustworthy scientific inquiry. The choices of cellular models, controls, and assay methodology are critical for generating meaningful and interpretable data.
Selection of Cell Lines: Modeling a Diverse Oncological Landscape
To assess the selective cytotoxicity of our test compound, it is essential to utilize a panel of both cancerous and non-tumorigenic cell lines, preferably from the same tissue of origin to allow for a more direct comparison.[1]
-
Cancer Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is one of the most extensively studied in breast cancer research.[6] It is an estrogen receptor (ER)-positive and progesterone receptor (PR)-positive luminal A type, representing a common subtype of breast cancer.[7] MCF-7 cells are known to be sensitive to chemotherapeutic agents and are suitable for initial screening.[7][8]
-
A549 (Human Lung Carcinoma): Derived from a lung adenocarcinoma, this cell line is a staple in respiratory and cancer research.[9][10][11] A549 cells are characterized as alveolar Type II epithelial cells and are widely used to model lung cancer and for drug metabolism studies.[11][12]
-
-
Non-Tumorigenic Control Cell Lines:
-
MCF-10A (Human Breast Epithelial): This is a non-tumorigenic, immortalized cell line derived from benign breast tissue.[13][14][15] It exhibits characteristics of normal breast epithelium and is the most commonly used "normal" counterpart to MCF-7 in comparative studies, allowing for the assessment of cancer-specific effects.[16][17]
-
BEAS-2B (Human Bronchial Epithelial): These cells are derived from normal human bronchial epithelium immortalized with an SV40-adenovirus hybrid.[18][19][20] They serve as a standard model for the normal human respiratory epithelium and are an appropriate control for the A549 lung cancer cell line.[21]
-
The Indispensable Role of Controls
-
Positive Control (Doxorubicin): Doxorubicin is a well-characterized and potent chemotherapeutic agent used in the treatment of a wide range of cancers, including breast and lung cancer.[] Its mechanisms of action are multifaceted, including DNA intercalation and inhibition of topoisomerase II, leading to cell death.[][23][24][25] Including Doxorubicin provides a benchmark against which the potency of the novel compound can be compared and validates the sensitivity of the assay system to known cytotoxic agents.
-
Vehicle Control (DMSO): The test compound will likely be dissolved in Dimethyl sulfoxide (DMSO). A vehicle control, consisting of cells treated with the highest concentration of DMSO used in the experiment, is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.
Assay Principle: The MTT Colorimetric Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. The principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, by NAD(P)H-dependent oxidoreductases in the mitochondria of metabolically active cells. This reaction produces insoluble purple formazan crystals. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[26]
Experimental Workflow and Protocols
The following diagram outlines the key phases of the comparative cytotoxicity assessment.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Protocol: Cell Culture and Seeding
-
Maintain all cell lines in their respective recommended culture media and conditions (e.g., 37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seed the cells in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Protocol: Compound Treatment
-
Prepare a 10 mM stock solution of this compound and Doxorubicin in sterile DMSO.
-
Perform serial dilutions of the stock solutions in the appropriate cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Remove the medium from the seeded plates and add 100 µL of the medium containing the various compound concentrations (including vehicle and untreated controls) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
Protocol: MTT Assay and Data Acquisition
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[27]
-
Incubate the plates for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[27]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol: Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (Percent Viability vs. log[Compound Concentration]) and using non-linear regression analysis.
-
Calculate the Selectivity Index (SI): The SI provides a measure of a compound's cancer-specific cytotoxicity.[28] A higher SI value indicates greater selectivity for cancer cells.[29][30]
Hypothetical Data Presentation and Interpretation
To illustrate the output of this experimental framework, the following table presents a set of hypothetical results.
| Compound | Cell Line | Cell Type | IC50 (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| This compound | MCF-7 | Breast Cancer | 15.2 | 4.8 (vs. MCF-10A) |
| A549 | Lung Cancer | 22.5 | 3.9 (vs. BEAS-2B) | |
| MCF-10A | Normal Breast | 73.0 | - | |
| BEAS-2B | Normal Lung | 87.8 | - | |
| Doxorubicin (Positive Control) | MCF-7 | Breast Cancer | 0.8 | 3.1 (vs. MCF-10A) |
| A549 | Lung Cancer | 1.2 | 2.6 (vs. BEAS-2B) | |
| MCF-10A | Normal Breast | 2.5 | - | |
| BEAS-2B | Normal Lung | 3.1 | - |
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates cytotoxic activity against both breast and lung cancer cell lines. Crucially, the IC50 values are significantly higher in the non-tumorigenic cell lines (73.0 µM and 87.8 µM) compared to their cancerous counterparts (15.2 µM and 22.5 µM). This translates to favorable Selectivity Indices of 4.8 and 3.9. An SI value greater than 2 or 3 is often considered indicative of promising cancer-selective activity.[28][30] While less potent than the positive control Doxorubicin, our hypothetical compound shows a potentially better selectivity profile, suggesting it may have a wider therapeutic window.
Investigating the Mechanism of Action: A Look into Pyridinone Biology
The cytotoxic effects of pyridinone and dihydropyridine derivatives are often linked to their ability to interfere with fundamental cellular processes.[32][33][34] Based on existing literature for structurally related compounds, a plausible hypothesis is that this compound may induce cell cycle arrest and apoptosis.[3][5] Some pyridinones act as inhibitors of key signaling proteins like kinases or other enzymes crucial for cell proliferation, such as histone deacetylases (HDACs) or isocitrate dehydrogenase (IDH).[3][4]
A potential mechanism could involve the upregulation of tumor suppressor proteins like p53 and p21, leading to a halt in the G2/M phase of the cell cycle, and the activation of apoptotic pathways through proteins like JNK.[5]
Caption: Proposed mechanism of action for the test compound.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial evaluation of this compound as a potential selective anticancer agent. By employing a well-rationalized panel of cell lines, rigorous assay protocols, and appropriate data analysis, researchers can generate high-quality, reproducible data. The hypothetical results presented herein underscore the importance of calculating the Selectivity Index to discern true cancer-specific cytotoxicity from general toxicity. A favorable SI, as demonstrated, would provide a strong rationale for advancing this compound to further mechanistic studies and preclinical in vivo models.
References
- BCRJ. MCF 10A - Cell Line.
- GPP, Pilco-Ferreto N, Calaf GM. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. 2023.
- Le-Niculescu H, et al. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. 2014.
- ResearchGate.
- ECACC. MCF7 - ECACC cell line profiles.
- PubMed. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells.
- researchmap. Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines.
- BCRJ. MCF7 - Cell Line.
- Culture Collections. Cell line profile: A549.
- Wikipedia. MCF-7.
- PubMed. Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines.
- Procell. The Guide to MCF 10A Culture: From Key Characteristics to Practical Tips.
- Biocompare. A549 Cell Lines.
- NIH. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
- Wikipedia. A549 cell.
- BioHippo. Human cell line MCF 10A.
- NIH. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells.
- Culture Collections. BEAS-2B.
- Imanis Life Sciences. A549 Lung Adenocarcinoma Reporter Gene Cell Lines.
- MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
- Cytion. BEAS-2B Cells.
- Cytion. BEAS-2B Cells.
- NIH. Doxorubicin pathways: pharmacodynamics and adverse effects.
- Taylor & Francis Online. Morphologically and karyotypically atypical cells of ‘normal’ human bronchial epithelial cell line (Beas-2B).
- Remedy Publications LLC. Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- Iratde. Selectivity Index: Significance and symbolism.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
- NIH. Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. Comparison of selectivity index (SI) values of the tested compounds....
- T. Horton. MTT Cell Assay Protocol.
- NIH. Recent Advances of Pyridinone in Medicinal Chemistry.
- ResearchGate. The calculated values of the selectivity index (SI) of some compounds.
- ResearchGate. Why should we choose normal cell types versus cancer cells in toxicity investigations?.
- ResearchGate. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Request PDF.
- ResearchGate. Selectivity index calculated using the ratio of cytotoxicity between...
- BMG Labtech. Cytotoxicity Assays – what your cells don't like.
- NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
- NIH. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- PubMed. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
- News-Medical.Net. Overview of Cell Viability and Cytotoxicity.
- NIH. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCF7 | Culture Collections [culturecollections.org.uk]
- 7. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 8. MCF-7 - Wikipedia [en.wikipedia.org]
- 9. A549 | Culture Collections [culturecollections.org.uk]
- 10. biocompare.com [biocompare.com]
- 11. A549 cell - Wikipedia [en.wikipedia.org]
- 12. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. atcc.org [atcc.org]
- 15. ebiohippo.com [ebiohippo.com]
- 16. The Guide to MCF 10A Culture: From Key Characteristics to Practical Tips [procellsystem.com]
- 17. accegen.com [accegen.com]
- 18. BEAS-2B. Culture Collections [culturecollections.org.uk]
- 19. BEAS-2B Cells [cytion.com]
- 20. atcc.org [atcc.org]
- 21. BEAS-2B Cells [cytion.com]
- 23. mdpi.com [mdpi.com]
- 24. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. atcc.org [atcc.org]
- 28. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Tumour-specific cytotoxicity and MDR-reversal activity of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthetic Efficiency: A Comparative Analysis of the Boots and BHC Ibuprofen Syntheses
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots synthesis and the more modern, greener BHC (Boots-Hoechst-Celanese) process. By delving into the core principles of synthetic efficiency and providing detailed experimental and analytical protocols, this guide serves as a practical framework for evaluating and benchmarking new versus published synthetic methods.
The traditional Boots synthesis, developed in the 1960s, was the original commercial method for producing Ibuprofen. While a significant achievement, it is a six-step process characterized by low atom economy and the use of hazardous, stoichiometric reagents.[1][2] In contrast, the BHC process, developed in the 1990s, is a streamlined three-step synthesis that offers substantial improvements in efficiency and environmental friendliness, earning it a Presidential Green Chemistry Challenge Award.[1][3]
Core Principles and Metrics for Benchmarking Synthetic Efficiency
To objectively compare the "greenness" and overall efficiency of different synthetic routes, a set of quantitative metrics has been established. The most critical of these are:
-
Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants into the desired product.[4][5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[4] A higher atom economy signifies a more efficient process with less waste generation.[4]
-
Process Mass Intensity (PMI): A more comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[6][7] The pharmaceutical industry widely uses PMI to benchmark and drive more sustainable manufacturing processes.[6][7] A lower PMI indicates a more efficient and less wasteful process.[8]
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product.[9][10] It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg).[9][11] A lower E-factor is indicative of a greener process.[9][11]
Comparative Analysis of the Boots and BHC Ibuprofen Syntheses
The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77%[1] |
| Atom Economy | ~40%[4] | ~77% (approaching 99% with acetic acid recovery)[3] |
| Key Catalyst | Aluminum Chloride (stoichiometric)[1] | Raney Nickel (catalytic), Palladium complex (catalytic)[6] |
| Primary Byproducts | Aluminum trichloride hydrate, various organic and inorganic salts[6] | Acetic acid (recyclable)[6] |
Experimental Design for Comparative Analysis
A robust comparison of these two synthetic methods in a research setting would necessitate a well-designed experimental plan. Design of Experiments (DoE) is a powerful statistical tool that allows for the systematic variation of multiple factors simultaneously to understand their impact on a process and identify optimal conditions.[12][13]
For comparing the Boots and BHC syntheses, a DoE approach could be applied to a key common step, such as the Friedel-Crafts acylation of isobutylbenzene, to optimize and compare its efficiency under different catalytic systems (AlCl₃ for Boots vs. HF for BHC).
Illustrative DoE for Friedel-Crafts Acylation:
-
Factors (Inputs):
-
Catalyst: AlCl₃, HF
-
Temperature: e.g., 10°C, 25°C, 40°C
-
Reaction Time: e.g., 1 hour, 2 hours, 3 hours
-
Molar ratio of acylating agent to isobutylbenzene: e.g., 1:1, 1.1:1, 1.2:1
-
-
Responses (Outputs):
-
Yield of 4'-isobutylacetophenone
-
Purity of 4'-isobutylacetophenone
-
Level of impurities
-
By running a factorial design, researchers can not only determine the main effects of each factor but also identify significant interactions between them, leading to a more comprehensive understanding of each synthetic route's performance.[14]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Boots and BHC synthetic routes.
Caption: The traditional six-step Boots synthesis of Ibuprofen.
Caption: The greener three-step BHC synthesis of Ibuprofen.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in both the Boots and BHC syntheses. These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Boots Synthesis of Ibuprofen: Key Steps
Step 1: Friedel-Crafts Acylation of Isobutylbenzene [5][15]
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add isobutylbenzene.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4'-isobutylacetophenone.
Step 2: Darzens Condensation [5]
-
To a solution of 4'-isobutylacetophenone in a suitable solvent (e.g., benzene or toluene), add sodium ethoxide.
-
Cool the mixture and add ethyl chloroacetate dropwise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the corresponding α,β-epoxy ester.
BHC Synthesis of Ibuprofen: Key Steps
Step 1: Friedel-Crafts Acylation with HF [16][17]
-
In a specialized reactor suitable for handling anhydrous hydrogen fluoride (HF), combine isobutylbenzene and acetic anhydride.
-
Introduce anhydrous HF, which acts as both the catalyst and the solvent.
-
Stir the reaction under controlled temperature and pressure for the specified time.
-
After the reaction is complete, recover the HF by distillation for reuse.
-
The resulting 4'-isobutylacetophenone can be isolated and purified.
Step 2: Catalytic Hydrogenation [16]
-
In a hydrogenation apparatus, dissolve 4'-isobutylacetophenone in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas and stir at a specified temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation [18]
-
In a high-pressure reactor, dissolve 1-(4-isobutylphenyl)ethanol in a suitable solvent.
-
Add a palladium catalyst (e.g., palladium chloride) and a ligand.
-
Pressurize the reactor with carbon monoxide.
-
Heat the reaction to the desired temperature and maintain pressure until the reaction is complete.
-
After cooling and depressurizing, the Ibuprofen can be isolated through extraction and crystallization.
Data Acquisition and Analysis: Quantifying Yield and Purity
Accurate determination of yield and purity is paramount for a reliable comparison of synthetic methods. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are standard techniques for the analysis of Ibuprofen.[9][19]
High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen
This method is adapted from established USP and other validated procedures for the assay and impurity profiling of Ibuprofen.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 2.5) in a ratio of approximately 60:40 (v/v).[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Injection Volume: 10 µL.[3]
-
Procedure:
-
Prepare a standard stock solution of Ibuprofen reference standard of known concentration.
-
Prepare sample solutions of the crude and purified reaction products at a similar concentration.
-
Generate a calibration curve using a series of dilutions of the standard stock solution.
-
Inject the samples and standards onto the HPLC system.
-
Quantify the amount of Ibuprofen in the samples by comparing the peak area to the calibration curve.
-
Assess purity by calculating the area percentage of the Ibuprofen peak relative to the total area of all peaks.
-
UV-Visible Spectrophotometry for Ibuprofen Quantification
This method provides a simpler and faster, though less specific, means of quantifying Ibuprofen.[8][20]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol or a solution of 0.1 M sodium hydroxide.[11][21]
-
Analytical Wavelength (λmax): Approximately 222 nm in methanol or with maxima at 264 nm and 272 nm in 0.1 M NaOH.[8][11][21]
-
Procedure:
-
Prepare a standard stock solution of Ibuprofen in the chosen solvent.
-
Create a series of dilutions to generate a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the reaction product at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of Ibuprofen in the sample using the equation of the line from the calibration curve.
-
Conclusion
The comparative analysis of the Boots and BHC syntheses of Ibuprofen provides a clear and compelling case for the importance of benchmarking synthetic efficiency. The BHC process, with its fewer steps, higher atom economy, and use of recyclable catalysts, stands as a testament to the principles of green chemistry. This guide offers a comprehensive framework for researchers to not only understand the theoretical metrics of synthetic efficiency but also to apply them in a practical laboratory setting. By employing detailed experimental protocols, robust analytical methods, and powerful tools like Design of Experiments, scientists can make more informed decisions in the development of new synthetic methodologies that are not only more efficient and cost-effective but also more environmentally sustainable.
References
- A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. (2015-01-12). PubMed.
- Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Waters Corporation.
- Application of Green Chemistry in the Synthesis of Ibuprofen. Prezi.
- Mureşan, A. (2018-03-05). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
- application of spectrophotometry for the analysis of ibuprofen in bulk and tablet forms. IJARST.
- Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. UCL Discovery.
- Ibuprofen – a case study in green chemistry.
- Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. (2025-03-26). EPA.
- Aim at chemical synthesis through Ibuprofen. (2023-01-02). Medicilon.
- Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024-05-25).
- Mureşan, A. C. (2018). Ibuprofen: Original Versus Green Synthesis. THE ANNALS OF “DUNAREA DE JOS” UNIVERSITY OF GALATI. FASCICLE IX. METALLURGY AND MATERIALS SCIENCE, 41(3), 30-34.
- Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. AIP Publishing.
- Synthesis route of Boot's synthesis of ibuprofen. ResearchGate.
- Synthesis of Ibuprofen. Scribd.
- Synthesis.
- Development and validation of an analytical method for Ibuprofen determination in matrix tablets by high performance liquid chromatography. Longdom Publishing.
- Pattanaik, S., Mukhi, S., & Jasmin, P. Assay method development and validation of ibuprofen tablets by HPLC. Semantic Scholar.
- API Analysis of Ibuprofen. Mettler Toledo.
- Qu, R. (2019). Modification of ibuprofen synthesis through the mechanism analysis. ResearchGate.
- A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing. (2025-08-07). ResearchGate.
- Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. Scirp.org.
- The BHC Company - Synthesis of Ibuprofen1. Scheikunde In Bedrijf.
- Kilburg, M., & Tyler, R. (2019-04-11). Ibuprofen Synthesis. Synaptic - Central College.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025-05-12).
- C251.02 Lab -- Ibuprofen Project. (2002-04-19).
- Synthesis of ibuprofen from benzene. (2018-10-11). The Science Snail.
- Analytical method validation for related substances of Ibuprofen by HPLC. ResearchGate.
- (2025-08-08). Ibuprofen: Original Versus Green Synthesis. ResearchGate.
- Preparation method of ibuprofen. Google Patents.
- Design of Experiments (DoE) Studies. Mettler Toledo.
- (2017-10-25). Early Industrial Roots of Green Chemistry and the history of the BHC Ibuprofen process invention and its Quality connection. ResearchGate.
- Design of experiments: An efficient approach to process optimisation. (2024-04-04).
- Application of Sequential Design of Experiments to Develop Ibuprofen (400 mg) Tablets by Direct Compression. ResearchGate.
- Synthesis of Ibuprofen in the Introductory Organic Laboratory. (2025-08-06). ResearchGate.
- Synthesis of Ibuprofen. Scribd.
- Synthesis of Ibuprofen. Scribd.
- Application of Sequential Design of Experiments to Develop Ibuprofen (400 mg) Tablets by Direct Compression. R Discovery.
- WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim.
- Application of Sequential Design of Experiments To Develop Ibuprofen (400 MG) Tablets by Direct Compression. Scribd.
- Design of experiments (DoE) for the optimization of chemical reactions.... ResearchGate.
- Scheme of synthesis of Ibuprofen. ResearchGate.
- Ibuprofen – a case study in green chemistry.
- Optimization of ibuprofen gel formulations using experimental design technique for enhanced transdermal penetration. (2025-08-10). ResearchGate.
Sources
- 1. A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ijarst.in [ijarst.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Assay method development and validation of ibuprofen tablets by HPLC | Semantic Scholar [semanticscholar.org]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. gup.ugal.ro [gup.ugal.ro]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Purity Analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: HPLC vs. GC-MS
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound often utilized as a key intermediate in complex syntheses, is no exception. Its impurity profile can directly influence the quality of the final drug substance, making robust analytical characterization essential. The control of pharmaceutical impurities is a fundamental objective in drug development, governed by stringent regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]
This guide provides an in-depth, comparative analysis of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this specific molecule. We will explore the causality behind methodological choices, provide detailed experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
Analyte Profile: Physicochemical Considerations
This compound possesses a pyridone core, an N-methyl group, and a methyl ester functional group. This structure confers significant polarity and a low likelihood of volatility. The parent carboxylic acid has a reported melting point of approximately 260°C, suggesting strong intermolecular forces.[3] While the methyl ester will be more volatile than the acid, its inherent polarity and thermal stability are key factors influencing the choice of analytical methodology.
-
High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for analyzing non-volatile and thermally sensitive compounds, making it a prime candidate for this analyte.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC requires the analyte to be volatile and thermally stable to be vaporized without decomposition.[6] The polar nature of our target compound makes direct analysis challenging and suggests that chemical derivatization would be necessary to enhance its volatility.[7][8]
Methodology 1: Purity by High-Performance Liquid Chromatography (HPLC)
Causality of Method Design: For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the industry-standard approach.[9] The primary challenge is achieving sufficient retention on a non-polar stationary phase (like C18). We address this by employing a mobile phase with a high aqueous content. The inclusion of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and provides spectral data for peak purity assessment, a critical component of method validation.[10]
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for control and data acquisition.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A robust, general-purpose column).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water. Rationale: The acid suppresses the ionization of potential acidic impurities, leading to improved peak shape.
-
Mobile Phase B: Acetonitrile. Rationale: A common organic solvent with low UV cutoff and viscosity.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintains consistent retention times and improves efficiency.
-
Detection: DAD, monitoring at 254 nm and 280 nm. Purity analysis based on spectral data from 210-400 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Rationale: The shallow gradient ensures good resolution between the main peak and any closely eluting impurities.[12] |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation and Validation
The purity is calculated using the area normalization method. Method validation would be performed according to ICH Q2(R2) guidelines to ensure the procedure is fit for its purpose.[2][13]
Table 1: Representative HPLC Purity Data
| Peak ID | Retention Time (min) | Area (mAU*s) | % Area |
| Impurity 1 | 4.8 | 1500 | 0.05 |
| Main Analyte | 12.5 | 2995500 | 99.85 |
| Impurity 2 | 15.2 | 3000 | 0.10 |
| Total | 3000000 | 100.00 |
Methodology 2: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Design: Direct injection of the analyte into a GC system is ill-advised due to its polarity and potential for thermal degradation at high inlet temperatures.[4] To overcome this, a chemical derivatization step is required. Silylation is a robust and common technique that replaces active hydrogens (e.g., on a potential carboxylic acid impurity) with a nonpolar trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable. The mass spectrometer serves as a highly specific detector, providing structural information that confirms the identity of the main peak and helps elucidate the structure of any impurities.
GC-MS Experimental Workflow (with Derivatization)
Caption: Workflow for GC-MS purity analysis.
Detailed GC-MS Protocol
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of Pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool to room temperature before injection. Rationale: This procedure will silylate any active hydrogen-containing impurities, such as the parent carboxylic acid, making them amenable to GC analysis.[14]
-
-
Instrumentation:
-
GC-MS System: Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A robust, low-bleed, non-polar column ideal for general-purpose GC-MS analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split, 20:1 ratio.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Solvent Delay: 4 minutes.
-
Data Presentation
Purity is calculated from the Total Ion Chromatogram (TIC). The mass spectrum of each peak is used for positive identification.
Table 2: Representative GC-MS Purity Data
| Peak ID | Retention Time (min) | Area (TIC) | % Area | Identification (from Mass Spectrum) |
| Impurity 1 (TMS) | 8.2 | 2100 | 0.07 | Silylated parent acid |
| Main Analyte | 10.1 | 2991900 | 99.73 | This compound |
| Impurity 2 | 11.4 | 6000 | 0.20 | Unknown, m/z fragments suggest... |
| Total | 3000000 | 100.00 |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[4]
Table 3: Comparative Analysis of HPLC and GC-MS
| Parameter | HPLC with UV/DAD | GC-MS | Rationale & Field Insights |
| Applicability to Analyte | Excellent | Poor (Requires Derivatization) | HPLC directly analyzes the compound in its native state. GC's requirement for volatilization makes it unsuitable for this polar, non-volatile molecule without chemical modification.[5][6] |
| Sample Preparation | Simple (dissolve and inject) | Complex (drying, derivatization, heating) | The multi-step derivatization for GC-MS is time-consuming and can be a source of analytical variability if not carefully controlled.[15] |
| Analysis Time | Run Time: ~30 min | Run Time: ~20 min (plus 30-60 min for prep) | While the GC run itself may be faster, the total analysis time from sample to result is significantly longer for GC-MS due to the mandatory derivatization step.[5] |
| Identification Power | Good (based on RT and UV spectra) | Excellent (Definitive) | The mass spectrum from GC-MS provides a molecular fingerprint, offering definitive structural confirmation, which is a significant advantage for impurity identification.[4] |
| Robustness for QC | High | Moderate | HPLC methods are typically more robust and easily transferable for routine quality control testing. Derivatization reactions can be sensitive to moisture and reagent quality, potentially impacting reproducibility.[12] |
| Cost & Complexity | Moderate initial cost, high solvent cost. | Moderate initial cost, lower gas cost but requires derivatization reagents. | HPLC systems are workhorses in pharmaceutical labs. While solvent consumption is a factor, the simplicity of operation for this application makes it more cost-effective overall.[6] |
Conclusion and Recommendation
For the routine purity analysis of This compound , HPLC is the unequivocally superior technique. Its ability to analyze the compound directly without derivatization, coupled with its high robustness and straightforward sample preparation, makes it the ideal choice for quality control, stability studies, and batch release testing. The development of a stability-indicating HPLC method is a critical part of pharmaceutical analysis, and this platform is perfectly suited for that purpose.[9][16]
GC-MS , while a powerful analytical tool, serves a different purpose in this context. It is not recommended for routine purity assessment due to the cumbersome and potentially variable derivatization step. However, its strength in structural elucidation makes it an invaluable orthogonal technique . Should an unknown impurity be detected by HPLC, GC-MS (with derivatization) could be employed as a secondary, confirmatory method to identify its structure.
In a well-equipped drug development laboratory, these techniques are not competitors but collaborators. HPLC provides the robust, quantitative purity data, while GC-MS offers the definitive identification capabilities necessary for comprehensive impurity profiling.
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoySgPiXOS6TeeS80wPmjzZL_9eKeDJYBKZXkVZwbqsHJ5Rbyjgfxgrdw9b7NIH5WZ02F3ZFJKW24DE_SQtZPHjty1n1MrnujOuiPjxDWUUi0frqtPoKmCDlmf_BGVw1hM9RAbkVkiXMydH96r0BINq8DNlEhSmIw1whnZwlmaGoYv2hWlQsKM39aC275MtJzsXvYg5fjwg==]
- SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1Lm2K2IRLQiEttHWtNIpQD8rRRnk6mjvC8FMVsrAhAyOT8m2VdeEjRHPnk0rgswJc22HSgldhUxxwdFM9LAXkLX11QAmbtKxuzyATAqT_mItr3FBh_VkxG8nHpFcpk5YXdu3sXuQb88CTdv1B-MnzGSXtlOPpJgwzam9UitpZBQHrB5xLNWboHby3z1m9WfaIJ_2SfuSg1EyIA==]
- De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEZ0C7ekC6iANhgKYVgMkUjWmZJhCX6VCrP8A78jfg6OmvPmOuH-31jcztn4Zc42_BmTCfpdcw0k3m3ZfwghqO_p0i-YRBoJzDwpTePM4gZVRq9Pb8ZY3f8m6oiH0Fg0Uxou1A]
- ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfJQIHaj4LvNzJEgy5u5ZcGTGXSyhGaguPgvB0Pv2Ps9GSgMWbSKcOZi2MEVxiLDoCc5CNNRnSy2Da9RzXV5Wxc08uS6z42HkNHUex_PtLQEDfGc_UM_6wL2REz3gaaX6DPqgYd5wapriAqoS8ZwdgBlPP0I_JiHpTIp-sG3wCneMDz_AI12Dk3JHwoR45Llp0uWkc9IhVLwLrGhNh8J1t3wSST8JmMPgP7QRG0GUOxmxK12pSE1Yrigaf7cMHtJT58iAkVjXkL6F3hYtnLDxzYcfyxVi_7Q==]
- Veeprho. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALeeGiAX5e4QxZAzTGa3jMimsJxzF4mpX0_wci6qKE1mZ9IWLWwm3W58lrke2PApg2IvCCamiB_Rm2XS5tGq1Z8x29Y4lyi6zS2t1Szt1pwzqYXeIQflWCxcnErNTGb0wvnOH8b4Bwhw4E1pbdlbTgZKxXeRxXTEp_owOW5qjaikPgqJ3-ppPquchvn_udbhwd11kQZTRIrmPJXdS2ge79tve7duD5t5YljOfnMufnVQfsddKLbTan5hvgEW6Y9jJcYkYYBpnN2dxew=]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeDguJ2hz22CuByldeME4SXqQRxcuYtsqva35VnLPfX6xP-h9L0VJEnAzrAHPOHsoYYW-sKwKFJX9YBzYVjYuNB7wVIVZ7YcfQNV-MnNto6lSEOiAFuwnSToiESm2zzajUa6R7pvVHXtUSUM_b-wm3nr_Gt8M=]
- Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK9rMKB8g10ZgGN-z41FgBx_0E0A8iGbkN6ymQKNZRBYrQP0TspSXJzliCSOeHk7HZ_ZMjMDCqiMOd0Yn-hOdriViyaXn0hXTeS-6IlWCka6QaMaNaUihoWsIUtyux959Q9L-jmCQgaCuYCaAYXdvdqTslNcZBBhWTGrZihFsvAc_RvPPYGpfpj2uPU8fACJzG]
- American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlnfs0VnplwGSD1wVBtlffnVXiJKo93Rmdk1ZBlZ3g7JuuKg1Uacfu-Bb7ji6Cb51YUx7_JXSbww9fZ8mYG1BGRIpVHBsBkqJe2BvHsEhkozVl8JmKDWrcZysw-cqpiceXBYeIH1ON0q42lzbkf8tVqAEenQMI89aJtgCwxILmQbcr4QVgDuxOftA3DXoJVxzwcEtgLr8l3pUDzX68wsoQKwV2QPKpie5IG7N3zijSblw_O-Xi0IBMZT5Bj1ts4aFui8cWX_VUYFPpNpvjTA==]
- Benchchem. Application Note: GC-MS Analysis of Polar Compounds Following Derivatization with N-(trimethylsilyl)fluoroacetamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvgqPlR0Qq_hxu1YIN0etlpoUC6WNeRoIy86GPw4tNSKLeZr6MoySClHIC5n_QwuEN06UQtHWBliBBIpxrSK6xuxPc-jl58EUe2utBJddEmxE5g0gms0EF-tcnsOXn-3ITLwdEBjWOO7nsw4KrOKwd7kLDvfAGoZJDMb3h7XlYCc5nKCQoVdgFChiUEYarfcJK_UHdThTBuxTLAZs9D3MN-UZ_NW_wD-T4F0LlzgAKTs4orJj6FnYV4g1-luCq_cRsfnc110K24SFb-PqLXD3f]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-5_en.pdf]
- Waters. HPLC Separation Modes. [URL: https://www.waters.
- Chrom Tech, Inc. Why Use GC Derivatization Reagents. [URL: https://www.chromtech.
- Journal of Experimental Botany. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [URL: https://academic.oup.com/jxb/article/56/410/255/546595]
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [URL: https://www.amptechinstruments.com/blog/understanding-the-differences-between-hplc-and-gcms-systems]
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. [URL: https://www.sigmaaldrich.
- Phenomenex. HPLC vs GC: What Sets These Methods Apart. [URL: https://www.phenomenex.
- News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [URL: https://www.news-medical.
- SelectScience. Strategies to Enable and Simplify HPLC Polar Compound Separation. [URL: https://www.selectscience.
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/819923]
- Phenomenex. Guide to Choosing the Correct HPLC Solvent. [URL: https://www.phenomenex.com/blog/guide-to-choosing-the-correct-hplc-solvent/]
- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [URL: https://www.brewerscience.com/blog/small-molecule-analysis-testing-hplc-vs-gc]
- European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- ICH. Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- ChemicalBook. Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52445037_EN.htm]
- Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [URL: https://www.crawfordscientific.com/downloads/Technical/THE_HPLC_ANALYSIS_OF_POLAR_ANALYTES_WITH_AQUEOUS_MOBILE_PHASES.pdf]
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis]
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- ChemicalBook. 1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB61096213_EN.htm]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. veeprho.com [veeprho.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. database.ich.org [database.ich.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
Navigating the Labyrinth of Pyridone Synthesis: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the pyridone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. However, the path from a published synthesis method to a reliably reproduced compound in the laboratory can be fraught with challenges. This guide provides an in-depth, objective comparison of common pyridone synthesis methods, with a critical focus on their reproducibility and practical application. By delving into the causality behind experimental choices and highlighting potential pitfalls, this document aims to equip scientists with the insights needed to navigate the complexities of pyridone synthesis.
The Enduring Challenge of Reproducibility in Synthesis
The reproducibility of published synthetic methods is a well-documented challenge in the chemical sciences. Variations in reagent quality, subtle differences in reaction setup, and even the specific techniques of individual chemists can lead to significant deviations from reported yields and purities. This guide will explore these factors in the context of several widely employed methods for constructing the pyridone ring.
A Comparative Overview of Pyridone Synthesis Methodologies
The synthesis of pyridone compounds can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches. Each strategy presents a unique set of advantages and disadvantages concerning factors like atom economy, substrate scope, and, crucially, reproducibility.
Classical Multicomponent Reactions: The Workhorses of Pyridone Synthesis
Multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecules from simple starting materials in a single step. Three of the most established MCRs for pyridone synthesis are the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions.
First reported in 1881, the Hantzsch synthesis is a four-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridone.[1]
Causality Behind Experimental Choices: The choice of β-ketoester and aldehyde directly dictates the substitution pattern on the final pyridone ring. The oxidation step is critical for aromatization and is often a source of variability. While classical oxidants like nitric acid are effective, they can be harsh and lead to side products. Milder and more reproducible methods often employ reagents like ceric ammonium nitrate (CAN) or simply expose the reaction mixture to air over an extended period.[1]
Reproducibility Considerations: The classical Hantzsch synthesis can suffer from low yields and harsh reaction conditions.[1] The success of the reaction is highly dependent on the purity of the starting materials and the careful control of reaction temperature. The oxidation step, in particular, can be a major source of irreproducibility, with incomplete conversion or over-oxidation leading to complex product mixtures. Modern modifications using microwave irradiation or ultrasonic agitation have been shown to improve yields and reduce reaction times, potentially enhancing reproducibility by providing more consistent energy input.[1]
The Guareschi-Thorpe synthesis involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[2][3] This method is particularly useful for the preparation of 3-cyano-2-pyridones.
Causality Behind Experimental Choices: The choice of the 1,3-dicarbonyl compound determines the substituents at the 4- and 6-positions of the pyridone ring. The reaction is typically base-catalyzed, with common choices including piperidine or sodium ethoxide. The selection of the base and solvent can significantly impact the reaction rate and the formation of side products.
Reproducibility Considerations: The Guareschi-Thorpe reaction can be sensitive to the stoichiometry of the reactants and the choice of base. The formation of dimeric or polymeric side products can occur, especially with prolonged reaction times or elevated temperatures.[2] Careful control over the addition rate of reagents and maintaining a consistent temperature are crucial for achieving reproducible results. Recent advancements have explored the use of green solvents and catalysts to improve the environmental footprint and potentially the reproducibility of the synthesis.[4][5]
The Bohlmann-Rahtz synthesis is a two-step process that begins with the Michael addition of an enamine to an ethynyl ketone, followed by a cyclodehydration to form the pyridone.[6][7]
Causality Behind Experimental Choices: The enamine and ethynyl ketone starting materials determine the final substitution pattern of the pyridine. The initial Michael addition is often straightforward, but the subsequent cyclodehydration typically requires high temperatures.[7] The use of acid catalysts, such as acetic acid or Lewis acids, can facilitate the cyclization at lower temperatures, reducing the likelihood of thermal decomposition.[6]
Reproducibility Considerations: A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step, which can lead to decomposition and reduced yields, impacting reproducibility.[7] The isolation and purification of the intermediate aminodiene can also be challenging. One-pot modifications that generate the enamine in situ and employ a catalyst for the cyclization step have been developed to improve the practicality and reproducibility of this method.[6][8]
Modern Approaches: Transition-Metal Catalysis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyridones, offering novel pathways and access to a wider range of functionalized derivatives.[9] Palladium-catalyzed cross-coupling and C-H activation reactions are at the forefront of these developments.[10][11][12]
Causality Behind Experimental Choices: In palladium-catalyzed methods, the choice of the palladium precursor, ligand, and reaction conditions (solvent, temperature, and additives) are critical for achieving high catalytic activity and selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10][11][12]
Reproducibility Considerations: While offering access to unique pyridone structures, transition-metal-catalyzed reactions can be highly sensitive to trace impurities. The quality of the catalyst, ligands, and solvents is paramount for reproducible results. Catalyst deactivation, often caused by impurities or product inhibition, can lead to incomplete reactions and variable yields.[13] Furthermore, the cost and air-sensitivity of some catalysts and ligands can be practical barriers to their widespread and reproducible application.
Quantitative Comparison of Pyridone Synthesis Methods
| Method | Typical Yields | Reaction Conditions | Key Advantages | Potential Reproducibility Challenges |
| Hantzsch Synthesis | 40-80% (classical), up to 96% (modified)[1] | High temperature, often harsh oxidants (classical); Milder conditions with modern techniques[1] | Readily available starting materials, straightforward for symmetrical pyridones. | Sensitivity to reagent purity, variability in the oxidation step, potential for side reactions.[1] |
| Guareschi-Thorpe Synthesis | 50-90%[5] | Base-catalyzed, often requires reflux. | Good for 3-cyano-2-pyridones, generally good yields. | Stoichiometry sensitive, potential for side product formation, base selection is critical.[2] |
| Bohlmann-Rahtz Synthesis | 50-85%[6] | High temperature for cyclodehydration (classical); Milder with catalysis.[7] | Versatile for a range of substituted pyridines. | High temperatures can lead to decomposition, intermediate isolation can be difficult.[7] |
| Transition-Metal Catalysis | 60-95% | Varies widely with catalyst and substrate. | Access to diverse and complex pyridone structures, high functional group tolerance.[9] | Sensitivity to impurities, catalyst deactivation, cost and handling of catalysts/ligands.[13] |
Experimental Protocols
Standardized Protocol for a Modified Hantzsch Pyridine Synthesis
This protocol describes a microwave-assisted Hantzsch synthesis, which often provides improved yields and reproducibility compared to classical methods.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling to room temperature, the precipitated dihydropyridine is collected by filtration.
-
The crude dihydropyridine is then dissolved in acetic acid (5 mL) and a solution of chromium trioxide (1.2 mmol) in water (1 mL) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for a Guareschi-Thorpe Pyridone Synthesis
This protocol outlines a typical procedure for the synthesis of a 3-cyano-2-pyridone.
Materials:
-
Cyanoacetamide (10 mmol)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Piperidine (1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a solution of cyanoacetamide and the 1,3-dicarbonyl compound in ethanol, add piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizing the Path to Reproducibility
A systematic approach is crucial for ensuring the reproducibility of a synthetic method. The following workflow outlines key stages and decision points in this process.
Caption: A workflow for establishing a reproducible synthesis protocol.
Mechanistic Considerations and Their Impact on Reproducibility
Understanding the reaction mechanism is key to troubleshooting and improving the reproducibility of a synthesis.
Caption: Key steps in the Hantzsch pyridine synthesis mechanism.
In the Hantzsch synthesis, for example, the initial Knoevenagel condensation and enamine formation are generally robust. However, the subsequent Michael addition and cyclization can be reversible and are often the rate-determining steps. Incomplete reaction at this stage can lead to a mixture of starting materials and intermediates, complicating purification and reducing the overall yield. The final oxidation step is also critical; an inappropriate oxidant or reaction time can lead to the formation of byproducts or incomplete conversion.
Conclusion: Towards a More Reproducible Future in Pyridone Synthesis
While no single method for pyridone synthesis is universally superior, a thorough understanding of the underlying chemistry and potential pitfalls of each approach can empower researchers to make informed decisions. Classical multicomponent reactions remain valuable for their simplicity and the accessibility of starting materials, with modern modifications offering improved performance. Transition-metal catalysis provides access to a broader range of complex structures but demands careful control over reaction conditions and reagent quality. By prioritizing detailed experimental planning, rigorous in-process monitoring, and a systematic approach to troubleshooting, the scientific community can move towards a future of more reliable and reproducible synthesis of these vital heterocyclic compounds.
References
- Prill, E. A., & McElvain, S. M. (n.d.). 1-METHYL-2-PYRIDONE. Organic Syntheses Procedure.
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025). ResearchGate.
- Methodology for the synthesis of pyridines and pyridones: Development and applications. (n.d.). UBC Chemistry | - The University of British Columbia.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd.
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
- Icilio Guareschi and his amazing “1897 reaction”. (2019). PMC - PubMed Central - NIH.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC - NIH.
- Advancements in Droplet Microfluidics for Biomaterials. (2026). Bioengineer.org.
- Hantzsch pyridine synthesis. (n.d.). ResearchGate.
- Palladium-catalysed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2024). PubMed.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. (2024). PMC - NIH.
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). ResearchGate.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. (2024). CoLab.
- Special Issue : Synthetic Studies Aimed at Heterocyclic Organic Compounds. (n.d.). MDPI.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. (2024). ResearchGate.
- Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74). (2021). YouTube.
- Experiment 11: Green Synthesis of Heterocyclic Compounds. (2026). ResearchGate.
- Heterocycles in Natural Product Synthesis. (n.d.). ResearchGate.
- A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Pyridone synthesis [organic-chemistry.org]
- 10. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands | CoLab [colab.ws]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, grounding each recommendation in established safety protocols and the chemical nature of pyridinone derivatives.
Understanding the Compound: Hazard Profile
Based on this data, this compound should be handled as a compound that:
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Table 1: Hazard Information for Structurally Similar Pyridinone Derivatives
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [1][2][3] |
| Causes serious eye irritation | Eye Irritation, Category 2A | [1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Cat 3 | [1][2][3] |
Core Directive: The Disposal Workflow
The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.[4] The primary recommended method of disposal is through a licensed chemical waste management company, which will typically involve incineration.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
Part 1: Immediate Safety and Handling
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following:
-
Safety Goggles: To protect against splashes that can cause serious eye irritation.[1][2][5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[1][5]
-
Lab Coat: To protect clothing and skin from contamination.
2. Ventilation: All transfers of the compound, especially in its solid or powdered form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation.[1][2]
Part 2: Waste Segregation and Containment
The principle of causality here is that proper segregation prevents unintended chemical reactions in the waste container and facilitates proper disposal by the waste management company.
1. Identify the Waste Stream:
-
Solid Waste: Unused or expired pure this compound.
-
Contaminated Labware: This includes items like weighing boats, pipette tips, and filter paper that have come into direct contact with the compound.
-
Aqueous Solutions: While the compound's solubility in water is not explicitly detailed, any aqueous solutions containing it must be treated as chemical waste.
2. Select the Appropriate Waste Container:
-
For Solid Waste and Contaminated Labware: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a designated solid chemical waste drum).
-
For Liquid Waste: Use a sealable, compatible (HDPE or glass) container intended for non-halogenated organic waste, if dissolved in an organic solvent, or a designated aqueous waste container if in water. Do not mix with incompatible waste streams.
3. Labeling: Properly label the waste container with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
Part 3: Final Disposal Procedure
1. Waste Collection:
-
Carefully transfer the waste into the designated and labeled container.
-
For solid waste, avoid generating dust.[1] If cleaning up a spill, gently sweep or scoop the material into the container.
-
Securely close the container lid after each addition.
2. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
3. Professional Disposal:
-
The primary and most crucial step is to arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. These companies have the facilities and expertise to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[6]
-
Incineration is the preferred method of destruction for this type of organic compound. [6] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound, preventing its release into the environment.[1][7]
Causality of Incineration: Pyridine and its derivatives can undergo thermal decomposition.[8][9] Controlled, high-temperature incineration ensures that this decomposition is complete, breaking the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.
What NOT to Do:
-
DO NOT dispose of this compound down the drain.[4][10] This can harm aquatic life and interfere with wastewater treatment processes.
-
DO NOT dispose of this compound in regular trash. This is illegal and poses a risk to sanitation workers and the environment.
-
DO NOT attempt to neutralize the compound with strong acids or bases without a validated and fully understood procedure, as this could lead to unknown and potentially hazardous reactions.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid.
- AK Scientific, Inc.
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- WMU's ScholarWorks. Kinetics of the Thermal Decomposition of Pyridine.
- Google Patents. Process for producing pyridine carboxylic acids.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
- ResearchGate. A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
- Acros PharmaTech Limited.
- Carl ROTH. Safety Data Sheet: Pyridine.
- JoVE. Acid Halides to Carboxylic Acids: Hydrolysis.
- MDPI. Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste.
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. aksci.com [aksci.com]
- 3. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
A Comprehensive Guide to the Safe Handling of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted pyridones are a common scaffold. This guide provides essential, immediate safety and logistical information for handling Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS Number: 89937-77-9). As a Senior Application Scientist, my objective is to equip you with not just a set of procedures, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific excellence in your laboratory.
While a comprehensive toxicological profile for this specific compound is not fully established, a cautious approach is warranted based on data from structurally similar molecules. A safety data sheet for Methyl 2-hydroxypyridine-4-carboxylate indicates that it is an irritant and may be harmful by ingestion and inhalation.[1] Furthermore, the analogous compound, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is classified under the Globally Harmonized System (GHS) as causing skin and eye irritation, and may cause respiratory irritation.[2] Therefore, all handling procedures should be based on the precautionary principle, treating the compound as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound are inhalation of dust particles, skin contact, and eye contact. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Provides a barrier against splashes and airborne particles, preventing eye irritation.[3][4] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a barrier against skin contact.[5] Chemical resistance charts indicate that nitrile and butyl rubber offer good protection against a range of chemicals, including pyridine derivatives.[6][7][8][9][10] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and provides an additional layer of protection against splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation exposure to dust and vapors.[11] |
Expert Insight: The Rationale Behind Glove Selection
The choice of glove material is critical and should be based on chemical compatibility. While latex gloves are common in laboratories, they are not recommended for handling many organic chemicals. Nitrile gloves offer a good balance of chemical resistance, comfort, and dexterity, making them a suitable choice for handling many laboratory chemicals, including pyridone derivatives.[10] For prolonged or high-exposure scenarios, butyl rubber gloves provide superior protection against a wide range of chemicals.[10] Always inspect gloves for any signs of degradation or perforation before use.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to post-experiment cleanup.
Caption: Workflow for safe handling of the target compound.
Experimental Protocols
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in the designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your safety goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Cleanup and Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Spill Cleanup:
-
Evacuate the area and ensure it is well-ventilated.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[11]
-
Carefully collect the absorbed material into a labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Waste Disposal:
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11]
This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific hazards of the materials you work with and the implementation of a robust safety culture within your laboratory. Always consult the most up-to-date safety information and your institution's safety protocols before beginning any new procedure.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
- AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- KISHIDA CHEMICAL CO., LTD. (2023, October 26). Safety Data Sheet: 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- Arctom. CAS NO. 89937-77-9 | Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate.
- LookChem. Cas 89937-77-9,Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine.
- Ansell. Ansell Chemical Resistance Glove Chart.
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
